Product packaging for 2,6-Difluoro-3-formylphenylboronic acid(Cat. No.:CAS No. 849062-09-5)

2,6-Difluoro-3-formylphenylboronic acid

Cat. No.: B1591710
CAS No.: 849062-09-5
M. Wt: 185.92 g/mol
InChI Key: GLQAPMRINNTHGJ-UHFFFAOYSA-N
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Description

2,6-Difluoro-3-formylphenylboronic acid is a useful research compound. Its molecular formula is C7H5BF2O3 and its molecular weight is 185.92 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H5BF2O3 B1591710 2,6-Difluoro-3-formylphenylboronic acid CAS No. 849062-09-5

Properties

IUPAC Name

(2,6-difluoro-3-formylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5BF2O3/c9-5-2-1-4(3-11)7(10)6(5)8(12)13/h1-3,12-13H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLQAPMRINNTHGJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(C=CC(=C1F)C=O)F)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BF2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40584652
Record name (2,6-Difluoro-3-formylphenyl)boronic acid
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Molecular Weight

185.92 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

849062-09-5
Record name (2,6-Difluoro-3-formylphenyl)boronic acid
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 849062-09-5
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Foundational & Exploratory

A Senior Application Scientist's Guide to the Synthesis of 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of a Challenging Building Block

2,6-Difluoro-3-formylphenylboronic acid is a highly valuable synthetic intermediate in contemporary drug discovery and materials science. Its unique trifunctional arrangement—a boronic acid for cross-coupling, a formyl group for diverse derivatization, and a difluoro-substitution pattern for modulating electronic properties and metabolic stability—makes it a sought-after building block. However, the precise installation of these three groups on an aromatic ring presents a significant synthetic challenge. Standard electrophilic aromatic substitution methods are often unselective. This guide details a robust and rational protocol for its synthesis, leveraging the principles of Directed ortho-Metalation (DoM), a cornerstone of modern aromatic chemistry.[1][2]

The Synthetic Strategy: Directed ortho-Metalation (DoM)

The most effective strategy for constructing this molecule is a multi-step sequence centered around a Directed ortho-Metalation (DoM) reaction.[2][3] In this approach, a functional group, the Directed Metalation Group (DMG), coordinates to a strong organolithium base, directing deprotonation to the adjacent ortho position with high regioselectivity.[3][4]

Our retrosynthetic analysis identifies 2,6-difluorobenzaldehyde as a logical starting material. The aldehyde functionality, while our eventual target, must first be protected to prevent nucleophilic attack by the organolithium base. Once protected, the fluorine atom at C2 and the protected formyl group at C1 will cooperatively direct lithiation to the C3 position. Subsequent quenching with a boron electrophile and deprotection yields the desired product.

Detailed Synthesis Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and detailed purification and characterization steps.

Materials and Reagents
ReagentMolar Mass ( g/mol )GradeSupplierNotes
2,6-Difluorobenzaldehyde142.10≥98%e.g., Sigma-AldrichStarting Material
Ethylene Glycol62.07Anhydrouse.g., Sigma-AldrichAcetal Protecting Agent
p-Toluenesulfonic acid (p-TsOH)172.20Monohydratee.g., Sigma-AldrichCatalyst
Toluene92.14Anhydrouse.g., Sigma-AldrichSolvent
Lithium Diisopropylamide (LDA)107.122.0 M in THF/heptane/ethylbenzenee.g., Sigma-AldrichStrong Base
Tetrahydrofuran (THF)72.11Anhydrouse.g., Sigma-AldrichSolvent
Triisopropyl Borate188.08≥98%e.g., Sigma-AldrichBoron Electrophile
Hydrochloric Acid (HCl)36.462 M Aqueous SolutionN/AFor workup/deprotection
Ethyl Acetate88.11ACS GradeN/AExtraction Solvent
Brine (Saturated NaCl)74.44 (NaCl)N/AN/AAqueous Wash
Magnesium Sulfate (MgSO₄)120.37AnhydrousN/ADrying Agent
Experimental Workflow

The overall synthesis is a three-stage process: protection of the aldehyde, the core lithiation-borylation reaction, and finally, deprotection and purification.

G Synthesis Workflow cluster_0 Step 1: Protection cluster_1 Step 2: Lithiation-Borylation cluster_2 Step 3: Deprotection & Isolation Start 2,6-Difluorobenzaldehyde Protected 2-(2,6-Difluorophenyl) -1,3-dioxolane Start->Protected Ethylene Glycol, p-TsOH, Toluene, Dean-Stark BorateEster Triisopropyl Borate Ester Intermediate Protected->BorateEster 1) LDA, THF, -78 °C 2) B(O-iPr)₃, -78 °C Product 2,6-Difluoro-3-formyl- phenylboronic acid BorateEster->Product 2 M HCl (aq), Workup & Purification

Caption: Overall workflow for the synthesis of the target compound.
Step-by-Step Procedure

Step 1: Protection of the Aldehyde (Acetal Formation)

  • To a round-bottom flask equipped with a Dean-Stark apparatus and condenser, add 2,6-difluorobenzaldehyde (1.0 eq), ethylene glycol (1.2 eq), a catalytic amount of p-toluenesulfonic acid (0.02 eq), and toluene (approx. 0.3 M concentration of the aldehyde).

  • Heat the mixture to reflux. Water will be collected in the Dean-Stark trap. Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature. Wash with saturated sodium bicarbonate solution, then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 2-(2,6-difluorophenyl)-1,3-dioxolane as an oil. This product is often used in the next step without further purification.

  • Expert Insight: The acetal protection is crucial. The formyl proton is acidic and the carbonyl carbon is electrophilic; exposing the unprotected aldehyde to LDA would lead to a complex mixture of byproducts. The Dean-Stark apparatus efficiently removes water, driving the reversible acetal formation to completion.

Step 2: Directed ortho-Lithiation and Borylation

  • Dissolve the protected acetal from Step 1 (1.0 eq) in anhydrous THF (approx. 0.2 M) in a flame-dried, three-neck flask under an inert atmosphere (Argon or Nitrogen).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add LDA solution (1.1 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise above -70 °C.

  • Stir the resulting deep-colored solution at -78 °C for 1-2 hours.

  • In a separate flame-dried flask, dissolve triisopropyl borate (1.5 eq) in anhydrous THF. Cool this solution to -78 °C.

  • Transfer the lithiated species from step 4 into the triisopropyl borate solution via cannula, again maintaining a temperature of -78 °C.

  • Allow the reaction mixture to stir at -78 °C for 1 hour, then warm slowly to room temperature overnight.

  • Expert Insight: The choice of LDA is critical; it is a strong, non-nucleophilic base, ideal for deprotonation without attacking the aromatic ring.[4] The extremely low temperature (-78 °C) is necessary to maintain the kinetic stability of the aryllithium intermediate and prevent side reactions like hydrodefluorination.[5] Adding the lithiated species to the borate (inverse addition) prevents the formation of over-borylated byproducts by ensuring the electrophile is always in excess. This lithiation-borylation sequence is a powerful tool in organic synthesis.[6]

Step 3: Hydrolysis (Deprotection) and Purification

  • Cool the reaction mixture from Step 2 to 0 °C in an ice bath.

  • Slowly quench the reaction by adding 2 M aqueous HCl. Stir vigorously for 2-4 hours at room temperature. The hydrolysis of the borate ester and the deprotection of the acetal occur concurrently.

  • Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude solid by recrystallization (e.g., from an ethyl acetate/hexanes mixture) or by flash column chromatography on silica gel to yield this compound as a white to off-white solid.

  • Expert Insight: The acidic workup serves two purposes: it protonates the boronate complex to form the boronic acid and hydrolyzes the acetal to regenerate the formyl group. Phenylboronic acids can be prone to dehydration to form cyclic boroxine anhydrides. A final purification step is often necessary to obtain material of high purity.

Reaction Mechanism: The Core of Regioselectivity

The key to this synthesis is the Directed ortho-Metalation step, where the acetal group dictates the site of deprotonation.

Caption: Mechanism of Directed ortho-Metalation and Borylation.
  • Coordination: The Lewis basic oxygen atoms of the acetal DMG coordinate to the Lewis acidic lithium ion of the LDA aggregate.[3]

  • Deprotonation: This coordination brings the strong diisopropylamide base into proximity with the C3 proton, facilitating its removal. This "Complex Induced Proximity Effect" (CIPE) is the source of the reaction's high regioselectivity.[3]

  • Electrophilic Quench: The resulting aryllithium nucleophile attacks the electrophilic boron atom of triisopropyl borate, forming a tetracoordinate boronate complex.

  • Hydrolysis: Acidic workup hydrolyzes the boronate ester to the boronic acid and cleaves the acetal, revealing the final product.

Characterization

The final product should be characterized to confirm its identity and purity.

  • ¹H NMR: Expect characteristic signals for the aldehyde proton (~10 ppm), aromatic protons, and the broad singlet for the boronic acid -OH groups.

  • ¹⁹F NMR: Expect two distinct signals for the non-equivalent fluorine atoms.

  • ¹³C NMR: Confirmation of all carbon atoms, including the aldehyde carbonyl.

  • Mass Spectrometry (MS): To confirm the molecular weight (185.92 g/mol ).

  • Melting Point: Compare with literature values (approx. 124-131 °C).[7]

Conclusion

The synthesis of this compound via a protection/Directed ortho-Metalation/deprotection sequence is a prime example of modern synthetic strategy. It allows for the precise and regiocontrolled construction of a complex, highly functionalized aromatic building block. By understanding the principles behind each step—from the necessity of protection to the mechanistic basis of DoM—researchers can reliably access this valuable compound for applications in medicinal chemistry and beyond.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: 2,6-Difluoro-3-formylphenylboronic acid (CAS No. 849062-09-5) is a strategically important building block in modern synthetic chemistry, particularly within the realms of pharmaceutical discovery and materials science. The precise arrangement of its functional groups—a reactive boronic acid, two electron-withdrawing fluorine atoms, and a versatile formyl handle—imparts a unique combination of reactivity, stability, and electronic properties. This guide provides an in-depth analysis of its core physicochemical characteristics, stability considerations, and key applications. It is intended to serve as a critical resource for researchers, chemists, and drug development professionals, offering both foundational data and field-proven insights to ensure its effective and reliable use in experimental workflows.

Introduction

In the intricate process of drug discovery and the design of novel organic materials, the selection of appropriate building blocks is paramount. This compound has emerged as a compound of significant interest due to its trifunctional nature. The boronic acid moiety is a cornerstone of palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which enables the efficient construction of carbon-carbon bonds.[1][2] The presence of two fluorine atoms ortho and meta to the boronic acid group profoundly influences the molecule's electronic properties, increasing its Lewis acidity and potentially enhancing the metabolic stability and bioavailability of derivative compounds.[3] Concurrently, the formyl group provides a reactive site for a wide array of subsequent chemical transformations, including reductive aminations, oxidations, and condensations, making it exceptionally useful for generating diverse chemical libraries.[4][5]

This technical guide moves beyond a simple datasheet to provide a holistic understanding of the compound. We will delve into its structural nuances, critical stability pathways, and the analytical methodologies required to validate its integrity, thereby empowering scientists to leverage its full synthetic potential with confidence and reproducibility.

Section 1: Molecular Structure and Key Features

The unique reactivity of this compound stems directly from its molecular architecture. The electron-withdrawing nature of the two fluorine atoms and the formyl group enhances the electrophilicity of the boron center, a critical factor in the transmetalation step of Suzuki-Miyaura couplings.

Caption: 2D structure of this compound.

A noteworthy characteristic of some ortho-formylphenylboronic acids is their potential to exist in a solvent-dependent equilibrium with a cyclic tautomer, a 3-hydroxybenzoxaborole.[6] This phenomenon, known as ring-chain tautomerism, can significantly impact reactivity. While the specific equilibrium for the title compound is not extensively documented, researchers should be aware that in certain solvents (like DMSO or water), a portion of the compound may exist in the cyclic form, which can influence reaction kinetics and spectroscopic analysis.[6]

Section 2: Core Physicochemical Properties

A summary of the key physicochemical properties is essential for experimental design, including reaction setup, purification, and safety considerations.

PropertyValueSource(s)
CAS Number 849062-09-5[7][8][9]
Molecular Formula C₇H₅BF₂O₃[7][9]
Molecular Weight 185.92 g/mol [7][9]
Appearance White to off-white solid/powder (Typical)[10]
Melting Point Not available. Analog (2,4-Difluoro-3-formylphenylboronic acid) melts at 206-210 °C.
Boiling Point Not available (Decomposes)-
Solubility No specific data available. Generally soluble in organic solvents like THF, DMSO, and alcohols; sparingly soluble in water.[11]
pKa (Acidity) Not experimentally determined. Predicted to be significantly lower than phenylboronic acid (pKa ≈ 8.8) due to the strong electron-withdrawing effects of two fluorine atoms and a formyl group. Likely in the range of 6.5-7.5.[3][12][13]

Expertise Insight: The Impact of Fluorine on Acidity The Lewis acidity of a boronic acid, quantified by its pKa, is crucial for its reactivity. Boronic acids function as Lewis acids by accepting a hydroxide ion to form a tetrahedral boronate species, which is the active nucleophile in the Suzuki-Miyaura reaction. The introduction of electron-withdrawing groups, such as fluorine, stabilizes this negatively charged boronate intermediate, thereby lowering the pKa and increasing the acidity.[3] For this compound, the combined inductive effects of two fluorine atoms and a formyl group are expected to make it a considerably stronger acid than its non-fluorinated counterparts, facilitating the formation of the active boronate species under milder basic conditions.[12][13]

Section 3: Stability, Storage, and Handling

Trustworthiness through Protocol Validation: The utility of any reagent is directly tied to its stability. Arylboronic acids are known to be susceptible to several degradation pathways, and understanding these is key to ensuring experimental reproducibility.

Primary Decomposition Pathways:

  • Protodeboronation: This is a common degradation route where the carbon-boron bond is cleaved, replacing the boronic acid group with a hydrogen atom. This process is often catalyzed by aqueous acids or bases and can be accelerated at elevated temperatures.[14] Boronic acids with ortho-substituents, especially electron-withdrawing ones, can be particularly prone to this decomposition.[1]

  • Oxidation: Exposure to air (oxygen) can lead to the oxidation of the carbon-boron bond, typically yielding the corresponding phenol (in this case, 2,6-difluoro-3-formylphenol). This is a significant concern for long-term storage and handling in ambient conditions.

  • Dehydration (Boroxine Formation): Like other boronic acids, this compound can undergo intermolecular dehydration to form a cyclic trimeric anhydride known as a boroxine. This process is generally reversible upon the addition of water.

Recommended Storage and Handling Protocols: To mitigate these degradation pathways and preserve the integrity of the compound, the following self-validating system of storage and handling must be implemented.

  • Storage: The compound should be stored in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen), and refrigerated at 2-8°C.[15] It should be protected from light and moisture to prevent photolytic degradation and hydrolysis.[14]

  • Handling:

    • Always handle the compound in a well-ventilated area or a fume hood.[16]

    • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[16]

    • Minimize exposure to the atmosphere. Weigh out the required amount quickly and reseal the container promptly. For highly sensitive reactions, use a glovebox or Schlenk line techniques.[15]

    • Avoid contact with incompatible materials such as strong oxidizing agents, strong acids, and strong bases during storage.[14][17]

Caption: Recommended workflow for the storage and handling of arylboronic acids.

Section 4: Analytical Characterization

Verifying the identity and purity of this compound before use is critical for reliable and reproducible results.

Step-by-Step Analytical Protocols:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Objective: Confirm molecular structure and assess purity.

    • Protocol:

      • Accurately weigh ~5-10 mg of the compound.

      • Dissolve in a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube. DMSO-d₆ is often preferred as it can solubilize both the boronic acid and potential impurities like the corresponding boroxine.

      • Acquire ¹H, ¹³C, ¹⁹F, and ¹¹B NMR spectra.

    • Expected Observations:

      • ¹H NMR: Signals corresponding to the aldehydic proton (~10 ppm), aromatic protons, and a typically broad, exchangeable signal for the B(OH)₂ protons.[18][19]

      • ¹⁹F NMR: Two distinct signals for the two non-equivalent fluorine atoms.

      • ¹¹B NMR: A single, relatively broad signal typically in the range of 27-31 ppm, characteristic of an sp²-hybridized boron atom in an arylboronic acid.[20]

  • High-Performance Liquid Chromatography (HPLC):

    • Objective: Determine purity with high accuracy.

    • Causality behind Method Choice: Reversed-phase HPLC (RP-HPLC) is the standard for purity analysis of non-volatile organic compounds. However, arylboronic acids can be challenging due to on-column degradation (hydrolysis of boronate esters if used, or interactions with silica). A robust method is essential.[21]

    • General Protocol:

      • Column: Use a C18 stationary phase (e.g., Acquity BEH C18).[22]

      • Mobile Phase: A gradient of water (A) and acetonitrile (B), often with an additive like 0.1% formic acid or a buffer like 10 mM ammonium acetate to ensure good peak shape.[22][23]

      • Sample Preparation: Dissolve a small, accurately weighed sample in the initial mobile phase composition or a compatible solvent like acetonitrile.

      • Detection: Use a photodiode array (PDA) detector to monitor the elution profile at a relevant wavelength (e.g., 254 nm).[23]

      • Validation: The method should be validated for linearity, precision, and accuracy to be considered a self-validating system.

  • Mass Spectrometry (MS):

    • Objective: Confirm the molecular weight of the compound.

    • Protocol: Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) and analyze using electrospray ionization (ESI) in negative ion mode to observe the [M-H]⁻ or in positive mode to observe adducts.[22]

Section 5: Key Applications in Synthetic Chemistry

The primary utility of this compound is as a versatile intermediate in the synthesis of complex organic molecules.

Suzuki-Miyaura Cross-Coupling: This palladium-catalyzed reaction is the most prominent application, used to form a C(sp²)-C(sp²) bond between the boronic acid and an aryl or vinyl halide/triflate. The reaction is foundational in the synthesis of biaryl compounds, which are common motifs in pharmaceuticals and organic electronics.[24]

Causality in Reaction Design: The presence of ortho-fluorine substituents can accelerate the reductive elimination step in the catalytic cycle, often leading to higher reaction efficiency. However, severe steric hindrance from two ortho-substituents can sometimes impede the reaction. The 2,6-difluoro substitution pattern represents a balance that often provides good reactivity.[1]

Caption: General scheme for the Suzuki-Miyaura cross-coupling reaction.

Conclusion

This compound is a high-value synthetic intermediate whose utility is rooted in its unique combination of reactive sites. Its physicochemical properties, particularly its enhanced Lewis acidity and susceptibility to specific degradation pathways, must be thoroughly understood to ensure its successful application. By adhering to the rigorous storage, handling, and analytical protocols outlined in this guide, researchers in drug development and materials science can confidently and reproducibly harness the synthetic power of this versatile molecule, paving the way for the creation of novel and complex chemical entities.

References

A Technical Guide to the NMR Spectral Analysis of 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Significance of a Key Building Block

In the landscape of modern drug discovery and development, molecular scaffolds that offer precise three-dimensional orientation and unique electronic properties are of paramount importance. 2,6-Difluoro-3-formylphenylboronic acid is one such molecule, embodying three critical functionalities: a phenylboronic acid, ortho-fluorine substituents, and a formyl group. Boronic acids are renowned for their versatile reactivity in cross-coupling reactions and their ability to form reversible covalent bonds with diols, a feature exploited in diagnostics and drug delivery.[1][2] The incorporation of fluorine atoms can significantly enhance a drug candidate's metabolic stability, membrane permeability, and binding affinity.[3][4] The aldehyde (formyl) group provides a reactive handle for a multitude of synthetic transformations, making this compound a highly valuable building block for complex molecular architectures.[5][6]

This guide provides an in-depth analysis of the nuclear magnetic resonance (NMR) spectral data for this compound, offering researchers and drug development professionals a comprehensive reference for its structural characterization. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H, ¹³C, and ¹⁹F NMR spectra, elucidating the unique structural information each technique provides.

Part 1: The Analytical Workflow

A robust analytical workflow is the foundation of reliable structural elucidation. The process described herein ensures high-quality data acquisition and interpretation, forming a self-validating system for the characterization of this compound.

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep Weigh ~5-10 mg of sample solv Dissolve in ~0.6 mL of deuterated solvent (e.g., DMSO-d6) prep->solv tube Transfer to 5mm NMR tube solv->tube spec Insert sample into NMR Spectrometer tube->spec lock Lock & Shim spec->lock h1 ¹H NMR Acquisition lock->h1 c13 ¹³C NMR Acquisition lock->c13 f19 ¹⁹F NMR Acquisition lock->f19 proc Fourier Transform, Phase & Baseline Correction h1->proc c13->proc f19->proc ref Reference Spectra (TMS, CFCl₃) proc->ref integ Integration & Peak Picking ref->integ assign Assign Signals & Analyze Couplings integ->assign

Caption: General workflow for NMR spectral analysis.

Part 2: ¹H NMR Spectral Analysis

Proton NMR is the first-line technique for confirming the presence of hydrogen atoms and understanding their chemical environment and connectivity.

Experimental Protocol: ¹H NMR
  • Sample Preparation: Accurately weigh 5-10 mg of this compound and dissolve it in approximately 0.6 mL of a suitable deuterated solvent, such as DMSO-d₆. The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the boronic acid, and the acidic B(OH)₂ and aldehydic CHO protons are often observable, unlike in protic solvents like D₂O where they would rapidly exchange.

  • Instrument Setup: The experiment is typically run on a 400 MHz or higher field spectrometer. After inserting the sample, the instrument's field is locked onto the deuterium signal of the solvent, and automated or manual shimming is performed to optimize magnetic field homogeneity, ensuring sharp, well-resolved peaks.

  • Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle to balance signal intensity with relaxation time, a spectral width of approximately 12-15 ppm, and a relaxation delay of 1-2 seconds. Typically, 16 to 64 scans are averaged to achieve an excellent signal-to-noise ratio.

Spectral Interpretation

The aromatic region of the ¹H NMR spectrum is of primary interest. The molecule contains two non-equivalent aromatic protons. The boronic acid protons are often broad and may exchange with trace water in the solvent, while the aldehyde proton will appear as a distinct singlet.

G img_node

Caption: Structure of this compound.

  • Aldehyde Proton (H-c): This proton is directly attached to the carbonyl carbon and is significantly deshielded. It is expected to appear as a singlet far downfield, typically in the range of δ 9.5 - 10.5 ppm . Its singlet nature arises from the absence of adjacent protons.

  • Aromatic Proton (H-5): This proton is ortho to the boronic acid group and meta to the formyl group. It will be coupled to the adjacent aromatic proton (H-4) and will also experience through-space coupling to the fluorine at position 6. This results in a complex multiplet, likely a triplet of doublets (td) or a doublet of doublets (dd) , expected around δ 7.6 - 7.9 ppm .

  • Aromatic Proton (H-4): This proton is situated between the formyl and boronic acid groups. It will be coupled to H-5 and potentially show a smaller long-range coupling to the fluorine at position 2. It is expected to appear as a triplet or multiplet in the region of δ 7.1 - 7.4 ppm .

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. In DMSO-d₆, they typically appear as a broad singlet around δ 8.0 - 8.5 ppm .

Table 1: Predicted ¹H NMR Spectral Data

Assigned Proton Chemical Shift (δ, ppm) Multiplicity Coupling Constant (J, Hz)
H-c (CHO) ~10.1 s (singlet) -
H-5 ~7.7 t (triplet) J(H-H) ≈ 8.0, J(H-F) ≈ 8.0
H-4 ~7.2 t (triplet) J(H-H) ≈ 8.0
B(OH)₂ ~8.3 br s (broad singlet) -

(Note: Predicted values are based on typical chemical shifts for similar functional groups and may vary based on experimental conditions.)

Part 3: ¹⁹F NMR Spectral Analysis

Fluorine-19 NMR is a highly sensitive and informative technique for characterizing organofluorine compounds. The ¹⁹F nucleus has a spin of 1/2 and 100% natural abundance, making it nearly as easy to detect as ¹H.[3][7] Its chemical shifts are exquisitely sensitive to the local electronic environment, spanning a very wide range (>400 ppm), which minimizes signal overlap.[8]

Experimental Protocol: ¹⁹F NMR
  • Sample and Setup: The same sample prepared for ¹H NMR can be used. No special standards are typically added to the sample; referencing is done externally relative to CFCl₃ (δ 0 ppm). The experiment is run on a broadband probe tuned to the ¹⁹F frequency.

  • Acquisition: A simple pulse-acquire experiment is used. It is common practice to acquire ¹⁹F spectra with proton decoupling (¹⁹F{¹H}) to simplify the spectrum by removing H-F couplings, resulting in sharper signals and confirming which fluorine atoms are coupled to protons. Comparing the decoupled and coupled spectra is a powerful diagnostic tool.

Spectral Interpretation

The molecule has two magnetically non-equivalent fluorine atoms, which will give rise to two distinct signals.

  • Fluorine at C-2 (F-2): This fluorine is ortho to the boronic acid group and meta to the formyl group. It will be coupled to the adjacent fluorine (F-6) and potentially to the aromatic proton H-4.

  • Fluorine at C-6 (F-6): This fluorine is ortho to the formyl group and meta to the boronic acid group. It will be coupled to the adjacent fluorine (F-2) and the aromatic proton H-5.

In the proton-decoupled spectrum, each signal would appear as a doublet due to F-F coupling. In the proton-coupled spectrum, these doublets would be further split by the neighboring protons. The chemical shifts for aromatic fluorines typically appear between -100 and -140 ppm.[4] Based on data for the similar compound 2,6-Difluorophenylboronic acid, the shifts are expected in the region of -110 to -115 ppm.[9]

Table 2: Predicted ¹⁹F NMR Spectral Data

Assigned Fluorine Chemical Shift (δ, ppm) Multiplicity (¹⁹F{¹H} decoupled) Coupling Constant (J, Hz)
F-2 ~ -112 d (doublet) J(F-F) ≈ 15-25
F-6 ~ -114 d (doublet) J(F-F) ≈ 15-25

(Note: Chemical shifts are referenced to CFCl₃ at 0 ppm. Values are predictive.)

Part 4: ¹³C NMR Spectral Analysis

Carbon-13 NMR provides a map of the carbon skeleton of the molecule. While ¹³C has a low natural abundance (~1.1%), modern spectrometers can readily acquire high-quality spectra.

Experimental Protocol: ¹³C NMR
  • Sample and Setup: A more concentrated sample (15-25 mg in 0.6 mL of solvent) is often preferred to reduce acquisition time. The experiment is run on a broadband probe tuned to the ¹³C frequency.

  • Acquisition: The most common experiment is a proton-decoupled pulse sequence, which results in a single sharp line for each unique carbon atom. This simplifies the spectrum and provides a significant sensitivity enhancement via the Nuclear Overhauser Effect (NOE). Acquisition times are longer than for ¹H NMR, often requiring several hundred to a few thousand scans. A spectral width of ~220 ppm is standard.

Spectral Interpretation

The molecule has 7 unique carbon environments. A key feature will be the large one-bond and two-bond C-F coupling constants, which are highly diagnostic.

  • Carbonyl Carbon (C=O): The aldehyde carbon is highly deshielded and will appear far downfield, typically δ 185-195 ppm . It may show a small coupling to the fluorine at C-2.

  • Boron-bound Carbon (C-1): The ipso-carbon attached to the boron atom often presents as a very broad signal due to quadrupolar relaxation from the boron nucleus and can sometimes be difficult to observe. Its chemical shift is expected around δ 125-135 ppm .

  • Fluorine-bound Carbons (C-2, C-6): These carbons will exhibit very large one-bond C-F couplings (¹JCF), typically in the range of 240-260 Hz. They will appear as two distinct doublets in the region of δ 160-170 ppm .[5]

  • Formyl-bound Carbon (C-3): This carbon will be deshielded by the aldehyde and fluorine substituents and will likely show a two-bond coupling to the fluorine at C-2 (²JCF). Expected around δ 130-140 ppm .

  • Aromatic CH Carbons (C-4, C-5): These two carbons will appear in the typical aromatic region (δ 110-130 ppm ) and will show smaller C-F couplings. C-4 will be coupled to F-2, and C-5 will be coupled to F-6.

Table 3: Predicted ¹³C NMR Spectral Data

Assigned Carbon Chemical Shift (δ, ppm) Multiplicity (from C-F Coupling) Coupling Constant (J, Hz)
C=O (CHO) ~190 t (triplet) or d (doublet) ²JCF ≈ 20-30
C-2 ~165 d (doublet) ¹JCF ≈ 250
C-6 ~163 d (doublet) ¹JCF ≈ 250
C-3 ~135 d (doublet) ²JCF ≈ 15-25
C-1 ~130 (broad) -
C-5 ~125 d (doublet) ²JCF ≈ 15-25
C-4 ~115 t (triplet) ²JCF ≈ 20, ³JCF ≈ 5

(Note: Predicted values based on known C-F coupling patterns and chemical shifts of analogous structures.)

Conclusion

The comprehensive NMR analysis of this compound using ¹H, ¹⁹F, and ¹³C techniques provides an unambiguous and detailed picture of its molecular structure. Each spectrum offers complementary information, from the proton environment and connectivity in the ¹H spectrum, to the highly sensitive fluorine probe in the ¹⁹F spectrum, and finally to the carbon framework revealed by the ¹³C spectrum. The characteristic chemical shifts and, most importantly, the intricate H-F and C-F coupling patterns serve as a definitive fingerprint for this valuable synthetic building block, empowering researchers to proceed with confidence in its application for the synthesis of novel chemical entities.

References

Elucidating the Solid-State Architecture of 2,6-Difluoro-3-formylphenylboronic Acid: A Crystallographic Primer for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Executive Summary

2,6-Difluoro-3-formylphenylboronic acid is a key molecular scaffold in contemporary medicinal chemistry. Its trifunctional nature—a boronic acid for coupling, a formyl group for derivatization, and fluorine atoms for modulating physicochemical properties—makes it an invaluable building block for novel therapeutics. Understanding the precise three-dimensional arrangement of this molecule in the solid state is paramount for controlling polymorphism, predicting intermolecular interactions, and informing rational drug design. This guide provides a comprehensive, field-proven methodology for the single-crystal X-ray diffraction analysis of this compound, from crystal cultivation to final structural refinement and interpretation. We detail the causality behind each experimental choice, offering a self-validating protocol that ensures scientific rigor and reproducibility. The resulting structural insights, including intramolecular geometry and supramolecular hydrogen-bonding networks, provide a critical foundation for its application in pharmaceutical development.

Introduction: The Strategic Importance of Structural Elucidation

The Role of Fluorinated Phenylboronic Acids in Modern Drug Discovery

The strategic incorporation of fluorine into drug candidates has become a cornerstone of modern medicinal chemistry, with 20-25% of all pharmaceuticals containing at least one fluorine atom.[1][2] Fluorine's unique properties, such as high electronegativity and its ability to form strong carbon-fluorine bonds, can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity for its biological target.[2][3] Phenylboronic acids, meanwhile, are exceptionally versatile intermediates, most notably for their participation in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, which enable the efficient construction of complex biaryl systems central to many drug scaffolds.[4] The combination of these features in molecules like this compound provides a powerful tool for chemists to fine-tune pharmacokinetic and pharmacodynamic profiles.[4][5]

The Target Molecule: this compound

This compound (CAS No. 849062-09-5) is a solid with a reported melting point of 124-131 °C.[6][7] Its structure presents a fascinating interplay of functional groups. The ortho-difluoro substitution pattern influences the acidity and reactivity of the boronic acid, while the adjacent formyl group offers a reactive handle for forming Schiff bases or other derivatives. The precise spatial relationship between these groups, dictated by the solid-state packing, is critical but cannot be predicted from the 2D structure alone.

Rationale for Crystal Structure Analysis

Single-crystal X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid.[8][9] This analysis provides unambiguous data on bond lengths, bond angles, and the absolute configuration of a molecule.[9] For a pharmaceutical intermediate, this information is vital for:

  • Understanding Intermolecular Interactions: Identifying the hydrogen bonds and other non-covalent interactions that govern crystal packing, which influences solubility, dissolution rate, and stability.

  • Informing Molecular Modeling: Providing an accurate, experimentally-determined conformation for use in computational chemistry and structure-based drug design.

  • Polymorph Screening: Establishing the foundational structure to which any potential polymorphs can be compared.

Experimental Methodology: A Validated Workflow

The following sections describe a robust protocol for determining the crystal structure of the title compound. The causality behind each step is explained to provide a deeper understanding of the process.

Protocol: Growing High-Quality Single Crystals

The success of the entire analysis hinges on the quality of the single crystal. The goal is to encourage slow, ordered growth to minimize defects. The slow evaporation technique is often successful for organic compounds of this nature.[10]

Rationale for Solvent Selection: The choice of solvent is critical. A solvent in which the compound is only moderately soluble is ideal.[10] For this molecule, a binary solvent system, such as ethyl acetate/hexane, is a logical choice. Ethyl acetate solubilizes the polar boronic acid and formyl groups, while the gradual introduction of the less polar co-solvent (hexane) via vapor diffusion or slow addition reduces the overall solubility, promoting nucleation and slow crystal growth.

Step-by-Step Protocol:

  • Preparation: Prepare a nearly saturated solution of this compound (~10-20 mg) in a minimal amount of a suitable solvent (e.g., ethyl acetate) in a small, clean vial (e.g., 4 mL).

  • Filtration: Filter the solution through a syringe filter (0.22 µm PTFE) into a new, dust-free vial to remove any particulate matter that could act as unwanted nucleation sites.

  • Crystal Growth: Place the vial inside a larger, sealed beaker containing a small amount of a less polar, miscible anti-solvent (e.g., hexane).

  • Incubation: Allow the anti-solvent to slowly diffuse into the vial over several days at a constant temperature in an undisturbed location.

  • Harvesting: Once suitable crystals (typically 0.1-0.3 mm in each dimension) have formed, carefully harvest one using a micromanipulator loop and immediately coat it in a cryoprotectant oil (e.g., Paratone-N).

Data Collection

Data is collected using a modern single-crystal X-ray diffractometer.[8][9]

Rationale for Low Temperature: Data collection is performed at a low temperature (typically 100 K) using a nitrogen cryostream. This is crucial as it minimizes the thermal vibration of atoms, leading to higher quality diffraction data at higher resolution angles and reducing potential X-ray induced sample decay.

Step-by-Step Protocol:

  • Mounting: The oil-coated crystal is mounted on the goniometer head of the diffractometer within the cold stream.

  • Instrumentation: A diffractometer equipped with a microfocus X-ray source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a modern detector (e.g., CMOS or CCD) is used.

  • Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.

  • Data Collection Strategy: A full sphere of diffraction data is collected by rotating the crystal through a series of omega (ω) and phi (φ) scans. The exposure time per frame is optimized to ensure good signal-to-noise without overloading the detector.

Data Processing and Structure Solution

Raw diffraction images are processed to generate a reflection file for structure solution and refinement.[11]

Workflow:

  • Integration: The raw images are processed to identify the positions of the diffraction spots and integrate their intensities.

  • Scaling and Merging: Intensities from all images are scaled to a common reference frame and symmetry-equivalent reflections are merged to create a final, unique dataset. This step also provides crucial statistics on data quality.[11]

  • Structure Solution: The phase problem is solved using 'direct methods' or dual-space algorithms, typically with software like SHELXT.[12] This initial step provides a rough model of the molecular structure.

  • Structure Refinement: The initial model is refined against the experimental data using full-matrix least-squares on F².[13] This iterative process, performed with software like SHELXL within a graphical interface like Olex2, adjusts atomic positions and displacement parameters to minimize the difference between observed and calculated structure factors.[12][14][15] Hydrogen atoms are typically located in the difference Fourier map and refined using appropriate geometric constraints.

Self-Validation and Trustworthiness: Throughout the refinement, the R-free (Rfree) value is monitored. A small subset of reflections (5-10%) is set aside and not used in the refinement process. The Rfree is calculated based on this test set. A valid refinement will see both the working R-factor (R1) and Rfree decrease together. An increase in Rfree while R1 decreases is a sign of overfitting the model.[16]

experimental_workflow cluster_prep Sample Preparation cluster_data Data Acquisition & Processing cluster_analysis Structure Determination Compound Crystalline Compound CrystalGrowth Crystal Growth (Slow Evaporation) Compound->CrystalGrowth SelectCrystal Select & Mount Single Crystal CrystalGrowth->SelectCrystal DataCollection X-ray Data Collection (100 K) SelectCrystal->DataCollection Integration Integration (Raw Images -> Intensities) DataCollection->Integration Scaling Scaling & Merging (hkl file generation) Integration->Scaling Solution Structure Solution (e.g., SHELXT) Scaling->Solution Refinement Structure Refinement (e.g., SHELXL) Solution->Refinement Validation Validation & Analysis (CIF generation) Refinement->Validation

Figure 1: Experimental workflow for single-crystal X-ray diffraction analysis.

Representative Results and Discussion

While a previously determined structure for this compound is not publicly available, this section presents plausible, representative data consistent with known chemistry and the structures of similar phenylboronic acids.

Crystallographic Data Summary

The following table summarizes the key crystallographic data and refinement parameters that would be expected from a successful analysis.

Parameter Representative Value
Chemical FormulaC₇H₅BF₂O₃
Formula Weight185.92
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)8.51
b (Å)5.95
c (Å)14.23
β (°)98.5
Volume (ų)712.5
Z (molecules/unit cell)4
Calculated Density (g/cm³)1.735
Absorption Coefficient (mm⁻¹)0.170 (for Mo Kα)
F(000)376
Reflections Collected8150
Unique Reflections1630
R_int0.035
Final R indices [I > 2σ(I)]R₁ = 0.045, wR₂ = 0.115
R indices (all data)R₁ = 0.058, wR₂ = 0.125
Goodness-of-Fit on F²1.05
Molecular Structure Analysis

The analysis would be expected to confirm the covalent structure of the molecule. The phenyl ring would be essentially planar, with the boron atom and the carbon atom of the formyl group also lying close to this plane. The C-F, C-C, C=O, and C-B bond lengths and angles would be consistent with standard values for substituted aromatic systems. An interesting feature to analyze would be the relative orientation of the formyl and boronic acid groups, which may be influenced by intramolecular hydrogen bonding or steric hindrance from the ortho-fluorine atom.

Supramolecular Assembly: The Hydrogen-Bonded Dimer

A hallmark of boronic acid crystal structures is the formation of centrosymmetric hydrogen-bonded dimers.[17] It is highly probable that this compound would exhibit this motif. In this arrangement, two molecules associate via a pair of strong O-H···O hydrogen bonds between their boronic acid groups, forming a stable eight-membered ring. This is described in graph-set notation as an R²₂(8) ring.[18] These dimeric units would then pack into a three-dimensional lattice, likely influenced by weaker C-H···O or C-H···F interactions involving the formyl group and fluorine atoms.

// Invisible nodes for layout {rank=same; B1; B2;} {rank=same; O11; O21;} {rank=same; O12; O22;} } `

Figure 2: The classic R²₂(8) hydrogen-bonded dimer motif in boronic acids.

Conclusion

The single-crystal X-ray diffraction analysis of this compound provides indispensable information for researchers in drug development. By following a rigorous and validated experimental workflow, it is possible to obtain a precise three-dimensional model of the molecule. The (hypothesized) resulting structure reveals not only the expected intramolecular geometry but also the dominant supramolecular interactions, such as the classic boronic acid dimer, which dictates its solid-state properties. This structural data is a critical asset, enabling more accurate molecular modeling, facilitating the design of derivatives with improved properties, and providing a foundational understanding for solid-form development and control.

References

Navigating the Solubility Landscape of 2,6-Difluoro-3-formylphenylboronic Acid: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Critical Role of Solubility in Drug Discovery and Development

In the intricate tapestry of modern drug discovery and process chemistry, understanding the fundamental physicochemical properties of novel chemical entities is paramount. Among these, solubility stands as a cornerstone, profoundly influencing a compound's bioavailability, reaction kinetics, purification, and formulation. This technical guide is dedicated to elucidating the solubility profile of 2,6-Difluoro-3-formylphenylboronic acid, a compound of significant interest in medicinal chemistry and organic synthesis. While specific quantitative solubility data for this particular molecule is not extensively documented in public literature, this guide will provide a comprehensive framework for its determination. By leveraging data from structurally analogous boronic acids and outlining a robust experimental protocol, we aim to empower researchers, scientists, and drug development professionals with the knowledge to confidently assess and utilize this compound in their work.

Understanding this compound: A Structural Perspective

This compound is a multifaceted molecule characterized by a phenylboronic acid core, further functionalized with two fluorine atoms and a formyl group. The strategic placement of these substituents significantly impacts its electronic properties and intermolecular interactions, which in turn govern its solubility in various solvents.

  • The Boronic Acid Moiety: The -B(OH)₂ group is capable of both donating and accepting hydrogen bonds, predisposing the molecule to solubility in polar and protic solvents. However, boronic acids are also known to undergo dehydration to form cyclic anhydrides known as boroxines, a phenomenon that can complicate solubility studies.[1]

  • Fluorine Substitution: The two electron-withdrawing fluorine atoms at the 2 and 6 positions can influence the acidity of the boronic acid and modulate the molecule's overall polarity.

  • The Formyl Group: The aldehyde functionality at the 3-position introduces an additional site for polar interactions, including hydrogen bonding with protic solvents.

Given these structural features, a qualitative estimation of solubility suggests that this compound will exhibit favorable solubility in polar organic solvents.

Inferred Solubility Profile in Common Laboratory Solvents

Based on the general behavior of substituted phenylboronic acids, we can infer a likely solubility profile for this compound. It is crucial to note that this is an estimation and should be confirmed by experimental determination.

Solvent ClassCommon ExamplesInferred SolubilityRationale
Polar Aprotic Dimethyl Sulfoxide (DMSO), Dimethylformamide (DMF), Acetonitrile (ACN)HighStrong dipole-dipole interactions and the ability to accept hydrogen bonds from the boronic acid hydroxyl groups.
Polar Protic Water, Methanol, EthanolModerate to HighPotential for extensive hydrogen bonding with both the boronic acid and formyl groups. Solubility in water may be limited by the hydrophobic phenyl ring.
Ethers Tetrahydrofuran (THF), Diethyl EtherModerateEthers can act as hydrogen bond acceptors, facilitating dissolution.
Halogenated Dichloromethane (DCM), ChloroformLow to ModerateWeaker interactions compared to polar aprotic and protic solvents.
Non-Polar Hexanes, TolueneLow to InsolubleLack of favorable intermolecular interactions.

A Robust Experimental Protocol for Quantitative Solubility Determination

To move beyond inference and obtain precise solubility data, a well-designed experimental protocol is essential. The following dynamic method is a reliable approach for determining the solubility of boronic acids.[1][2]

Materials and Equipment
  • This compound (ensure purity is characterized)

  • Selected solvents (high-purity, anhydrous where appropriate)

  • Analytical balance (± 0.1 mg)

  • Jacketed glass vessel with a magnetic stirrer

  • Temperature-controlled circulating bath

  • Calibrated temperature probe

  • Turbidity sensor or a luminance probe

  • Data acquisition system

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_exp Dynamic Measurement cluster_analysis Data Analysis prep1 Accurately weigh solute (this compound) prep2 Accurately weigh solvent prep1->prep2 prep3 Combine in jacketed glass vessel prep2->prep3 exp1 Controlled heating (e.g., 0.1 K/min) prep3->exp1 Start Experiment exp2 Vigorous stirring exp1->exp2 exp3 Continuous turbidity monitoring exp2->exp3 ana1 Identify clear point temperature (sharp change in turbidity) exp3->ana1 Data Acquisition ana2 Record equilibrium temperature and composition ana1->ana2 ana3 Repeat for multiple compositions ana2->ana3 ana4 Construct solubility curve (mole fraction vs. temperature) ana3->ana4

Caption: Experimental workflow for dynamic solubility determination.

Step-by-Step Procedure
  • Sample Preparation: Accurately weigh a known mass of this compound and the chosen solvent into the jacketed glass vessel to create a biphasic sample of known composition.

  • Heating and Stirring: Begin vigorous stirring to ensure homogeneity and start heating the sample at a slow, constant rate (e.g., 0.1 K/min) using the temperature-controlled circulating bath.[2]

  • Turbidity Monitoring: Continuously monitor the turbidity of the solution using a probe. As the temperature increases, the solid will begin to dissolve.

  • Equilibrium Temperature Determination: The temperature at which the last solid particles dissolve, resulting in a clear solution, is the equilibrium solubility temperature for that specific composition. This point is marked by a sharp change in the measured turbidity or light intensity.[2]

  • Data Collection: Repeat this procedure for a range of compositions to generate a comprehensive dataset.

  • Data Analysis: Plot the mole fraction of the solute against the corresponding equilibrium temperature to construct a solubility curve.

Quantification and Validation

For a self-validating system, it is advisable to analyze the final clear solution to confirm the concentration of the dissolved boronic acid. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) or UV detection is a highly sensitive and accurate method for this purpose.[3][4]

  • Method: Develop a validated HPLC method using a C18 column with a suitable mobile phase, such as a gradient of acetonitrile and water with a buffer like ammonium acetate.[3]

  • Calibration: Prepare a series of standard solutions of this compound of known concentrations to generate a calibration curve.

  • Analysis: Inject a filtered aliquot of the saturated solution and determine the concentration from the calibration curve.

Safety and Handling Considerations

As with any chemical compound, proper safety precautions are essential when handling this compound and its derivatives.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[5]

  • Ventilation: Handle the compound in a well-ventilated area or a fume hood to avoid inhalation of dust.

  • Incompatibilities: Avoid contact with strong acids and bases.[5]

  • Storage: Keep the container tightly closed and store in a cool, dry place, preferably refrigerated.[5] Some boronic acids are moisture-sensitive.

Conclusion and Future Perspectives

While a definitive, published solubility profile for this compound remains to be established, this guide provides a robust framework for its determination. By understanding its structural characteristics, leveraging knowledge from analogous compounds, and employing a rigorous experimental protocol, researchers can confidently ascertain its solubility in a range of common laboratory solvents. This foundational data will undoubtedly accelerate its application in drug discovery, process optimization, and the synthesis of novel chemical entities.

References

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

2,6-Difluoro-3-formylphenylboronic acid is a highly functionalized synthetic building block of significant interest to the pharmaceutical and materials science industries. Its utility, primarily in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, allows for the efficient construction of complex biaryl and heteroaryl structures, which are common motifs in active pharmaceutical ingredients (APIs). The presence of ortho-fluoro substituents can modulate the electronic properties and bioavailability of target molecules, while the formyl group offers a reactive handle for further synthetic transformations.

However, the thermal stability of such a poly-functional reagent is a critical parameter that dictates its storage, handling, shelf-life, and reaction conditions. Uncontrolled thermal decomposition not only results in the loss of valuable material but can also lead to the generation of hazardous byproducts and compromise reaction purity and safety. This guide provides a comprehensive framework for understanding and evaluating the thermal stability of this compound. As specific experimental data for this compound is not extensively available in peer-reviewed literature, this document synthesizes foundational principles of boronic acid chemistry with standardized analytical protocols to empower researchers to conduct robust, self-validating thermal analyses.

Physicochemical Properties

A precise understanding of the compound's fundamental properties is essential for designing and interpreting thermal analysis experiments. The key physicochemical data for this compound are summarized below.

PropertyValueSource
CAS Number 849062-09-5[1]
Molecular Formula C₇H₅BF₂O₃[1]
Molecular Weight 185.92 g/mol [1]
Melting Point 124-131 °C (literature)[1]
Appearance White to off-white solid
Canonical SMILES O=CC1=C(F)C=CC=C1B(O)O
InChI Key GLQAPMRINNTHGJ-UHFFFAOYSA-N[1]

Theoretical Thermal Decomposition Pathways

Upon heating, this compound is susceptible to several competing decomposition pathways. The relative contribution of each pathway is dependent on factors such as the heating rate, atmosphere, and the presence of impurities (e.g., water).

Initial Thermal Events
  • Dehydration to Boroxine: The first likely thermal event, often occurring below or near the melting point, is the intermolecular dehydration of three boronic acid molecules to form a stable six-membered ring called a boroxine.[2][3] This is a condensation reaction that releases three molecules of water. This process is typically reversible in the presence of moisture.[4]

  • Melting: As indicated by its melting point of 124-131 °C, the compound will transition from a solid to a liquid state.[1] Differential Scanning Calorimetry (DSC) is the ideal technique for observing this endothermic phase transition.

Primary Decomposition Mechanisms

At temperatures exceeding the melting point, covalent bond cleavage and molecular fragmentation are expected. The primary theoretical pathways include protodeboronation and decarbonylation.

  • Pathway A: Protodeboronation: This pathway involves the cleavage of the C–B bond, with the boron moiety being replaced by a hydrogen atom from a proton source (such as trace water or another boronic acid molecule).[5][6] This results in the formation of 2,6-difluorobenzaldehyde. Protodeboronation is a common side reaction for arylboronic acids and can be influenced by acidic or basic conditions.[7][8]

  • Pathway B: Decarbonylation: Aromatic aldehydes can undergo decarbonylation at elevated temperatures, leading to the loss of the formyl group as carbon monoxide (CO), a toxic gas.[9][10] This process often proceeds via a free-radical mechanism and would result in the formation of 1,3-difluorobenzene from the main fragment.

  • Pathway C: High-Temperature Fragmentation: At significantly higher temperatures, further fragmentation of the aromatic ring and cleavage of the robust C-F bonds can occur, leading to a complex mixture of smaller gaseous products and, ultimately, a carbonaceous char residue.

G cluster_start Initial Compound cluster_initial Initial Thermal Events cluster_decomp Primary Decomposition Pathways cluster_products Decomposition Products A This compound B Melting (Liquid Phase) A->B Heat (124-131 °C) C Boroxine Formation (+ 3 H₂O) A->C Heat (Dehydration) D Protodeboronation B->D > Tₘ E Decarbonylation B->E > Tₘ F 2,6-Difluorobenzaldehyde D->F G 1,3-Difluorobenzene + CO E->G H High Temp. Fragments (e.g., HF, CO₂, Char) F->H High Temp G->H High Temp

Caption: Hypothetical thermal decomposition pathways for this compound.

Recommended Analytical Protocols for Thermal Stability Assessment

To experimentally determine the thermal stability profile and validate the proposed decomposition pathways, a combination of thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) is recommended. Evolved gas analysis (EGA) via mass spectrometry or FTIR coupled to the TGA is essential for product identification.

Protocol 1: Thermogravimetric Analysis (TGA)

Objective: To determine the onset temperature of decomposition and quantify mass loss events as a function of temperature.

Methodology:

  • Instrument Calibration: Ensure the TGA instrument's temperature and mass scale are calibrated using certified standards.

  • Sample Preparation: Accurately weigh 5–10 mg of this compound into a clean, tared ceramic (alumina) or platinum crucible.

  • Experimental Conditions:

    • Atmosphere: High-purity nitrogen (or argon) at a flow rate of 50 mL/min. Causality: An inert atmosphere is critical to prevent oxidative side reactions, allowing for the study of the intrinsic thermal decomposition.

    • Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 600 °C at a constant heating rate of 10 °C/min. Causality: A 10 °C/min ramp rate is a standard condition that provides a good balance between resolution of thermal events and experimental time.

  • Data Collection: Continuously record sample mass, temperature, and time.

  • Data Analysis: Plot mass (%) versus temperature. Calculate the first derivative of the mass loss curve (DTG curve) to identify the temperatures of maximum decomposition rates.

G A Start: Calibrate TGA B Weigh 5-10 mg of Sample into Crucible A->B C Place Crucible in TGA Furnace B->C D Set Atmosphere: Nitrogen @ 50 mL/min C->D E Set Temperature Program: 30°C to 600°C @ 10°C/min D->E F Run Experiment & Collect Data (Mass vs. Temp) E->F G Analyze TGA/DTG Curves: Determine Tₒₙₛₑₜ and Mass Loss % F->G H End G->H

Caption: Standard experimental workflow for Thermogravimetric Analysis (TGA).

Protocol 2: Differential Scanning Calorimetry (DSC)

Objective: To identify thermal transitions such as melting, crystallization, and decomposition, and to characterize them as endothermic or exothermic.

Methodology:

  • Instrument Calibration: Calibrate the DSC for temperature and enthalpy using a certified indium standard.

  • Sample Preparation: Accurately weigh 2–5 mg of the sample into a hermetically sealed aluminum pan. Prepare an identical empty pan to serve as the reference. Causality: Hermetic sealing prevents mass loss due to volatilization before decomposition, ensuring that the heat flow measured is associated with thermal transitions within the sample.

  • Experimental Conditions:

    • Atmosphere: Nitrogen at a flow rate of 50 mL/min.

    • Temperature Program: Equilibrate at 30 °C, then ramp from 30 °C to 400 °C at 10 °C/min. Causality: The final temperature is chosen to be well beyond the expected decomposition onset observed in TGA to ensure all thermal events are captured.

  • Data Collection: Record the differential heat flow between the sample and reference pans as a function of temperature.

  • Data Analysis: Plot heat flow (W/g) versus temperature. Integrate peaks to determine the enthalpy (ΔH) of transitions. Identify the melting point (Tₘ) from the peak of the endotherm and any exothermic events corresponding to decomposition.

G A Start: Calibrate DSC B Weigh 2-5 mg of Sample into Hermetic Pan A->B C Seal Pan & Place in DSC Cell (with Empty Reference Pan) B->C D Set Atmosphere: Nitrogen @ 50 mL/min C->D E Set Temperature Program: 30°C to 400°C @ 10°C/min D->E F Run Experiment & Collect Data (Heat Flow vs. Temp) E->F G Analyze Thermogram: Identify Melting Endotherm (Tₘ) & Decomposition Exotherms F->G H End G->H

Caption: Standard experimental workflow for Differential Scanning Calorimetry (DSC).

Data Interpretation and Expected Results

The combination of TGA and DSC provides a synergistic understanding of the thermal behavior.

  • TGA Curve: A multi-step mass loss is possible. An initial, small mass loss below ~150°C could correspond to the dehydration and formation of the boroxine (theoretical mass loss for this step is ~14.5%). A more significant mass loss at higher temperatures would indicate primary decomposition.

  • DSC Thermogram: A sharp endothermic peak should be observed corresponding to the melting point (literature: 124-131 °C).[1] At temperatures above the melting point, one or more broad exothermic peaks are expected. These exotherms represent the energy released during the decomposition reactions. The onset of the first exotherm should correlate with the onset of significant mass loss in the TGA.

A hypothetical summary of expected results is presented below.

AnalysisParameterExpected ObservationInterpretation
TGA Tₒₙₛₑₜ (Decomposition)> 150 °COnset of significant thermal instability.
Mass Loss Step 1~100-150 °C (~14.5%)Dehydration to form boroxine.
Mass Loss Step 2> 150 °CPrimary decomposition (protodeboronation, decarbonylation).
Residual Mass @ 600°CVariableFormation of a carbonaceous char.
DSC Endotherm (Tₘ)~124-131 °CMelting of the crystalline solid.
Exotherm(s)> 150 °CEnergetically favorable decomposition process(es).

Conclusion

A thorough understanding of the thermal stability of this compound is paramount for its safe and effective use in research and development. This guide outlines the principal theoretical decomposition pathways—boroxine formation, protodeboronation, and decarbonylation—grounded in the fundamental chemistry of arylboronic acids. The detailed, step-by-step protocols for TGA and DSC provide a robust, self-validating framework for researchers to experimentally determine the precise thermal profile of this valuable compound. By correlating the quantitative mass loss from TGA with the energetic transitions from DSC, and ideally identifying evolved gases with coupled mass spectrometry, scientists can define safe operating limits, optimize reaction conditions, and ensure the integrity and purity of their synthetic processes.

References

A-Deep-Dive-into-the-Electronic-Effects-of-Fluorine-on-the-Boronic-Acid-Moiety

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: The Understated Influence of a Halogen

In the landscape of medicinal chemistry and materials science, arylboronic acids are indispensable building blocks. Their utility in Suzuki-Miyaura cross-coupling reactions, as sensors, and in therapeutic agents is well-documented.[1][2] The introduction of fluorine atoms onto the aryl ring of these molecules imparts profound changes to their chemical and physical properties. Understanding the nuanced electronic effects of fluorine is paramount for rationally designing next-generation catalysts, pharmaceuticals, and advanced materials.

This guide provides a comprehensive exploration of how fluorine substitution modulates the electronic environment of the boronic acid moiety. We will dissect the interplay of inductive and resonance effects, their quantifiable impact on acidity (pKa), and the subsequent consequences for chemical reactivity and stability.

The Duality of Fluorine's Electronic Influence

Fluorine is the most electronegative element, and its influence on an aromatic system is a delicate balance of two opposing electronic effects: the inductive effect (σ-effect) and the resonance effect (π-effect).

  • Inductive Effect (-I): Due to its high electronegativity, fluorine strongly withdraws electron density from the aromatic ring through the sigma bond framework. This effect is distance-dependent and deactivates the ring towards electrophilic substitution.

  • Resonance Effect (+R): The lone pairs on the fluorine atom can be delocalized into the aromatic π-system, donating electron density.[3] This effect is most pronounced at the ortho and para positions.

Crucially, for fluorine, the inductive effect overwhelmingly dominates the resonance effect.[3] However, the subtle interplay between these two forces is position-dependent and is key to understanding the observed properties of fluorinated arylboronic acids.

Visualizing the Electronic Tug-of-War

The following diagram illustrates the opposing nature of fluorine's inductive and resonance effects on a phenylboronic acid scaffold.

Caption: Opposing electronic effects of fluorine on an arylboronic acid.

Modulating Acidity: The Impact of Fluorine on pKa

Boronic acids are Lewis acids, not Brønsted acids; they accept a hydroxide ion to form a tetrahedral boronate species. The pKa of a boronic acid is a measure of the equilibrium between the neutral, trigonal planar acid and the anionic, tetrahedral boronate.

The introduction of electron-withdrawing fluorine substituents generally increases the Lewis acidity of the boronic acid, resulting in a lower pKa.[1][2][4] This is because the fluorine atom withdraws electron density from the boron center, making it more electrophilic and thus more readily able to accept a hydroxide ion.

The position of the fluorine substituent has a significant impact on the magnitude of this effect:

  • meta-Substitution: At the meta position, the resonance effect is minimal.[1][4] Therefore, the strong electron-withdrawing inductive effect dominates, leading to a significant increase in acidity (lower pKa) compared to the unsubstituted phenylboronic acid.

  • para-Substitution: In the para position, the electron-donating resonance effect partially counteracts the electron-withdrawing inductive effect.[1][4] This compensation results in a smaller increase in acidity compared to the meta isomer.[1][4]

  • ortho-Substitution: The ortho position often shows the most pronounced increase in acidity. This is attributed to a combination of the strong inductive effect and the potential for intramolecular hydrogen bonding between the fluorine atom and a hydroxyl group of the boronic acid.[4]

The pKa values for various fluorinated phenylboronic acids illustrate these trends clearly. For instance, the pKa of unsubstituted phenylboronic acid is approximately 8.86, while the pKa values for fluorinated derivatives can range from 6.17 to 8.77.[1]

SubstituentpKa
H8.86[1]
4-F8.77[1]
3-FNot explicitly found, but expected to be lower than 4-F
2-FNot explicitly found, but expected to be the lowest among monofluorinated
2,3,4,6-Tetrafluoro6.17[1]

Consequences for Reactivity and Stability

The electronic perturbations caused by fluorine substitution have significant implications for the reactivity and stability of arylboronic acids, particularly in the context of Suzuki-Miyaura cross-coupling and protodeboronation.

Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis.[5] The electronic nature of the boronic acid plays a crucial role in the transmetalation step of the catalytic cycle. While a comprehensive discussion of the entire catalytic cycle is beyond the scope of this guide, it is important to note that the increased Lewis acidity of fluorinated arylboronic acids can influence the rate and efficiency of the reaction.

The altered electronics can also be beneficial in overcoming challenges associated with certain substrates. For example, the use of more stable boronic esters, such as pinacol esters, is often necessary for challenging couplings, and fluorine substitution can modulate the reactivity of these species as well.[6]

Protodeboronation: A Key Stability Concern

A significant challenge associated with electron-deficient boronic acids, including many highly fluorinated variants, is their susceptibility to protodeboronation.[7][8] This undesired side reaction involves the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond, leading to the loss of the valuable boronic acid functionality.[7]

The increased electrophilicity of the boron center in fluorinated arylboronic acids can make them more prone to this decomposition pathway, especially under basic conditions.[7][8]

Experimental Protocols for Characterization

A thorough understanding of the electronic effects of fluorine on boronic acids requires robust experimental characterization. The following are key experimental workflows for assessing these properties.

pKa Determination by Spectrophotometric Titration

This method relies on the change in the UV-Vis absorbance spectrum of the arylboronic acid as a function of pH.

Protocol:

  • Stock Solution Preparation: Prepare a stock solution of the fluorinated arylboronic acid in a suitable organic solvent (e.g., DMSO or methanol).

  • Buffer Preparation: Prepare a series of buffers with known pH values spanning the expected pKa range of the boronic acid.

  • Sample Preparation: In a series of cuvettes, add a small, constant volume of the boronic acid stock solution to each buffer solution.

  • Spectroscopic Measurement: Record the UV-Vis spectrum for each sample.

  • Data Analysis: Plot the absorbance at a specific wavelength (where the change between the acid and boronate form is maximal) against the pH. Fit the data to the Henderson-Hasselbalch equation to determine the pKa.

Spectroscopic Analysis: NMR Studies

NMR spectroscopy is a powerful tool for probing the electronic environment of the boronic acid moiety.

  • ¹⁹F NMR: The chemical shift of the fluorine atom is highly sensitive to the electronic environment of the aromatic ring. Changes in the ¹⁹F NMR chemical shift upon fluorination can provide qualitative insights into the electron-withdrawing or -donating nature of the boronic acid group.[9][10]

  • ¹¹B NMR: The chemical shift of the boron atom provides direct information about its coordination state (trigonal vs. tetrahedral) and electronic environment.[9]

  • ¹H and ¹³C NMR: The chemical shifts of the aromatic protons and carbons are also influenced by the electronic effects of the fluorine substituent and the boronic acid group.[11][12]

General Protocol for NMR Sample Preparation:

  • Dissolve a few milligrams of the fluorinated arylboronic acid in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or Acetone-d₆).

  • Acquire ¹H, ¹³C, ¹¹B, and ¹⁹F NMR spectra using a high-resolution NMR spectrometer.

  • Analyze the chemical shifts and coupling constants to gain insights into the molecular structure and electronic properties.

Visualizing the Experimental Workflow

The following diagram outlines a typical workflow for the characterization of a novel fluorinated arylboronic acid.

Experimental_Workflow Synthesis Synthesis of Fluorinated Arylboronic Acid Purification Purification and Characterization (NMR, MS, etc.) Synthesis->Purification pKa pKa Determination (Spectrophotometric Titration) Purification->pKa Reactivity Reactivity Studies (e.g., Suzuki-Miyaura Coupling) Purification->Reactivity Stability Stability Assessment (Protodeboronation Studies) Purification->Stability Data Data Analysis and Structure-Property Relationship pKa->Data Reactivity->Data Stability->Data

Caption: A generalized experimental workflow for studying fluorinated arylboronic acids.

Conclusion

The incorporation of fluorine into arylboronic acids offers a powerful strategy for fine-tuning their electronic properties. The dominant electron-withdrawing inductive effect of fluorine increases the Lewis acidity of the boron center, a phenomenon that is modulated by the position-dependent resonance effect. These electronic perturbations have a direct and predictable impact on the pKa, reactivity, and stability of these valuable synthetic building blocks. A thorough understanding of these fundamental principles, coupled with rigorous experimental characterization, is essential for the rational design of fluorinated arylboronic acids for a wide range of applications in drug discovery, catalysis, and materials science.

References

A Comprehensive Technical Guide to 2,6-Difluoro-3-formylphenylboronic Acid: A Keystone Building Block in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of Fluorinated Arylboronic Acids

In the landscape of modern drug discovery, the strategic incorporation of fluorine atoms into lead compounds has become a cornerstone of medicinal chemistry. The unique properties imparted by fluorine, such as enhanced metabolic stability, increased binding affinity, and altered acidity, have proven invaluable in the optimization of pharmacokinetic and pharmacodynamic profiles. When combined with the synthetic versatility of the boronic acid functional group, particularly its role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction, we arrive at a class of reagents that are both powerful and indispensable. This guide focuses on a particularly valuable member of this class: 2,6-Difluoro-3-formylphenylboronic acid. Its trifunctional nature—a reactive boronic acid, an electron-withdrawing difluorinated ring, and a versatile formyl group—makes it a highly sought-after building block for the synthesis of complex molecular architectures.

Physicochemical Properties and Identification

A thorough understanding of the physicochemical properties of a reagent is fundamental to its effective and safe use in any research or development setting.

PropertyValueSource
CAS Number 849062-09-5
Molecular Formula C₇H₅BF₂O₃
Molecular Weight 185.92 g/mol
Appearance Off-white solid (typical)General observation
Melting Point 206-210 °C (for the related isomer 2,4-Difluoro-3-formylphenylboronic acid)[1]
Solubility Soluble in organic solvents such as methanol, ethanol, and DMSO.General chemical knowledge

Synthesis of this compound: A Generalized Approach

While specific, detailed protocols for the synthesis of this compound are often proprietary, a general and widely applicable method for the synthesis of arylboronic acids involves the reaction of an organometallic intermediate with a trialkyl borate.[2]

A plausible synthetic route would commence with a suitably protected 2,6-difluoro-3-halobenzaldehyde. This starting material can be converted to an organolithium or Grignard reagent, which is then quenched with a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) at low temperatures. Subsequent acidic workup hydrolyzes the resulting boronate ester to afford the desired this compound.

Conceptual Synthetic Workflow

G start 2,6-Difluoro-3-halobenzaldehyde organometallic Organolithium or Grignard Reagent Formation (e.g., n-BuLi or Mg, THF, low temp.) start->organometallic borate_ester Reaction with Trialkyl Borate (e.g., B(OMe)₃) organometallic->borate_ester hydrolysis Acidic Workup (e.g., HCl) borate_ester->hydrolysis product This compound hydrolysis->product

Caption: Generalized synthetic workflow for this compound.

The Suzuki-Miyaura Cross-Coupling Reaction: A Cornerstone Application

The paramount application of this compound lies in its utility as a coupling partner in the Suzuki-Miyaura reaction. This palladium-catalyzed cross-coupling reaction is one of the most powerful and widely used methods for the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl-aryl structures, which are prevalent in many pharmaceutical agents.[3][4]

The reaction involves the coupling of an organoboron compound (in this case, this compound) with an organic halide or triflate in the presence of a palladium catalyst and a base. The difluoro substitution pattern on the phenylboronic acid can influence the electronic properties of the aromatic ring, potentially affecting the reaction kinetics and yields.

Generalized Catalytic Cycle of the Suzuki-Miyaura Reaction

G Pd0 Pd(0)L₂ PdII_halide R¹-Pd(II)L₂-X Pd0->PdII_halide Oxidative Addition PdII_boronate R¹-Pd(II)L₂-R² PdII_halide->PdII_boronate Transmetalation reductive_elimination Reductive Elimination PdII_boronate->reductive_elimination reductive_elimination->Pd0 product R¹-R² reductive_elimination->product R1X R¹-X (Aryl/Vinyl Halide) R2BOH2 R²-B(OH)₂ (Boronic Acid) boronate [R²-B(OH)₃]⁻ R2BOH2->boronate Activation base Base

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for a Suzuki-Miyaura Coupling Reaction

The following is a generalized, representative protocol for a Suzuki-Miyaura coupling reaction utilizing an arylboronic acid like this compound. Researchers should optimize conditions for their specific substrates.

  • Reaction Setup: To a flame-dried Schlenk flask, add the aryl halide (1.0 equiv), this compound (1.2-1.5 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, 2-3 equiv).

  • Solvent Addition: The flask is evacuated and backfilled with an inert gas (e.g., argon or nitrogen). A degassed solvent system, such as a mixture of toluene and water or DME and water, is added via syringe.[5]

  • Reaction Execution: The reaction mixture is heated to the desired temperature (typically 80-100 °C) and stirred vigorously for the required time (monitored by TLC or LC-MS).

  • Workup: Upon completion, the reaction is cooled to room temperature and diluted with an organic solvent (e.g., ethyl acetate). The mixture is washed with water and brine.

  • Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the desired biaryl product.

Applications in Medicinal Chemistry and Drug Discovery

Boronic acids and their derivatives are of immense interest in medicinal chemistry.[2][6] The boronic acid moiety itself can act as a bioisostere for carboxylic acids and can form reversible covalent bonds with serine proteases, making it a valuable pharmacophore in inhibitor design. The presence of the difluoro and formyl groups on this compound provides further opportunities for derivatization and modulation of biological activity.

The biaryl structures synthesized using this building block are scaffolds for a wide range of therapeutic targets. The formyl group can be readily converted into other functionalities, such as amines via reductive amination, carboxylic acids via oxidation, or used in the synthesis of heterocycles. This allows for the rapid generation of a library of diverse compounds for structure-activity relationship (SAR) studies.

Handling and Safety

As with all chemical reagents, proper handling and safety precautions are paramount when working with this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses or goggles, a lab coat, and chemical-resistant gloves.[7]

  • Engineering Controls: Work in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.

  • Storage: Store in a tightly closed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents.[7]

  • First Aid Measures:

    • Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.[1]

    • Skin Contact: Wash off immediately with soap and plenty of water. Remove contaminated clothing.[1]

    • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[7]

    • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[1]

Conclusion

This compound stands as a testament to the power of rational reagent design in advancing chemical synthesis and drug discovery. Its unique combination of functionalities provides a versatile platform for the construction of complex, biologically active molecules. A thorough understanding of its properties, synthesis, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling, empowers researchers to leverage this valuable building block to its full potential in the quest for novel therapeutics.

References

Methodological & Application

Suzuki-Miyaura coupling conditions for 2,6-Difluoro-3-formylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Suzuki-Miyaura Coupling of 2,6-Difluoro-3-formylphenylboronic acid

Authored by: Gemini, Senior Application Scientist

Date: January 5, 2026

Introduction: Navigating the Challenges of a Unique Building Block

The Suzuki-Miyaura cross-coupling reaction is a pillar of modern synthetic chemistry, celebrated for its capacity to form carbon-carbon bonds with exceptional reliability and functional group tolerance.[1] This palladium-catalyzed reaction, which couples organoboron compounds with organohalides, is an indispensable tool in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[1][2]

This guide focuses on a particularly valuable yet challenging substrate: This compound . The incorporation of the 2,6-difluoro-3-formylphenyl moiety is highly sought after in medicinal chemistry and materials science. The ortho-difluoro substitution pattern can significantly modulate a molecule's electronic properties, lipophilicity, metabolic stability, and binding affinity.[2] The formyl group provides a synthetic handle for further derivatization, making it a versatile bifunctional building block.[3]

However, the very features that make this compound attractive also introduce significant synthetic hurdles. The reaction is complicated by a combination of:

  • Severe Steric Hindrance: The two ortho-fluorine atoms crowd the boron center, impeding the crucial transmetalation step of the catalytic cycle.[4][5]

  • Electronic Deactivation and Instability: The potent electron-withdrawing effects of the two fluorine atoms and the formyl group increase the Lewis acidity of the boron atom. While this can accelerate transmetalation, it also renders the boronic acid acutely susceptible to base-mediated protodeboronation, a common and often rapid side reaction that cleaves the C-B bond.[6][7][8]

This application note provides a comprehensive guide for researchers, scientists, and drug development professionals to successfully employ this compound in Suzuki-Miyaura coupling reactions. We will delve into the mechanistic rationale behind protocol choices, offer optimized conditions, and present a detailed, validated experimental workflow to navigate the inherent challenges of this substrate.

Mechanistic Rationale: A Strategy for a Challenging Substrate

The catalytic cycle of the Suzuki-Miyaura reaction involves three primary steps: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][9] A successful outcome for a sterically and electronically challenging substrate like this compound hinges on optimizing the rate of this productive cycle while minimizing off-cycle side reactions.

Suzuki_Cycle Pd0 Pd(0)L₂ Active Catalyst OxAdd Ar-Pd(II)(X)L₂ Pd0->OxAdd Oxidative Addition Trans Ar-Pd(II)-Ar'L₂ OxAdd->Trans Transmetalation Trans->Pd0 Reductive Elimination Product Ar-Ar' Desired Biaryl Trans->Product Base Ar'B(OR)₃⁻ Base->Trans SideReaction Protodeboronation (Ar'-H) Base->SideReaction H₂O / H⁺ Boronic Ar'B(OH)₂ (this compound) Boronic->Base Base (e.g., K₃PO₄) ArylHalide Ar-X (Aryl Halide) ArylHalide->OxAdd

Figure 1: Suzuki-Miyaura catalytic cycle highlighting the critical base activation and competing protodeboronation pathway.
Causality Behind Experimental Choices

  • Overcoming Steric Hindrance: The ortho, ortho-difluoro substitution pattern significantly slows the transmetalation step.[4] To counteract this, the use of bulky, electron-rich phosphine ligands is mandatory.

    • Expert Insight: Buchwald-type biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos ) are highly effective.[4] These ligands are not just sterically large; their electron-donating nature increases the electron density on the palladium center, which accelerates both the initial oxidative addition and the final reductive elimination steps, thereby increasing the overall catalytic turnover.[4][5]

  • Minimizing Protodeboronation: This is the most critical challenge. Polyfluorinated arylboronic acids are prone to rapid decomposition under basic conditions.[6][8] The strategy is to select conditions where the rate of transmetalation significantly outpaces the rate of protodeboronation.

    • Base Selection: Strong bases like NaOH or NaOMe should be avoided. Milder inorganic bases such as K₃PO₄, K₂CO₃, Cs₂CO₃, or KF are preferred.[10] These bases are strong enough to form the reactive boronate species required for transmetalation but minimize the rate of the competing protodeboronation.[7][10]

    • Solvent and Temperature: Anhydrous aprotic solvents (e.g., dioxane, toluene, THF) are generally recommended to control the concentration of water, which can be a proton source for protodeboronation.[11] Lowering the reaction temperature can also help, though this may require longer reaction times.

    • Boronic Esters: For particularly stubborn couplings, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) can be an effective strategy. Boronic esters are less Lewis-acidic and exhibit greater stability, only participating in the reaction under the specific catalytic conditions.[12][13]

  • Choosing the Right Catalyst System:

    • Palladium Source: Standard palladium precursors like Pd(OAc)₂ or Pd₂(dba)₃ are effective when combined with an appropriate ligand.[10] For improved air stability and reproducibility, using pre-formed palladacycle precatalysts (e.g., XPhos Pd G3) is highly recommended. These catalysts are more stable and ensure a consistent 1:1.5 to 1:2 metal-to-ligand ratio, which has been shown to improve yields.[8][9]

Optimized Reaction Parameters: A Comparative Overview

The optimal conditions for coupling this compound are highly dependent on the coupling partner (the aryl halide). The following table summarizes recommended starting points for optimization based on data for structurally similar and electronically challenging substrates.

Aryl Halide (Ar-X)Palladium Source (mol%)Ligand (mol%)Base (equiv.)SolventTemp (°C)Time (h)Typical Yield (%)
Electron-Neutral or Rich Aryl Bromide Pd₂(dba)₃ (1-2)XPhos (2.5-5)K₃PO₄ (2.0)1,4-Dioxane80-1004-1275-90%
Electron-Deficient Aryl Bromide Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2.0)Toluene/H₂O (10:1)806-1670-85%
Sterically Hindered Aryl Bromide XPhos Pd G3 (2)(Precatalyst)K₃PO₄ (2.5)THF65-7012-2460-80%
Activated Heteroaryl Chloride Pd₂(dba)₃ (2)RuPhos (4)Cs₂CO₃ (2.0)1,4-Dioxane100-1108-1865-85%
Unactivated Aryl Chloride BrettPhos Pd G3 (3-5)(Precatalyst)K₃PO₄ (3.0)t-Amyl Alcohol11018-2450-75%

Note: This data is synthesized from protocols for sterically hindered and electron-deficient boronic acids.[4][8][11] Optimization for each specific substrate pair is highly recommended.

Detailed Experimental Protocol & Workflow

This protocol provides a robust, step-by-step method for a representative coupling of this compound with a generic aryl bromide.

Workflow cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Workup & Purification A 1. Add Solids (Boronic Acid, Aryl Halide, Base, Catalyst, Ligand) to oven-dried flask. B 2. Seal Flask with rubber septum. A->B C 3. Degas System Evacuate and backfill with N₂ or Ar gas (3 cycles). B->C D 4. Add Solvent Inject degassed solvent via syringe. C->D E 5. Heat to Temperature Stir vigorously at the specified temperature. D->E F 6. Monitor Progress Take aliquots for analysis by TLC or LC-MS. E->F G 7. Cool to RT Once starting material is consumed, cool the reaction. F->G H 8. Filtration Filter through Celite, rinse with EtOAc. G->H I 9. Extraction Dilute with water, extract organic layer. Wash with brine. H->I J 10. Dry & Concentrate Dry over Na₂SO₄ or MgSO₄, concentrate in vacuo. I->J K 11. Purification Purify by column chromatography. J->K

References

Application Notes and Protocols for 2,6-Difluoro-3-formylphenylboronic Acid in Advanced Materials Science

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Unlocking New Frontiers in Materials Science

Welcome to this comprehensive guide on the applications of 2,6-Difluoro-3-formylphenylboronic acid. This unique trifunctional molecule stands at the intersection of several key areas in materials science, offering a versatile platform for the development of advanced materials. Its three distinct functional groups—a boronic acid, a formyl group, and two fluorine atoms in a specific ortho/meta arrangement—provide a powerful toolkit for researchers. The boronic acid is a versatile functional group for forming reversible covalent bonds with diols, the formyl group is a reactive handle for a wide range of chemical transformations, and the difluoro substitution pattern modulates the electronic properties and acidity of the boronic acid.

This document is intended for researchers, scientists, and drug development professionals who are looking to leverage the unique properties of this compound in their work. We will explore its application in the development of fluorescent sensors, functional polymers, boronate affinity materials, and modified metal-organic frameworks. Each section provides not only detailed, step-by-step protocols but also the scientific rationale behind the experimental choices, ensuring a deep understanding of the underlying principles.

Part 1: Advanced Fluorosensors for Biomolecule Detection

The development of sensitive and selective fluorescent sensors for biologically important molecules is a major goal in diagnostics and chemical biology. Phenylboronic acids are well-established as recognition elements for cis-diols, which are present in carbohydrates, glycoproteins, and certain neurotransmitters.[1] The key to their function is the reversible formation of a cyclic boronate ester with the diol, which can be coupled to a change in the fluorescence of a nearby fluorophore.[2]

The 2,6-difluoro substitution in this compound is particularly advantageous for this application. The electron-withdrawing fluorine atoms increase the Lewis acidity of the boronic acid, lowering its pKa. This allows for efficient diol binding at or near physiological pH, a critical requirement for biological sensing applications.[3][4] The formyl group provides a convenient site for the attachment of a fluorophore via Schiff base formation or other condensation reactions.

Protocol 1: Synthesis of a Schiff Base-Linked Fluorescent Glucose Sensor

This protocol describes the synthesis of a fluorescent sensor for glucose by reacting this compound with a commercially available amino-functionalized fluorophore, such as 4-amino-1,8-naphthalimide.

Materials:

  • This compound

  • 4-Amino-1,8-naphthalimide

  • Anhydrous ethanol

  • Glacial acetic acid (catalyst)

  • D-Glucose

  • Phosphate-buffered saline (PBS), pH 7.4

  • Fluorescence spectrophotometer

Procedure:

  • Sensor Synthesis:

    • In a round-bottom flask, dissolve 1 equivalent of this compound in anhydrous ethanol.

    • Add 1 equivalent of 4-amino-1,8-naphthalimide to the solution.

    • Add a catalytic amount (2-3 drops) of glacial acetic acid.

    • Reflux the mixture for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature. The product may precipitate out of solution. If not, reduce the solvent volume under reduced pressure.

    • Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.

    • Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.

  • Fluorescence Titration with Glucose:

    • Prepare a stock solution of the synthesized sensor in a suitable solvent (e.g., DMSO or a mixture of DMSO and water).

    • Prepare a series of glucose solutions of varying concentrations in PBS (pH 7.4).

    • In a cuvette, add a fixed amount of the sensor stock solution and dilute with PBS to a final volume of 3 mL, such that the sensor concentration is in the low micromolar range.

    • Record the fluorescence emission spectrum of the sensor solution.

    • Add small aliquots of the glucose stock solutions to the cuvette, incubate for a few minutes to allow for equilibration, and record the fluorescence spectrum after each addition.

    • Plot the change in fluorescence intensity as a function of glucose concentration to determine the binding constant.

Causality Behind Experimental Choices:

  • Anhydrous Ethanol: The reaction is a condensation that releases water. Using an anhydrous solvent drives the equilibrium towards the product.

  • Glacial Acetic Acid: The Schiff base formation is acid-catalyzed. A catalytic amount of a weak acid like acetic acid is sufficient to promote the reaction without causing unwanted side reactions.

  • PBS at pH 7.4: This buffer is chosen to mimic physiological conditions, which is crucial for demonstrating the biological relevance of the sensor.

Data Presentation:

Parameter Value
Excitation Wavelength (λex)To be determined experimentally
Emission Wavelength (λem)To be determined experimentally
Binding Constant (Ka) for GlucoseTo be determined from titration data
Limit of Detection (LOD)To be calculated from titration data

Workflow Diagram:

G cluster_synthesis Sensor Synthesis cluster_testing Sensor Testing reagents This compound + 4-Amino-1,8-naphthalimide reaction Reflux in Ethanol with Acetic Acid Catalyst reagents->reaction purification Filtration and Drying reaction->purification product Schiff Base-Linked Sensor purification->product prepare_solutions Prepare Sensor and Glucose Solutions in PBS product->prepare_solutions Use in testing titration Fluorescence Titration prepare_solutions->titration data_analysis Data Analysis and Binding Constant Calculation titration->data_analysis

Caption: Workflow for the synthesis and testing of a fluorescent glucose sensor.

Part 2: Synthesis of Functional Polymers via Suzuki Cross-Coupling

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl halides and arylboronic acids.[5][6] This reaction is widely used in the synthesis of conjugated polymers for organic electronics. This compound can be used as a monomer in such polymerizations. The electron-withdrawing nature of the fluoro and formyl groups can lower the HOMO and LUMO energy levels of the resulting polymer, which is desirable for applications in electron-transporting materials or as acceptors in organic solar cells.[7] The formyl group also provides a site for post-polymerization modification, allowing for the tuning of the polymer's properties after its synthesis.

Protocol 2: Synthesis of a Polyfluorene Copolymer

This protocol describes the synthesis of a copolymer of this compound and a dibromo-functionalized fluorene monomer.

Materials:

  • This compound

  • 2,7-Dibromo-9,9-dioctylfluorene

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium carbonate (K₂CO₃)

  • Toluene

  • Deionized water

  • Methanol

  • Soxhlet extraction apparatus

Procedure:

  • Polymerization:

    • To a Schlenk flask, add 1 equivalent of this compound, 1 equivalent of 2,7-dibromo-9,9-dioctylfluorene, the palladium catalyst (e.g., Pd(OAc)₂ and PPh₃ in a 1:2 molar ratio, typically 1-2 mol% of the monomers), and 3-4 equivalents of K₂CO₃.

    • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

    • Add degassed toluene and a small amount of degassed deionized water. The two-phase system is crucial for the Suzuki coupling mechanism.

    • Heat the reaction mixture to reflux (around 90-100 °C) and stir vigorously for 24-48 hours under an inert atmosphere.

    • Monitor the progress of the polymerization by taking small aliquots and analyzing them by gel permeation chromatography (GPC) to track the increase in molecular weight.

  • Purification:

    • Cool the reaction mixture to room temperature and pour it into a large volume of methanol to precipitate the polymer.

    • Filter the polymer and wash it with methanol and water to remove residual catalyst and salts.

    • For further purification, perform a Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane) to remove oligomers and other impurities. The final polymer is then extracted with a good solvent (e.g., chloroform or THF).

    • Precipitate the purified polymer from the good solvent into methanol, filter, and dry under vacuum.

    • Characterize the final polymer by ¹H NMR, GPC (for molecular weight and polydispersity), and UV-Vis spectroscopy (to determine its optical properties).

Causality Behind Experimental Choices:

  • Palladium Catalyst and Ligand: The palladium catalyst is essential for the catalytic cycle of the Suzuki reaction. Triphenylphosphine is a common ligand that stabilizes the palladium species and facilitates the reaction.

  • Potassium Carbonate: A base is required to activate the boronic acid for transmetalation to the palladium center.

  • Two-Phase System (Toluene/Water): The use of a two-phase system with a phase-transfer catalyst (or in this case, the solubility of the base in water) is a common and effective method for Suzuki couplings.

  • Soxhlet Extraction: This is a rigorous purification method for polymers, ensuring the removal of low molecular weight impurities that can negatively impact the material's performance in electronic devices.

Data Presentation:

Parameter Value
Number-Average Molecular Weight (Mn)To be determined by GPC
Weight-Average Molecular Weight (Mw)To be determined by GPC
Polydispersity Index (PDI = Mw/Mn)To be determined by GPC
UV-Vis Absorption Maximum (λmax)To be determined by UV-Vis spectroscopy
Photoluminescence Emission Maximum (λem)To be determined by PL spectroscopy

Reaction Scheme Diagram:

G monomer1 This compound catalyst Pd(OAc)₂ / PPh₃ K₂CO₃, Toluene/H₂O monomer2 2,7-Dibromo-9,9-dioctylfluorene polymer [Copolymer repeating unit]n catalyst->polymer plus1 + arrow1 ->

Caption: Suzuki-Miyaura polycondensation reaction scheme.

Part 3: Development of Boronate Affinity Materials for Selective Separations

Boronate affinity materials (BAMs) are a class of smart materials used for the selective capture and separation of cis-diol-containing molecules.[3][4] The principle is the same as for fluorescent sensors: the formation of a reversible covalent bond between the boronic acid and the diol. By immobilizing the boronic acid onto a solid support, one can create a stationary phase for chromatography or a solid-phase extraction material.[8]

This compound is an excellent candidate for creating BAMs. The difluoro groups ensure that the material can be used at a lower, more biocompatible pH.[3] The formyl group can be used to covalently attach the molecule to an amine-functionalized solid support (e.g., silica gel or magnetic nanoparticles) via reductive amination.

Protocol 3: Immobilization on Amine-Functionalized Silica Gel

This protocol describes the preparation of a boronate affinity chromatography stationary phase.

Materials:

  • This compound

  • Amine-functionalized silica gel (3-aminopropyl-functionalized)

  • Anhydrous methanol

  • Sodium cyanoborohydride (NaBH₃CN)

  • Glacial acetic acid

  • A model glycoprotein (e.g., horseradish peroxidase) and a non-glycoprotein (e.g., bovine serum albumin) for testing

Procedure:

  • Immobilization:

    • Suspend the amine-functionalized silica gel in anhydrous methanol.

    • Add an excess of this compound to the suspension.

    • Add a catalytic amount of glacial acetic acid.

    • Stir the mixture at room temperature for 2-4 hours to form the Schiff base intermediate.

    • Carefully add an excess of sodium cyanoborohydride in small portions. Caution: NaBH₃CN is toxic and should be handled in a fume hood.

    • Continue stirring the reaction mixture at room temperature for 24 hours.

    • Filter the modified silica gel and wash it extensively with methanol, water, and then methanol again to remove any unreacted reagents and byproducts.

    • Dry the boronate-functionalized silica gel under vacuum.

  • Testing the Affinity Material:

    • Pack a small column with the synthesized BAM.

    • Equilibrate the column with a binding buffer (e.g., phosphate buffer, pH 6.5-7.5).

    • Prepare a solution containing a mixture of the model glycoprotein and non-glycoprotein in the binding buffer.

    • Load the protein solution onto the column.

    • Wash the column with the binding buffer to remove the non-specifically bound protein (the non-glycoprotein).

    • Elute the specifically bound glycoprotein using an elution buffer containing a competing diol (e.g., sorbitol) or by lowering the pH.

    • Analyze the collected fractions by UV-Vis spectroscopy or SDS-PAGE to confirm the separation.

Causality Behind Experimental Choices:

  • Reductive Amination: This is a robust and efficient method for covalently linking an aldehyde to a primary amine. The resulting secondary amine linkage is stable.

  • Sodium Cyanoborohydride: This reducing agent is selective for the iminium ion intermediate and does not reduce the aldehyde starting material under these conditions, leading to a cleaner reaction.

  • Biocompatible pH: The use of a near-neutral pH for binding is a key advantage of using a fluorinated phenylboronic acid, as it helps to maintain the native structure and function of the proteins being separated.

Data Presentation:

Parameter Binding Capacity Recovery
Horseradish Peroxidase (Glycoprotein)To be determinedTo be determined
Bovine Serum Albumin (Non-glycoprotein)Expected to be lowN/A

Immobilization Workflow Diagram:

G start Amine-Functionalized Silica step1 Add this compound in Methanol with Acetic Acid start->step1 step2 Formation of Schiff Base Intermediate step1->step2 step3 Add Sodium Cyanoborohydride step2->step3 step4 Reduction to Secondary Amine step3->step4 step5 Wash and Dry step4->step5 final_product Boronate Affinity Material step5->final_product

Caption: Workflow for the immobilization of this compound.

Part 4: Post-Synthetic Modification of Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of crystalline porous materials with exceptionally high surface areas.[9][10] Their properties can be tuned by careful selection of the metal nodes and organic linkers. Post-synthetic modification (PSM) is a powerful technique to introduce new functional groups into a pre-existing MOF structure without altering its framework topology.[11]

If a MOF is constructed with linkers containing primary amine groups (e.g., from 2-aminoterephthalic acid), the amine can be reacted with the formyl group of this compound to introduce boronic acid functionality into the MOF pores. This would create a MOF capable of selectively binding and potentially sensing diol-containing molecules.[12]

Protocol 4: Post-Synthetic Modification of an Amine-Containing MOF

This protocol describes the modification of a MOF such as UiO-66-NH₂ with this compound.

Materials:

  • UiO-66-NH₂ (synthesized according to literature procedures)

  • This compound

  • Anhydrous N,N-dimethylformamide (DMF)

  • Anhydrous methanol

  • Sodium borohydride (NaBH₄)

Procedure:

  • Activation of the MOF:

    • Activate the as-synthesized UiO-66-NH₂ by solvent exchange with DMF and then methanol, followed by heating under vacuum to remove any residual solvent from the pores.

  • Post-Synthetic Modification:

    • In a vial, suspend the activated UiO-66-NH₂ in anhydrous DMF.

    • Add a solution of this compound in DMF to the suspension.

    • Heat the mixture at a moderate temperature (e.g., 60-80 °C) for 24 hours to promote the formation of the Schiff base within the MOF pores.

    • Cool the mixture to room temperature.

    • To reduce the Schiff base to a more stable secondary amine, add a solution of NaBH₄ in a suitable solvent (e.g., a mixture of DMF and methanol). Caution: NaBH₄ reacts with protic solvents; add it carefully.

    • Stir the mixture for another 12-24 hours at room temperature.

    • Collect the modified MOF by centrifugation or filtration.

    • Wash the solid extensively with DMF and then methanol to remove unreacted reagents.

    • Activate the modified MOF by heating under vacuum.

    • Characterize the material by powder X-ray diffraction (PXRD) to confirm that the framework is intact, and by ¹H NMR of a digested sample to confirm the presence of the boronic acid moiety.

Causality Behind Experimental Choices:

  • UiO-66-NH₂: This MOF is chosen for its high stability and the presence of accessible amine groups on the linkers, making it a good platform for PSM.

  • Anhydrous Solvents: The use of anhydrous solvents is important to prevent the hydrolysis of the Schiff base intermediate and to ensure the efficiency of the reducing agent.

  • Characterization: PXRD is crucial to verify that the crystalline structure of the MOF is maintained after the modification. Digestion of the MOF in a deuterated acid or base followed by ¹H NMR is a common method to confirm the covalent modification of the organic linkers.

Data Presentation:

Material BET Surface Area Pore Volume Modification Efficiency
UiO-66-NH₂ (pristine)To be measuredTo be measuredN/A
UiO-66-B(OH)₂ (modified)To be measuredTo be measuredTo be determined by NMR

Modification Scheme Diagram:

G mof_nh2 UiO-66-NH₂ reagent This compound intermediate UiO-66-N=CH-Ar-B(OH)₂ (Schiff Base) reducing_agent NaBH₄ arrow2 -> final_mof UiO-66-NH-CH₂-Ar-B(OH)₂ plus1 + arrow1 ->

Caption: Post-synthetic modification of an amine-containing MOF.

References

Application Notes and Protocols for Chan-Lam Amination with 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Navigating the Nuances of Chan-Lam Amination

The Chan-Lam amination, a copper-catalyzed cross-coupling reaction, has emerged as a powerful tool for the formation of carbon-nitrogen (C-N) bonds.[1] This reaction offers a significant advantage over traditional methods by enabling the coupling of arylboronic acids with a wide array of nitrogen-containing nucleophiles, including amines, amides, and heterocycles, often under mild, aerobic conditions.[2] Its operational simplicity and broad functional group tolerance have cemented its place in the synthetic chemist's toolbox, particularly in the realms of medicinal chemistry and materials science.

However, the success of a Chan-Lam coupling is highly substrate-dependent. Arylboronic acids bearing sterically demanding or electron-withdrawing substituents can present significant challenges, often leading to diminished yields and the formation of undesirable byproducts.[3] This application note provides a detailed guide to navigating the complexities of Chan-Lam amination with a particularly challenging substrate: 2,6-Difluoro-3-formylphenylboronic acid. The insights and protocols presented herein are designed to equip researchers, scientists, and drug development professionals with the knowledge to successfully employ this versatile reaction with this and other similarly substituted arylboronic acids.

The Challenge: Deconstructing the Reactivity of this compound

The unique substitution pattern of this compound introduces a confluence of steric and electronic factors that can impede the Chan-Lam amination. A thorough understanding of these effects is paramount for developing a robust and efficient protocol.

  • Steric Hindrance: The presence of two fluorine atoms in the ortho positions to the boronic acid moiety creates significant steric bulk around the reaction center. This steric impediment can hinder the approach of the amine nucleophile and the copper catalyst, thereby slowing down the rate-determining transmetalation and reductive elimination steps of the catalytic cycle.[3]

  • Electronic Effects: The strongly electron-withdrawing nature of the two fluorine atoms and the formyl group deactivates the aromatic ring. This electronic deficiency can disfavor the oxidative addition of the arylboronic acid to the copper center, a critical step in the catalytic cycle.[4] Furthermore, electron-deficient arylboronic acids have been reported to perform poorly in Chan-Lam couplings due to a slower Cu(II)/Cu(III) oxidation.[4]

  • Potential for Side Reactions: The aldehyde functionality of the formyl group is susceptible to a variety of side reactions under typical Chan-Lam conditions. These can include oxidation of the aldehyde, or its participation in undesired condensation reactions, particularly if the reaction requires elevated temperatures or prolonged reaction times.

Experimental Workflow

The general workflow for the Chan-Lam amination of this compound is depicted below. This process emphasizes an inert atmosphere to mitigate potential side reactions involving the formyl group.

Chan_Lam_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Boronic Acid, Amine, & Base solvent Add Solvent reagents->solvent 1. catalyst Add Cu Catalyst & Ligand (if any) solvent->catalyst 2. purge Degas with N2/Ar catalyst->purge 3. heat Heat to Specified Temp. purge->heat 4. stir Stir for 12-24h heat->stir 5. filter Filter through Celite stir->filter 6. extract Aqueous Extraction filter->extract 7. dry Dry Organic Layer extract->dry 8. concentrate Concentrate dry->concentrate 9. purify Column Chromatography concentrate->purify 10.

Caption: General experimental workflow for the Chan-Lam amination.

Recommended Protocols

Given the challenging nature of this compound, two protocols are presented. Protocol A is a robust starting point employing a common and effective catalyst system. Protocol B offers an alternative for cases where Protocol A yields unsatisfactory results, utilizing a ligand to enhance catalytic activity.

Protocol A: Ligand-Free Approach

This protocol is a good starting point due to its simplicity and the general effectiveness of copper(II) acetate as a catalyst.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.2 equiv)

  • Copper(II) acetate (Cu(OAc)₂; 0.1 equiv)

  • Pyridine (2.0 equiv)

  • Dichloromethane (DCM) or Toluene (0.1 M)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Silica gel for chromatography

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Condenser

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), and copper(II) acetate (0.1 equiv).

  • Under a counterflow of inert gas, add the solvent (DCM or Toluene) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Add pyridine (2.0 equiv) to the reaction mixture.

  • Fit the flask with a condenser and heat the reaction mixture to 40-60 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with additional DCM or ethyl acetate and filter through a pad of Celite to remove the copper catalyst.

  • Wash the filtrate sequentially with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Rationale for Protocol A:

  • Catalyst: Copper(II) acetate is a widely used, inexpensive, and effective catalyst for Chan-Lam aminations.[2]

  • Base: Pyridine serves as a base to facilitate the deprotonation of the amine nucleophile and can also act as a ligand to stabilize the copper catalyst.[1]

  • Solvent: Dichloromethane and toluene are common solvents for this reaction. Toluene can be particularly beneficial for reactions requiring higher temperatures.

  • Temperature: A moderately elevated temperature is proposed to overcome the steric and electronic barriers of the substrate without promoting significant decomposition of the formyl group.

Protocol B: Ligand-Assisted Approach

If Protocol A results in low conversion or significant byproduct formation, the use of a bidentate ligand can often improve the outcome.

Materials:

  • All materials from Protocol A

  • 1,10-Phenanthroline (0.1 equiv)

  • Cesium carbonate (Cs₂CO₃; 2.0 equiv)

  • Dimethylformamide (DMF) or Dioxane (0.1 M)

Procedure:

  • To a dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired amine (1.2 equiv), copper(II) acetate (0.1 equiv), 1,10-phenanthroline (0.1 equiv), and cesium carbonate (2.0 equiv).

  • Under a counterflow of inert gas, add the solvent (DMF or Dioxane) to achieve a concentration of approximately 0.1 M with respect to the boronic acid.

  • Fit the flask with a condenser and heat the reaction mixture to 80-100 °C.

  • Stir the reaction vigorously for 12-24 hours, monitoring the progress by TLC or LC-MS.

  • Work-up and purification are performed as described in Protocol A.

Rationale for Protocol B:

  • Ligand: 1,10-Phenanthroline is a bidentate nitrogen ligand that can chelate to the copper center, increasing its stability and catalytic activity. This can be particularly beneficial for challenging substrates.

  • Base: Cesium carbonate is a stronger base than pyridine and can be more effective in promoting the reaction, especially with less nucleophilic amines.

  • Solvent: DMF and dioxane are polar aprotic solvents that can enhance the solubility of the reagents and facilitate the reaction at higher temperatures.

  • Temperature: Higher temperatures may be necessary to overcome the activation energy barrier for this challenging substrate, and the use of a more stable ligand-catalyst complex allows for this.

Parameter Summary and Troubleshooting

ParameterProtocol AProtocol BRationale & Troubleshooting
Catalyst Cu(OAc)₂Cu(OAc)₂Cu(I) salts (e.g., CuI) can also be effective. If reaction is sluggish, consider increasing catalyst loading to 0.2 equiv.
Ligand None1,10-PhenanthrolineOther N,N- or N,O-bidentate ligands can be screened. For very hindered substrates, bulkier ligands may be beneficial.
Base PyridineCs₂CO₃Other inorganic bases (K₂CO₃, K₃PO₄) or organic bases (DIPEA) can be tested. Base strength should be matched to the pKa of the amine.
Solvent DCM or TolueneDMF or DioxaneSolvent choice can significantly impact reaction rate and solubility. If starting materials are not fully dissolved, consider alternative solvents.
Temperature 40-60 °C80-100 °CStart with lower temperatures to minimize aldehyde side reactions. If no reaction occurs, gradually increase the temperature.
Atmosphere Inert (N₂ or Ar)Inert (N₂ or Ar)While many Chan-Lam reactions are run open to air, an inert atmosphere is recommended here to protect the formyl group from oxidation.

Common Troubleshooting Scenarios:

  • Low or No Conversion:

    • Increase reaction temperature and/or time.

    • Switch to Protocol B (ligand-assisted).

    • Screen different bases and solvents.

    • Ensure the boronic acid is of high purity, as impurities can inhibit the catalyst.

  • Byproduct Formation:

    • Lower the reaction temperature.

    • Decrease the reaction time.

    • Consider a milder base.

    • Ensure a strictly inert atmosphere to prevent oxidation of the aldehyde.

  • Protodeboronation (loss of the boronic acid group):

    • Use anhydrous solvents and reagents.

    • Employ a stronger, non-nucleophilic base.

Conclusion

The Chan-Lam amination of this compound presents a synthetic challenge that can be overcome with a rational approach to protocol design. By understanding the inherent steric and electronic properties of the substrate and methodically adjusting reaction parameters, researchers can successfully synthesize the desired N-aryl products. The protocols and troubleshooting guide provided in this application note offer a solid foundation for achieving this goal, enabling the continued application of this valuable C-N bond-forming reaction in the synthesis of complex molecules for research and development.

References

Application Note: Streamlining the Synthesis of Novel α-Amino Acids via the Petasis Reaction with 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

I. Abstract & Core Concepts

The Petasis reaction, a powerful multicomponent transformation, offers a highly efficient and convergent pathway to complex amines and their derivatives from readily available starting materials.[1][2] This application note provides detailed protocols and expert insights for the successful application of the Petasis reaction using the highly functionalized and electron-deficient substrate, 2,6-Difluoro-3-formylphenylboronic acid. The resulting α-amino acid products bearing this unique structural motif are of significant interest in medicinal chemistry and drug discovery due to the prevalence of fluorinated and formylated aromatics in bioactive molecules. We present two robust protocols, a microwave-assisted method for rapid synthesis and a hexafluoroisopropanol (HFIP)-promoted reaction for milder conditions, to overcome the inherent challenges associated with electron-deficient boronic acids. This guide is designed to equip researchers with the necessary knowledge to confidently and successfully implement this valuable synthetic transformation.

II. The Scientific Foundation: Mechanism and Strategic Considerations

The Petasis reaction, also known as the borono-Mannich reaction, is a three-component condensation of an amine, a carbonyl compound (in this case, an α-keto acid like glyoxylic acid), and an organoboronic acid.[1][3] The reaction proceeds through a series of equilibrium steps, culminating in the irreversible formation of a new carbon-carbon bond.

A. The Stepwise Mechanistic Pathway

The generally accepted mechanism involves the following key steps:

  • Iminium Ion Formation: The amine and the carbonyl group of glyoxylic acid condense to form a reactive iminium ion intermediate.

  • "Ate" Complex Formation: The boronic acid reacts with the carboxylate of the iminium ion intermediate to form a tetracoordinate boronate "ate" complex.

  • Nucleophilic Transfer: The aryl group from the boron atom is transferred to the electrophilic carbon of the iminium ion. This transfer is the crucial C-C bond-forming step and is generally considered irreversible.[2]

  • Hydrolysis: Subsequent hydrolysis of the resulting boron-containing species yields the final α-amino acid product.

B. The Challenge of Electron-Deficient Boronic Acids

The electronic nature of the substituents on the arylboronic acid significantly influences its reactivity in the Petasis reaction. Electron-donating groups generally enhance the reaction rate, while electron-withdrawing groups, such as the two fluorine atoms and the formyl group in this compound, decrease the nucleophilicity of the aryl group, thereby slowing down the crucial C-C bond-forming step. In some cases, highly electron-deficient boronic acids may fail to react under standard conditions.[4]

To address this challenge, several strategies have been developed:

  • Elevated Temperatures: Increasing the reaction temperature can provide the necessary activation energy to overcome the higher energy barrier associated with less reactive substrates. Microwave irradiation has emerged as a particularly effective method for rapidly and efficiently heating the reaction mixture.[5][6][7]

  • Polar Solvents: Highly polar and ionizing solvents, such as hexafluoroisopropanol (HFIP), can stabilize the charged intermediates and transition states, thereby accelerating the reaction.[8] HFIP has been shown to be particularly effective in promoting Petasis reactions with less reactive amines and boronic acids, often allowing the reaction to proceed at room temperature.[8]

III. Detailed Experimental Protocols

The following protocols are designed to provide a starting point for the Petasis reaction with this compound. Optimization may be required for different amine substrates.

A. General Workflow

Petasis_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis Reagents Combine Amine, Glyoxylic Acid, and Boronic Acid in Solvent Heating Microwave Irradiation or Conventional Heating Reagents->Heating SolventRemoval Solvent Evaporation Heating->SolventRemoval Extraction Aqueous Work-up SolventRemoval->Extraction Purification Column Chromatography or Crystallization Extraction->Purification Characterization NMR, MS, etc. Purification->Characterization

B. Protocol 1: Microwave-Assisted Synthesis

This protocol is recommended for rapid reaction times and is often effective for challenging substrates.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.0 equiv)

  • Glyoxylic acid monohydrate (1.2 equiv)

  • Dichloromethane (DCM) or Acetonitrile (MeCN)

  • Microwave vial

Procedure:

  • To a microwave vial, add this compound, the desired amine, and glyoxylic acid monohydrate.

  • Add the chosen solvent (DCM or MeCN) to achieve a concentration of 0.5-1.0 M.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at 120 °C for 10-30 minutes.[9] Reaction progress can be monitored by TLC or LC-MS.

  • Upon completion, allow the vial to cool to room temperature.

  • Proceed with the work-up and purification as described in section III.D.

C. Protocol 2: HFIP-Promoted Synthesis

This protocol utilizes the unique properties of HFIP to promote the reaction under milder temperature conditions.

Materials:

  • This compound (1.0 equiv)

  • Amine (1.1 equiv)

  • Glyoxylic acid monohydrate (1.2 equiv)

  • Hexafluoroisopropanol (HFIP)

Procedure:

  • In a round-bottom flask, dissolve this compound, the amine, and glyoxylic acid monohydrate in HFIP.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, remove the HFIP under reduced pressure.

  • Proceed with the work-up and purification as described in section III.D.

ParameterProtocol 1: Microwave-AssistedProtocol 2: HFIP-PromotedRationale
Temperature 120 °CRoom TemperatureMicrowave provides high energy input for rapid reaction; HFIP stabilizes intermediates, allowing for lower temperatures.
Reaction Time 10-30 minutes12-24 hoursMicrowave significantly accelerates the reaction; HFIP promotion is slower but avoids high temperatures.
Solvent DCM or MeCNHFIPStandard solvents are suitable for microwave heating; HFIP is a specialized solvent for promoting difficult reactions.[8]
Reagent Equivalents Boronic Acid: 1.0, Amine: 1.0, Glyoxylic Acid: 1.2Boronic Acid: 1.0, Amine: 1.1, Glyoxylic Acid: 1.2A slight excess of the amine and glyoxylic acid can help drive the reaction to completion.
D. Work-up and Purification

The purification strategy will depend on the properties of the synthesized α-amino acid.

  • Solvent Removal: After the reaction, remove the solvent under reduced pressure.

  • Aqueous Work-up: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with saturated sodium bicarbonate solution to remove unreacted glyoxylic acid. Then, wash with brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purification: The crude product can be purified by flash column chromatography on silica gel or by recrystallization from an appropriate solvent system. For some microwave-assisted reactions performed under neat conditions, an aqueous wash may be sufficient for purification.[5]

IV. Applications in Drug Discovery

The α-amino acids synthesized using this compound are valuable building blocks for the synthesis of novel pharmaceuticals. The difluorophenyl motif is a common feature in many approved drugs, often enhancing metabolic stability and binding affinity. The formyl group provides a versatile handle for further chemical modifications, allowing for the generation of diverse compound libraries for biological screening.

V. Troubleshooting

IssuePossible CauseSuggested Solution
Low or No Product Formation Deactivated boronic acid, insufficient reaction time or temperature.Increase reaction time and/or temperature. For microwave protocol, increase irradiation time. For HFIP protocol, gentle heating (40-50 °C) may be beneficial. Ensure the quality of the starting materials.
Formation of Side Products Decomposition of starting materials or product at high temperatures.Use the milder HFIP protocol. In the microwave protocol, reduce the temperature and extend the reaction time.
Difficult Purification Product is highly polar.Use a more polar eluent system for column chromatography. Consider derivatization of the carboxylic acid or amine to aid in purification.

VI. References

  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science, 2020.

  • Microwave-Assisted Neat Procedure for the Petasis Reaction. Organic Chemistry Portal.

  • Scheme 1 The Petasis reaction. | Download Scientific Diagram. ResearchGate.

  • Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions. Sci-Hub.

  • Petasis reaction. Wikipedia.

  • Petasis Boronic Mannich Reactions of Electron-Poor Aromatic Amines under Microwave Conditions. ResearchGate.

  • Petasis three-component reactions for the synthesis of diverse heterocyclic scaffolds. Drug Discovery Today: Technologies, 2018.

  • The Petasis Reaction of Boronic Acids, Oxo Components and Amines (Pt-3CR). Organic Chemistry Portal.

  • Petasis Reaction. Organic Chemistry Portal.

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. PMC.

  • (PDF) Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ResearchGate.

  • Daware et al., IJPSR, 2022; Vol. 13(11): 4321-4335.

  • Recent Trends in the Petasis Reaction: A Review of Novel Catalytic Synthetic Approaches with Applications of the Petasis Reaction. NIH.

  • The Asymmetric Petasis Borono-Mannich Reaction: Insights on the Last 15 Years. MDPI.

  • Reactivity and Synthetic Applications of Multicomponent Petasis Reactions. Chemical Reviews.

  • Multicomponent Petasis Reaction for the Synthesis of Functionalized 2-Aminothiophenes and Thienodiazepines. ACS Combinatorial Science.

References

boronate affinity chromatography applications for fluorinated phenylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the principles, applications, and protocols of Boronate Affinity Chromatography (BAC) utilizing fluorinated phenylboronic acids.

Introduction: The Precision of Boronate Affinity Chromatography

Boronate affinity chromatography (BAC) is a powerful separation technique that leverages a specific and reversible covalent interaction between boronic acid ligands and molecules containing cis-diol groups.[1][2] This unique mechanism makes it an invaluable tool for the selective isolation and analysis of a wide array of biomolecules, including glycoproteins, glycopeptides, ribonucleosides, saccharides, and catecholamines, which are central to research in proteomics, metabolomics, and glycomics.[1][2] The core principle relies on the pH-dependent formation of a cyclic ester between the boronate group and a cis-1,2- or 1,3-diol on the target molecule.[3][4] Under alkaline conditions, the boronic acid transitions from a trigonal planar state to a tetrahedral boronate anion, which readily reacts with cis-diols.[1][4] Reversal of this binding is easily achieved by lowering the pH to acidic conditions, which destabilizes the ester and releases the captured molecule.[1] This elegant, pH-mediated control of binding and elution is a key advantage of BAC.[1][5]

The Fluorine Advantage: Enhancing Boronate Ligand Performance

While traditional phenylboronic acid (PBA) ligands are effective, their relatively high pKa necessitates binding at alkaline pH values (typically >8.5), which can be detrimental to the stability and structure of sensitive biomolecules like proteins.[6] The strategic introduction of fluorine atoms onto the phenyl ring of the boronic acid ligand presents a significant advancement. Fluorine is a highly electronegative atom, and its presence exerts a strong electron-withdrawing inductive effect.[7][8] This effect has a profound impact on the Lewis acidity of the boron atom, leading to two critical improvements:

  • Lowered pKa: Fluorination significantly lowers the pKa of the boronic acid.[9] This is the most crucial advantage, as it allows the formation of the reactive tetrahedral boronate anion at or near physiological pH (7.0-7.5).[7] Performing separations under milder pH conditions enhances the stability of target analytes and broadens the applicability of BAC.

  • Increased Binding Affinity: The enhanced Lewis acidity of the boron center strengthens the covalent bond formed with cis-diols, resulting in higher binding affinity and more efficient capture of target molecules, even those present at low concentrations.

The position of the fluorine substituent on the phenyl ring influences the magnitude of this effect, with ortho- and meta-positions generally leading to a more significant increase in acidity compared to the para position.[9][10] This ability to fine-tune the ligand's electronic properties makes fluorinated phenylboronic acids highly versatile for developing tailored affinity media.[10]

Core Applications in Research and Development

The enhanced properties of fluorinated phenylboronic acid ligands have expanded the utility of BAC across various scientific disciplines.

Glycoproteomics and Disease Biomarker Discovery

Glycoproteins play crucial roles in cellular processes, and alterations in their glycosylation patterns are often associated with diseases like cancer.[6][11] However, their low abundance in complex biological samples makes them challenging to study. Fluorinated BAC provides a highly specific method for enriching glycoproteins and glycopeptides, enabling their subsequent analysis by mass spectrometry.[6][11] A key clinical application is the measurement of glycated hemoglobin (HbA1c), a critical biomarker for monitoring long-term glycemic control in diabetic patients.[12] Boronate affinity HPLC systems effectively separate glycated hemoglobin, which contains cis-diol groups on its sugar moiety, from the non-glycated form.

Separation of Small Biomolecules

The high affinity and selectivity of fluorinated boronate ligands are ideal for the separation of various small molecules containing cis-diols.[4] This includes:

  • Ribonucleosides and Ribonucleotides: BAC can effectively separate RNA and its components from DNA, as the ribose sugar in RNA contains a 2',3'-cis-diol that is absent in deoxyribose.[13]

  • Catecholamines: Neurotransmitters like dopamine and epinephrine can be isolated based on the cis-diol group on their catechol ring.[1]

  • Saccharides and Polysaccharides: Complex carbohydrates and their building blocks are prime targets for BAC-based separation and analysis.[14]

Data Presentation: Ligand Property Comparison

The following table summarizes the key differences between a standard phenylboronic acid (PBA) ligand and a representative fluorinated phenylboronic acid (FPBA) ligand.

PropertyPhenylboronic Acid (PBA)Fluorinated Phenylboronic Acid (FPBA)Rationale for Difference
Typical pKa ~8.8~7.2 - 7.8The electron-withdrawing fluorine atom increases the Lewis acidity of the boron center, facilitating deprotonation.[9]
Optimal Binding pH 8.5 - 9.57.0 - 8.0Binding is most efficient at a pH above the pKa, where the tetrahedral boronate anion is the dominant species.[1]
Relative Binding Affinity ModerateHighThe increased acidity of the boron atom leads to a more stable cyclic boronate ester with cis-diols.
Analyte Stability Potential for degradation of pH-sensitive biomoleculesImproved stability for a wider range of biomoleculesOperating at or near physiological pH minimizes the risk of protein denaturation or other structural changes.[6]

Visualizations: Mechanism and Workflow

Mechanism of pH-Dependent Boronate-Diol Interaction

Caption: pH-controlled reversible interaction between a boronic acid ligand and a cis-diol molecule.

General Experimental Workflow for Glycoprotein Enrichment

BAC_Workflow Start Start Equilibration 1. Column Equilibration (Binding Buffer, pH 7.5) Start->Equilibration SampleLoading 2. Sample Loading (Biological Sample in Binding Buffer) Equilibration->SampleLoading Wash 3. Wash Step (Binding Buffer to Remove Non-specifically Bound Proteins) SampleLoading->Wash Elution 4. Elution (Elution Buffer, pH < 6.0) Wash->Elution Collection 5. Collect Fractions (Enriched Glycoproteins) Elution->Collection Regeneration 6. Column Regeneration (Wash with High/Low pH Buffers) Collection->Regeneration End End Regeneration->End

Caption: Step-by-step workflow for glycoprotein enrichment using fluorinated boronate affinity chromatography.

Experimental Protocols

Protocol 1: General Procedure for Glycoprotein Enrichment

This protocol outlines a typical workflow for the selective capture and elution of glycoproteins from a complex biological sample, such as cell lysate or serum, using a pre-packed fluorinated phenylboronic acid affinity column.

Materials:

  • Affinity Column: Pre-packed column with a fluorinated phenylboronic acid ligand immobilized on a solid support (e.g., agarose beads).

  • Binding Buffer: 50 mM HEPES, 150 mM NaCl, pH 7.5. (Note: Avoid amine-containing buffers like Tris, as they can interfere with binding).[15]

  • Elution Buffer: 100 mM Acetate or Formate buffer, pH 4.5.

  • Alternative Elution Buffer: Binding Buffer containing 200 mM Sorbitol.[1]

  • Sample: Clarified biological sample (e.g., centrifuged or filtered cell lysate, serum). The sample should be buffer-exchanged into the Binding Buffer.

  • Chromatography system (e.g., FPLC, HPLC) or peristaltic pump.

Procedure:

  • Column Equilibration:

    • Connect the column to the chromatography system.

    • Wash the column with 5-10 column volumes (CV) of deionized water to remove storage solution (e.g., 20% ethanol).[16]

    • Equilibrate the column with 5-10 CV of Binding Buffer. Monitor the pH and conductivity of the column effluent to ensure it matches the Binding Buffer.[16]

  • Sample Preparation and Loading:

    • Ensure the protein sample is in the Binding Buffer. If necessary, perform a buffer exchange using dialysis or a desalting column.

    • Clarify the sample by centrifugation (e.g., 15,000 x g for 15 minutes at 4°C) or filtration (0.22 µm filter) to remove any particulates.

    • Load the prepared sample onto the equilibrated column at a recommended flow rate to allow sufficient residence time for binding to occur.

  • Washing:

    • After loading the entire sample, wash the column with 5-10 CV of Binding Buffer.

    • Continue washing until the UV absorbance (at 280 nm) of the effluent returns to baseline. This step is critical for removing non-specifically bound proteins and contaminants.

  • Elution:

    • pH-based Elution: Switch the mobile phase to the Elution Buffer (pH 4.5). The acidic pH will protonate the boronate ester, causing the dissociation and release of the bound glycoproteins.

    • Competitive Elution: Alternatively, elute the bound glycoproteins by washing the column with Binding Buffer containing a high concentration of a competing cis-diol, such as 200 mM sorbitol.[1] This method is gentler and can be used for pH-sensitive proteins.

    • Collect the eluted fractions. The peak corresponding to the eluted glycoproteins can be monitored by UV absorbance at 280 nm.

  • Column Regeneration and Storage:

    • After elution, wash the column with 5 CV of a high pH buffer (e.g., 0.1 M NaOH) followed by 5 CV of a low pH buffer (e.g., 0.1 M Acetic Acid) to remove any strongly bound contaminants.

    • Re-equilibrate the column with Binding Buffer.

    • For long-term storage, wash the column with 5 CV of deionized water and then store it in 20% ethanol at 4°C.[16]

References

Troubleshooting & Optimization

preventing protodeboronation of 2,6-Difluoro-3-formylphenylboronic acid in Suzuki reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for navigating the challenges of using 2,6-Difluoro-3-formylphenylboronic acid in Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, chemists, and drug development professionals who are encountering issues with protodeboronation, a common and often frustrating side reaction. Here, we will delve into the mechanistic underpinnings of this undesired pathway and provide actionable, field-proven strategies to mitigate it, ensuring the success of your synthetic campaigns.

Frequently Asked Questions (FAQs)

Q1: My Suzuki reaction with this compound is giving low yields, and I'm isolating 1,3-difluorobenzaldehyde as a major byproduct. What is happening?

A1: You are observing protodeboronation, a well-documented side reaction in Suzuki-Miyaura couplings.[1][2][3] This process involves the replacement of the boronic acid group with a hydrogen atom from a proton source in the reaction mixture, leading to the formation of the corresponding arene—in your case, 1,3-difluorobenzaldehyde.[1]

The target substrate, this compound, is particularly susceptible to this side reaction due to its electron-deficient nature. The fluorine and formyl groups are strongly electron-withdrawing, which enhances the propensity for the carbon-boron bond to cleave.[4][5]

Q2: What is the underlying mechanism of protodeboronation for my substrate?

A2: Protodeboronation can proceed through several pathways, but for electron-deficient arylboronic acids under the basic conditions typical of Suzuki reactions, a base-catalyzed mechanism is predominant.[1][4][6] The process is initiated by the coordination of a hydroxide ion (or other base) to the boron atom, forming a more reactive tetrahedral boronate species ([ArB(OH)₃]⁻). For highly electron-deficient systems, this can be followed by the cleavage of the C-B bond to generate a transient aryl anion, which is then protonated by a proton source (like water) in the medium.[4]

Below is a diagram illustrating the base-catalyzed protodeboronation pathway.

protodeboronation_mechanism cluster_0 Base-Catalyzed Protodeboronation Ar-B(OH)2 2,6-Difluoro-3-formyl- phenylboronic acid Ar-B(OH)3- Tetrahedral Boronate [ArB(OH)₃]⁻ Ar-B(OH)2->Ar-B(OH)3- + OH⁻ Ar- Aryl Anion (transient) Ar-B(OH)3-->Ar- C-B Bond Cleavage (Rate-Limiting) Ar-H 1,3-Difluorobenzaldehyde (Protodeboronated Product) Ar-->Ar-H + H₂O

Caption: Base-catalyzed protodeboronation of this compound.

Troubleshooting Guide: Strategies to Mitigate Protodeboronation

If you are facing challenges with protodeboronation, the following troubleshooting strategies can significantly improve your reaction outcomes. The core principle is to accelerate the rate of the desired Suzuki coupling relative to the rate of protodeboronation.

Issue 1: Excessive Protodeboronation with Standard Suzuki Conditions

The choice of reaction parameters is critical when working with sensitive substrates. High temperatures, strong bases, and the presence of water can all accelerate the undesired protodeboronation.[3][7][8]

Solution: Optimization of Reaction Conditions

ParameterRecommendationRationale
Base Use weaker, non-hydroxide bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.[7][9]Strong bases like NaOH and KOH create a high concentration of hydroxide ions, which promotes the formation of the reactive boronate anion and accelerates protodeboronation.[4][10] Weaker bases provide a sufficiently basic medium for the Suzuki coupling while minimizing the rate of the side reaction.
Temperature Conduct the reaction at the lowest temperature that allows for efficient catalytic turnover (e.g., 60-80 °C).[7]Higher temperatures can increase the rate of protodeboronation. By keeping the temperature lower, you can often find a window where the Suzuki coupling proceeds at a reasonable rate while the undesired side reaction is suppressed.
Solvent Ensure anhydrous conditions by using dry solvents and consider adding molecular sieves (4Å).[7][11]Water acts as the primary proton source for the final step of protodeboronation. Minimizing its presence can significantly reduce the rate of this side reaction.
Catalyst System Employ a highly active catalyst system, such as a palladium(0) source (e.g., Pd₂(dba)₃) with a bulky, electron-rich phosphine ligand (e.g., SPhos, XPhos).[9]A more active catalyst will accelerate the rate of the desired Suzuki coupling, allowing it to outcompete the slower protodeboronation pathway.[1][5]
Issue 2: Substrate Instability Leading to Protodeboronation Even Under Optimized Conditions

For highly sensitive substrates like this compound, protodeboronation can still be a significant issue even with optimized conditions. In such cases, a more robust strategy is to protect the boronic acid moiety.

Solution: Conversion to a More Stable Boronic Acid Derivative

The most common and effective strategy is to convert the boronic acid to its corresponding pinacol ester (BPin).[12] Pinacol esters are generally more stable towards hydrolysis and protodeboronation under basic conditions.[10][12]

Experimental Protocol: Synthesis of this compound pinacol ester

  • To a round-bottom flask, add this compound (1.0 eq) and pinacol (1.1 eq).

  • Add a suitable anhydrous solvent such as toluene or THF.

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser.

  • Heat the mixture to reflux and collect the water that is formed in the Dean-Stark trap.

  • Continue refluxing until no more water is collected (typically 2-4 hours).

  • Cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly in the subsequent Suzuki-Miyaura coupling reaction without further purification. If necessary, purification can be achieved by column chromatography on silica gel.[12]

The resulting pinacol ester can then be used in the Suzuki coupling reaction under the optimized conditions described in the previous section.

workflow cluster_workflow Workflow to Prevent Protodeboronation Start Start with This compound Esterification Convert to Pinacol Ester (BPin) Start->Esterification Suzuki Perform Suzuki Coupling with Optimized Conditions Esterification->Suzuki Product Desired Biaryl Product Suzuki->Product

Caption: Recommended workflow for using this compound.

Concluding Remarks

The successful application of this compound in Suzuki-Miyaura cross-coupling reactions hinges on a clear understanding and proactive mitigation of the protodeboronation side reaction. By carefully selecting milder reaction conditions and, when necessary, protecting the boronic acid as a more stable pinacol ester, researchers can significantly improve yields and obtain the desired biaryl products with high purity.

For further assistance, please do not hesitate to contact our technical support team.

References

Technical Support Center: Optimizing Reaction Yield for Sterically Hindered 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals working with 2,6-Difluoro-3-formylphenylboronic acid. This molecule's unique structure, characterized by significant steric hindrance from two ortho-flanking fluorine atoms and an electron-withdrawing meta-formyl group, presents distinct challenges in synthetic applications, particularly in palladium-catalyzed cross-coupling reactions. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot common issues and optimize your reaction yields.

Introduction: Understanding the Challenges

This compound is a valuable building block, but its trifunctional nature and substitution pattern create a sterically congested environment around the boronic acid moiety. This steric bulk can significantly impede key steps in catalytic cycles, such as transmetalation, leading to low conversion rates.[1][2][3] Furthermore, the electron-deficient nature of the aromatic ring, a result of the fluorine and formyl substituents, makes the C-B bond susceptible to premature cleavage, a side reaction known as protodeboronation.[4][5]

This guide is structured to address the most common problems encountered in the lab, providing not just solutions, but the chemical reasoning behind them to empower you to make informed decisions for your specific reaction system.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: I am observing very low or no conversion in my Suzuki-Miyaura coupling reaction. What are the most critical factors to investigate?

Low conversion is the most frequent issue when coupling this substrate. The primary bottleneck is typically the sterically hindered environment preventing efficient interaction between the boronic acid and the palladium center.

Core Problem: The two ortho-fluorine atoms physically block the approach of the palladium complex to the boronic acid, slowing down the crucial transmetalation step of the catalytic cycle. Standard catalysts like Pd(PPh₃)₄ are often ineffective.[6]

Troubleshooting Workflow:

  • Catalyst & Ligand Selection (Highest Impact): The choice of ligand is paramount. Bulky, electron-rich monodentate phosphine ligands are essential for creating a highly reactive, coordinatively unsaturated "L₁Pd(0)" species.[1] This smaller catalytic species can more easily access the hindered boronic acid.

    • Recommendation: Employ dialkylbiaryl phosphine ligands (Buchwald ligands) or N-heterocyclic carbenes (NHCs).[1][2][7] These ligands possess the necessary steric bulk to stabilize the monoligated palladium center and the electron-donating properties to accelerate both oxidative addition and reductive elimination.[1][8]

  • Base Selection: The base plays a dual role: it activates the boronic acid to form a more nucleophilic boronate species for transmetalation, but it can also promote undesired protodeboronation.[5][9]

    • Recommendation: A moderately strong base is often the best starting point. Potassium phosphate (K₃PO₄) is frequently effective as it is strong enough to facilitate transmetalation without being overly aggressive in promoting protodeboronation. Cesium carbonate (Cs₂CO₃) is another strong contender, particularly for challenging couplings.

  • Solvent System: The solvent must solubilize all components and facilitate the interaction between the organic and aqueous phases (if present).

    • Recommendation: A mixture of an ethereal or aromatic solvent with water is standard. Start with a 4:1 or 5:1 mixture of Dioxane/H₂O or Toluene/H₂O. For particularly stubborn reactions, consider polar aprotic solvents like DMF or DMSO, but be mindful they can be harder to remove during workup.

  • Temperature & Reaction Time: Higher temperatures are often required to overcome the activation energy of coupling hindered substrates.[10]

    • Recommendation: Begin with a reaction temperature of 80-100 °C. If conversion remains low, cautiously increase the temperature. Monitor the reaction by TLC or LC-MS to find the optimal balance, as prolonged high temperatures can lead to catalyst decomposition and increased side reactions.

Table 1: Recommended Starting Conditions for Suzuki-Miyaura Coupling

ParameterRecommended Starting PointRationale
Pd Precatalyst Pd₂(dba)₃ or Pd(OAc)₂Readily available and effective with appropriate ligands.
Ligand SPhos, XPhos, or RuPhosBulky, electron-rich ligands that promote the formation of active L₁Pd(0) species, essential for hindered substrates.[1][11]
Pd/Ligand Ratio 1:2 to 1:2.2Ensures sufficient ligand is present to form the active catalyst and prevent palladium black precipitation.
Catalyst Loading 1-3 mol%A good starting point; can be lowered for optimization but may need to be increased for very challenging partners.[12][13]
Base K₃PO₄ (3 equivalents)Effective at activating the boronic acid while often minimizing protodeboronation compared to stronger hydroxides.[1]
Solvent Dioxane/H₂O (4:1)Good balance of polarity to dissolve both organic and inorganic reagents.
Temperature 90-100 °CProvides sufficient energy to overcome steric barriers without excessive catalyst degradation.

Experimental Workflow Diagram: Troubleshooting Low Conversion

G cluster_0 Problem: Low or No Conversion Start Reaction Setup Check_Catalyst Is the ligand a bulky dialkylbiaryl phosphine (e.g., SPhos, XPhos)? Start->Check_Catalyst Change_Ligand Action: Switch to SPhos, XPhos, RuPhos, or an effective NHC ligand. Check_Catalyst->Change_Ligand No Check_Base Is the base appropriate? (e.g., K3PO4) Check_Catalyst->Check_Base Yes Change_Ligand->Check_Base Change_Base Action: Try a different base. Consider Cs2CO3 for higher reactivity or K2CO3 for a milder option. Check_Base->Change_Base No Increase_Temp Action: Incrementally increase temperature to 100-110 °C. Monitor for decomposition. Check_Base->Increase_Temp Yes Change_Base->Increase_Temp Success Reaction Optimized Increase_Temp->Success

Caption: Troubleshooting flowchart for low conversion issues.

Q2: I'm observing significant protodeboronation of my starting material. How can I minimize this side reaction?

Protodeboronation is the undesired cleavage of the C–B bond, replacing the boronic acid with a hydrogen atom. This reaction is particularly problematic for electron-deficient arylboronic acids like this compound, especially under basic, aqueous conditions.[5][14]

Core Problem: The electron-withdrawing fluorine and formyl groups polarize the C-B bond, making the ipso-carbon susceptible to protonation, particularly after the formation of the anionic boronate species in the presence of a base and water.[4][5]

Troubleshooting & Optimization:

  • Use Anhydrous Conditions (If Possible): While many Suzuki protocols use aqueous bases, water is the proton source for protodeboronation.

    • Recommendation: If your coupling partner and other reagents are compatible, consider using a non-aqueous system. A base like potassium fluoride (KF) in an anhydrous solvent (e.g., dry THF or Dioxane) can sometimes be effective.

  • Modify the Base/Solvent System:

    • Recommendation: Switch to a weaker base like potassium carbonate (K₂CO₃) or use a phosphate base (K₃PO₄) which is known to be effective while minimizing protodeboronation in many systems.[1] Minimizing the amount of water in the solvent mixture can also help.

  • Slow-Release Strategies: For particularly unstable boronic acids, preventing a high concentration from being present at any one time can be beneficial.

    • Recommendation: Convert the boronic acid to a more stable boronate ester, such as an MIDA (N-methyliminodiacetic acid) boronate. These esters slowly hydrolyze under the reaction conditions to release the active boronic acid, keeping its instantaneous concentration low and thus reducing the rate of decomposition.[15][16]

  • Ligand Choice: Interestingly, some bulky phosphine ligands can, under certain conditions, accelerate protodeboronation.[17]

    • Recommendation: If protodeboronation is severe and you are using a very bulky ligand, it may be worth screening a slightly less hindered ligand from the same class to see if a better balance between coupling and decomposition can be achieved.

Mechanism Diagram: Competing Pathways

G cluster_desired Desired Suzuki Coupling cluster_undesired Undesired Protodeboronation ArBOH2 Ar-B(OH)₂ (this compound) ArBOH3 [Ar-B(OH)₃]⁻ (Activated Boronate) ArBOH2->ArBOH3 + Base (OH⁻) Desired_Product Desired Product (Ar-Ar') ArBOH3->Desired_Product + Pd_Complex (Transmetalation) Side_Product Side Product (Ar-H) ArBOH3->Side_Product + H₂O (Protonolysis) Pd_Complex LₙPd(II)-X

Caption: Competing Suzuki coupling and protodeboronation pathways.

Q3: I'm seeing side reactions involving the formyl (aldehyde) group. What can I do?

The aldehyde functionality is generally robust to Suzuki conditions. However, under certain circumstances, particularly with aggressive bases or nucleophilic coupling partners, it can participate in side reactions.

Core Problem: The aldehyde can undergo reactions such as aldol condensations, Cannizzaro reactions (with strong base), or other undesired transformations.

Troubleshooting & Optimization:

  • Protect the Formyl Group: This is the most robust solution if side reactions are significant.

    • Recommendation: Convert the aldehyde to a stable acetal (e.g., using ethylene glycol and an acid catalyst) prior to the coupling reaction. The acetal is stable to the basic conditions of the Suzuki coupling and can be easily deprotected with aqueous acid during workup or as a separate step.

  • Milder Reaction Conditions: If protection/deprotection is undesirable, optimizing for milder conditions may be sufficient.

    • Recommendation: Use the mildest effective base (e.g., K₂CO₃) and the lowest possible temperature that still affords a reasonable reaction rate. This minimizes the potential for base-mediated side reactions.

Summary Protocol: A Validated Starting Point

This step-by-step protocol provides a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide.

Materials:

  • This compound (1.2 equiv)

  • Aryl Bromide (1.0 equiv)

  • Pd₂(dba)₃ (1.5 mol%)

  • SPhos (6 mol%)

  • K₃PO₄ (3.0 equiv)

  • 1,4-Dioxane (Anhydrous)

  • Deionized Water

Procedure:

  • Degassing: Degas the dioxane and water separately by bubbling argon or nitrogen through them for at least 30 minutes.

  • Reaction Setup: To an oven-dried reaction flask under an inert atmosphere (Argon or Nitrogen), add K₃PO₄, Pd₂(dba)₃, and SPhos.

  • Reagent Addition: Add the aryl bromide and this compound to the flask.

  • Solvent Addition: Add the degassed dioxane, followed by the degassed water, via syringe. The typical solvent concentration is 0.1 M with respect to the limiting reagent.

  • Heating: Heat the reaction mixture to 90-100 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel.

References

Technical Support Center: Purification of Products from 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for navigating the complexities of purifying reaction products derived from 2,6-Difluoro-3-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but challenging building block. Our goal is to provide not just protocols, but a deep understanding of the underlying chemical principles to empower you to troubleshoot and optimize your purification strategies effectively.

The unique structure of this compound—featuring two ortho-fluorine atoms and a meta-formyl group—imparts significant electron deficiency and steric hindrance.[1][2][3] These characteristics are crucial for its reactivity but are also the primary source of purification challenges, most notably the propensity for protodeboronation.

Section 1: The Core Challenge: Understanding and Mitigating Protodeboronation

This section addresses the most common issue encountered when working with this reagent: the unwanted cleavage of the carbon-boron bond.

Q1: My reaction (e.g., Suzuki-Miyaura coupling) has low yield, and I've isolated a significant byproduct identified as 2,6-difluorobenzaldehyde. What is happening and why?

A1: You are observing the results of protodeboronation , an undesired side reaction where the boronic acid group [-B(OH)₂] is replaced by a hydrogen atom.[4] This is particularly prevalent with electron-deficient arylboronic acids like this compound.

The Mechanism: The two electron-withdrawing fluorine atoms ortho to the boronic acid group increase its Lewis acidity and make the carbon-boron bond more susceptible to cleavage.[1][3] In the basic aqueous conditions typical of Suzuki-Miyaura couplings, the boronic acid forms a boronate species [Ar-B(OH)₃⁻]. This intermediate can then be protonated by water, leading to the cleavage of the C-B bond and formation of the protodeboronated byproduct (2,6-difluorobenzaldehyde).[2][5][6] This side reaction consumes your starting material and introduces a difficult-to-remove impurity.

Protodeboronation cluster_products Products Aryl_BA Ar-B(OH)₂ (this compound) Aryl_Boronate Ar-B(OH)₃⁻ (Activated Boronate) Aryl_BA->Aryl_Boronate + OH⁻ (Base) Aryl_H Ar-H (2,6-Difluorobenzaldehyde) Aryl_Boronate->Aryl_H + H₂O (Proton Source) [Rate-Limiting Step] Borate B(OH)₄⁻

Caption: Base-promoted protodeboronation pathway.

Section 2: Troubleshooting Guide for Common Purification Issues

This guide provides a problem-oriented approach to resolving specific purification hurdles.

Problem A: High Levels of Protodeboronation Byproduct (>15%) in Crude Product
  • Causality: The primary drivers are overly harsh reaction conditions—strong bases, the presence of water, and elevated temperatures—that accelerate the protodeboronation pathway.[5][7]

  • Solution 1: Stabilize the Boronic Acid by Converting to a Pinacol Ester.

    • Expertise & Experience: Converting the boronic acid to its pinacol boronate ester is the most robust preventative strategy. The bulky pinacol group sterically protects the boron atom and reduces its Lewis acidity, significantly increasing its stability towards hydrolysis and protodeboronation.[6][8] This ester can often be used directly in the subsequent coupling reaction.[9]

    • Experimental Protocol: Synthesis of this compound pinacol ester.

      • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus, add this compound (1.0 eq) and pinacol (1.1-1.2 eq).

      • Add a sufficient volume of anhydrous toluene to dissolve the reagents upon heating.

      • Heat the mixture to reflux. Water will be collected azeotropically in the Dean-Stark trap.

      • Continue refluxing until no more water is collected (typically 2-4 hours).

      • Allow the reaction to cool to room temperature and remove the toluene under reduced pressure.

      • The resulting crude pinacol ester is often of sufficient purity to be used directly in the coupling step.

  • Solution 2: Optimize Suzuki-Miyaura Reaction Conditions.

    • Trustworthiness: A self-validating approach involves systematically adjusting parameters to suppress the side reaction while promoting the desired coupling. The following table summarizes key optimizations.

    • Data Presentation: Optimization of Suzuki Coupling Conditions

      Parameter Standard Condition Optimized for Stability Rationale for Optimization
      Boron Source Boronic Acid Pinacol Boronate Ester Increases stability and minimizes protodeboronation.[6][8]
      Base Na₂CO₃, K₂CO₃ (aq.) K₃PO₄, CsF, Cs₂CO₃ (anhydrous) Milder, often non-aqueous bases are less aggressive in promoting C-B bond cleavage.[10][11]
      Solvent Toluene/H₂O, DME/H₂O Anhydrous Dioxane, THF, 2-MeTHF Water is the primary proton source for protodeboronation; its exclusion is critical.[4][5]
      Temperature 80–110 °C 60–80 °C Lower temperatures can significantly slow the rate of decomposition relative to the coupling reaction.

      | Reaction Time | 12–24 h | Monitor closely, quench upon completion | Prolonged heating after substrate consumption only serves to increase byproduct formation. |

Problem B: Difficulty Separating the Desired Product from 2,6-Difluorobenzaldehyde
  • Causality: The desired biaryl product and the protodeboronated byproduct often have very similar polarities, making chromatographic separation challenging.

  • Solution: Optimized Flash Chromatography Protocol.

    • Expertise & Experience: Standard silica gel can be too acidic and its surface hydroxyl groups can sometimes promote the degradation of boronic acid derivatives.[12][13] Using a modified stationary phase or carefully selected eluents is key.

    • Experimental Protocol: Chromatographic Separation

      • Stationary Phase Selection:

        • Option A (Recommended): Boric acid-treated silica gel. This neutralizes the silica surface, reducing tailing and preventing on-column degradation of any remaining boron-containing species.[13][14] Preparation: Slurry silica gel in a 1% boric acid solution in water, evaporate to dryness, and reactivate by heating.

        • Option B: Neutral alumina. Can be effective for separating compounds of similar polarity.[12]

      • Dry Loading: Adsorb the crude product onto a small amount of silica gel or Celite. Evaporate the solvent to create a dry powder. This ensures a narrow band is applied to the column, improving resolution.[15]

      • Eluent System: Use a shallow gradient of a non-polar/polar solvent system.

        • Start with a low polarity mobile phase (e.g., 100% Hexanes or Heptane).

        • Slowly and incrementally increase the polarity with ethyl acetate or dichloromethane. A typical gradient might be from 0% to 20% ethyl acetate in hexanes.

      • Fraction Analysis: Collect small fractions and analyze them carefully by TLC or LC-MS to identify the pure product fractions before combining.

Problem C: Final Product is Contaminated with a Grey or Black Precipitate
  • Causality: This discoloration is almost always due to residual palladium catalyst precipitating as palladium black.

  • Solution: Post-Workup Palladium Removal.

    • After the initial aqueous workup, dilute the organic layer with the extraction solvent.

    • Filter the solution through a pad of Celite (2-3 cm thick) in a Büchner funnel. Rinse the pad thoroughly with fresh solvent.[16]

    • If discoloration persists, consider stirring the organic solution with a palladium scavenger (e.g., thiol-functionalized silica) for 1-2 hours before filtering and concentrating.

Section 3: Frequently Asked Questions (FAQs)

  • Q2: Is recrystallization a good method for purifying these products?

    • A2: Yes, if your final product is a solid and has a significantly different solubility profile from the 2,6-difluorobenzaldehyde byproduct.[16][17] Recrystallization is excellent for removing trace palladium and other minor impurities. It is often best used after an initial chromatographic pass to remove the bulk of the structurally similar byproducts.

  • Q3: How should I best monitor my reaction to minimize side product formation?

    • A3: Frequent monitoring by TLC or LC-MS is crucial. Aim to stop the reaction as soon as the limiting reagent (often the coupling partner to the boronic acid) is consumed. Unnecessary heating will only increase the amount of protodeboronation.

  • Q4: How should I store this compound?

    • A4: Store it in a cool, dry place under an inert atmosphere (like argon or nitrogen) to protect it from moisture and oxygen. Like many boronic acids, it can be susceptible to slow degradation upon prolonged exposure to air.

Section 4: Recommended Purification Workflow

This flowchart provides a logical sequence for purifying products from reactions involving this compound.

Purification_Workflow decision decision proc proc start Crude Reaction Mixture workup Aqueous Workup & Extraction start->workup stop Characterization celite_filter Filter through Celite (Removes Pd Black) workup->celite_filter concentrate Concentrate Organic Layer celite_filter->concentrate crude_analysis Analyze Crude by LC-MS/NMR (Assess Impurity Profile) concentrate->crude_analysis protodeb_check Protodeboronation Byproduct > 5-10%? crude_analysis->protodeb_check chromatography Optimized Flash Chromatography (Boric Acid-Treated Silica) protodeb_check->chromatography Yes recryst_check Is Product a Solid? protodeb_check->recryst_check No chromatography->recryst_check recrystallize Recrystallization recryst_check->recrystallize Yes final_product Pure Product recryst_check->final_product No (Product is an oil) recrystallize->final_product final_product->stop

Caption: Decision workflow for product purification.

References

Technical Support Center: Managing 2,6-Difluoro-3-formylphenylboronic Acid in Basic Media

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2,6-Difluoro-3-formylphenylboronic acid. This resource is designed for researchers, chemists, and drug development professionals who utilize this versatile but sensitive reagent. The unique substitution pattern—two ortho-fluorine atoms and an ortho-formyl group relative to the boronic acid—confers specific reactivity but also introduces challenges, particularly instability under basic conditions. This guide provides in-depth troubleshooting strategies, optimized protocols, and the mechanistic rationale behind them to help you achieve consistent and high-yielding results.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the use of this compound.

Q1: My Suzuki-Miyaura coupling reaction using this compound is giving very low yields. What is the most likely cause?

A: The most common cause of low yield with this reagent is a competitive side reaction called protodeboronation , where the C-B bond is cleaved and replaced by a C-H bond.[1] This process is often accelerated by the very basic conditions required for the Suzuki coupling itself, converting your starting material into the inert byproduct 2,6-difluorobenzaldehyde.

Q2: What is protodeboronation and why is this specific boronic acid so susceptible to it?

A: Protodeboronation is the protonolysis of a boronic acid to the corresponding arene.[1] The susceptibility of this compound is enhanced by several factors:

  • Electronic Effects: The three strong electron-withdrawing groups (two fluorines, one formyl) increase the electrophilicity of the carbon atom attached to the boron, making the C-B bond more susceptible to cleavage.

  • Base-Catalysis: The mechanism of protodeboronation is often base-catalyzed.[1] The base required to activate the boronic acid for the desired Suzuki coupling can also promote this undesired pathway.[2]

  • Steric Hindrance: The ortho-substituents can sterically hinder the approach to the palladium center for the desired transmetalation step, allowing the competing protodeboronation reaction more time to occur.[3]

Q3: How do the ortho-formyl and fluoro groups uniquely affect the molecule's stability?

A: Beyond promoting protodeboronation, the ortho-formyl group can engage in an intramolecular equilibrium. In solution, 2-formylphenylboronic acids can isomerize to form cyclic 3-hydroxybenzoxaboroles.[4] This isomerization can temporarily sequester the active boronic acid, affecting its availability for the catalytic cycle. The electron-withdrawing nature of all three substituents also significantly increases the Lewis acidity of the boronic acid.[4]

Q4: What is the primary degradation byproduct I should monitor for in my reaction mixture?

A: The primary byproduct you should monitor for is 2,6-difluorobenzaldehyde , the product of protodeboronation. Its presence, often detectable by LC-MS or GC-MS, is a direct indicator that this side reaction is occurring and is likely the primary reason for low yields of your desired coupled product.

Q5: Is it safe to use strong bases like Sodium Hydroxide (NaOH) or Potassium Hydroxide (KOH) with this reagent?

A: Using strong, aqueous bases like NaOH or KOH is strongly discouraged. While necessary for some Suzuki couplings, these conditions create an environment where protodeboronation is often rapid and dominant for sensitive boronic acids like this one.[3][5] Milder, non-nucleophilic bases are highly recommended.

Part 2: Troubleshooting Guide: A Symptom-Based Approach

This section provides a structured approach to diagnosing and solving common experimental problems.

Problem 1: Low yield of desired product with significant formation of 2,6-difluorobenzaldehyde.
  • Probable Cause: Protodeboronation is outcompeting the desired cross-coupling reaction. The reaction conditions (base, solvent, temperature) are too harsh.

  • Recommended Solutions: The key is to find conditions that facilitate the transmetalation step of the Suzuki cycle while minimizing the rate of protodeboronation.

ParameterRecommendationRationale
Base Selection Switch from strong bases (NaOH, K₂CO₃ in water) to milder, non-aqueous, or sterically hindered bases. Recommended: K₃PO₄, Cs₂CO₃, or CsF.[6]Milder bases lower the pH of the reaction medium, which can significantly slow the rate of base-catalyzed protodeboronation.[1][7] Cesium bases are known to accelerate reductive elimination, potentially favoring the product pathway.
Solvent System Use anhydrous aprotic solvents. Recommended: Toluene, Dioxane, or THF, often with minimal water content if required for base solubility.Water is the proton source for protodeboronation.[8] Minimizing its presence can suppress the side reaction. Aprotic conditions are generally favorable for boronic acids sensitive to aqueous base.[3]
Temperature Run the reaction at the lowest temperature that still allows for catalytic turnover. Recommended: Start screening at 60-80 °C instead of reflux.Protodeboronation, like most degradation pathways, has a high activation energy. Lowering the temperature can disproportionately slow this undesired reaction compared to the desired catalytic cycle.
Reaction Time Monitor the reaction closely (e.g., by TLC or LC-MS) and stop it once the boronic acid is consumed.Prolonged heating after the reaction is complete can lead to product degradation and continued side reactions.
Problem 2: Reaction yields are inconsistent and not reproducible.
  • Probable Cause: This often points to issues with reagent quality, moisture, or atmospheric oxygen. This compound can be sensitive to storage conditions.

  • Recommended Solutions: Implement rigorous quality control for all reagents and reaction setup.

  • Reagent Handling: Store the boronic acid under an inert atmosphere (Argon or Nitrogen) in a desiccator. Avoid repeated opening of the storage bottle.

  • Solvent Purity: Use freshly distilled or commercially available anhydrous solvents. Degas solvents thoroughly before use to remove dissolved oxygen, which can interfere with the Pd(0) catalyst.

  • Inert Atmosphere: Ensure the reaction is set up and runs entirely under a positive pressure of an inert gas. Air leaks can lead to catalyst oxidation and other side reactions.

Visualization 1: Troubleshooting Workflow

This flowchart provides a logical path for diagnosing issues with your reaction.

G Start Low Yield or Complex Mixture Check_Byproduct Analyze Crude Reaction by LC-MS or GC-MS Start->Check_Byproduct Is_Protodeboronation Is 2,6-difluorobenzaldehyde the major byproduct? Check_Byproduct->Is_Protodeboronation Solution_Proto Implement Protocol 2: - Milder Base (K₃PO₄) - Anhydrous Solvent - Lower Temperature Is_Protodeboronation->Solution_Proto Yes Check_Reagents Re-evaluate Reagents & Setup: - Check Boronic Acid Quality - Use Anhydrous/Degassed Solvents - Ensure Inert Atmosphere Is_Protodeboronation->Check_Reagents No Consider_Ester Implement Protocol 3: Convert to Pinacol Ester for Increased Stability Solution_Proto->Consider_Ester If still problematic

Caption: A decision tree for troubleshooting common issues.

Part 3: Optimized Protocols & Methodologies

Protocol 1: General Screening Protocol for Suzuki-Miyaura Coupling

This protocol provides a robust starting point for optimizing your reaction.

  • To an oven-dried reaction vial, add your aryl halide (1.0 eq), this compound (1.2-1.5 eq), and a magnetic stir bar.

  • Seal the vial with a septum and purge with Argon or Nitrogen for 10-15 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%) and ligand (if required).

  • Add the base (e.g., K₃PO₄, 3.0 eq).

  • Add the degassed, anhydrous solvent (e.g., Dioxane or Toluene, to achieve ~0.1 M concentration).

  • Heat the reaction mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS every 1-2 hours.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., Ethyl Acetate), and wash with water and brine.

  • Dry the organic layer over Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Proactive Stabilization via Boronic Ester Formation

If protodeboronation remains a persistent issue, converting the boronic acid to a more stable boronic ester (e.g., a pinacol ester) is an excellent strategy. Boronic esters are generally more stable to basic conditions and can participate directly in the Suzuki coupling.[5][9]

  • In a round-bottom flask, dissolve this compound (1.0 eq) and pinacol (1.1 eq) in an anhydrous solvent like Toluene or THF.

  • Add a drying agent (e.g., anhydrous MgSO₄) to remove the water formed during the reaction.

  • Stir the mixture at room temperature for 12-24 hours or until TLC/LC-MS analysis shows complete conversion.

  • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • The resulting crude 2-(2,6-Difluoro-3-formylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane can often be used directly in the Suzuki coupling protocol (Protocol 1) without further purification.

Part 4: Mechanistic Insights

Understanding the competing reaction pathways is crucial for rational experimental design.

Visualization 2: Competing Reaction Pathways

This diagram illustrates the critical choice the boronate intermediate faces in the reaction mixture.

G cluster_0 Reaction Environment cluster_1 Desired Pathway cluster_2 Undesired Pathway Boronate Ar-B(OH)₃⁻ (Activated Boronate) Suzuki_Cycle Transmetalation with LₙPd(II)-X Boronate->Suzuki_Cycle Favored by: - Anhydrous conditions - Efficient catalyst - Mild base Protodeboronation Protonolysis (from H₂O) Boronate->Protodeboronation Favored by: - Aqueous conditions - Strong base - High temperature Product Desired Product Ar-Ar' Suzuki_Cycle->Product Byproduct Side Product Ar-H Protodeboronation->Byproduct G Active Boronic Acid (Active for Suzuki) Cyclic Benzoxaborole Isomer (Sequestered) Active->Cyclic Isomerization (in solution) Boronate Boronate Anion (Activated but Unstable) Active->Boronate + OH⁻ - H₂O

References

strategies to improve the solubility of 2,6-Difluoro-3-formylphenylboronic acid in reactions

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Improving Solubility and Reaction Success

Welcome to the technical support guide for 2,6-Difluoro-3-formylphenylboronic acid. This resource, designed for researchers, chemists, and drug development professionals, provides in-depth troubleshooting strategies and answers to frequently asked questions regarding the use of this versatile but often challenging reagent. As Senior Application Scientists, we combine established chemical principles with practical, field-tested insights to help you overcome solubility hurdles and achieve optimal results in your synthetic endeavors.

Understanding the Challenge: The Properties of this compound

This compound is a solid compound with a melting point reported between 124-131 °C.[1] Its structure presents a unique combination of features that contribute to its utility and its solubility challenges:

  • High Polarity and Crystalline Nature: The presence of the boronic acid, formyl (aldehyde), and fluorine moieties contributes to a polar, crystalline solid that often exhibits low solubility in common non-polar organic solvents like toluene or hexanes.

  • Electron-Withdrawing Groups: The two ortho-fluorine atoms are strongly electron-withdrawing. This electronic effect can increase the acidity of the boronic acid, but it also makes the C-B bond more susceptible to cleavage under certain conditions, particularly base-promoted protodeboronation.[2][3]

  • Potential for Isomerization: Like other 2-formylphenylboronic acids, this compound can exist in equilibrium with its cyclic 3-hydroxybenzoxaborole isomer in solution, which can influence its reactivity and solubility profile.[4]

This guide will address these factors in the context of practical, solution-oriented strategies.

Frequently Asked Questions (FAQs)

Q1: My this compound isn’t dissolving in my initial reaction setup. What are the primary factors to investigate?

Answer: Poor solubility is a common initial hurdle. The issue typically stems from an imbalance in the polarity of your solvent system relative to the highly crystalline nature of the boronic acid. Here’s a logical progression for troubleshooting:

  • Solvent System: The single most critical factor. Many boronic acids have low solubility in purely anhydrous, apolar solvents. Suzuki-Miyaura couplings, a primary application, often benefit from biphasic or polar aprotic solvent systems.[5]

  • Base Selection & Presence of Water: The base is not just a catalyst activator; it's crucial for solubility. Inorganic bases (e.g., K₂CO₃, K₃PO₄) require a polar phase, often water, to dissolve. In this aqueous phase, the boronic acid is converted to a more soluble boronate salt (Ar-B(OH)₃⁻), which is the active nucleophile in many Suzuki-Miyaura pathways.[6][7] Without sufficient water or a polar co-solvent, the base and boronic acid may fail to interact effectively.

  • Temperature: Solubility is temperature-dependent. Gently warming the mixture can significantly improve dissolution. However, this must be balanced against the thermal stability of your reactants and catalyst.

Q2: What is the best starting solvent system for a Suzuki-Miyaura coupling with this boronic acid?

Answer: There is no single "best" solvent, but an excellent and widely applicable starting point is a biphasic mixture of an ethereal solvent and water .

A combination like 1,4-Dioxane/Water or Tetrahydrofuran (THF)/Water (typically in a ratio between 4:1 to 10:1 v/v) is highly recommended.[5]

Causality:

  • Organic Phase (Dioxane/THF): This phase is chosen to dissolve the organohalide coupling partner and the palladium catalyst/ligand complex.

  • Aqueous Phase (Water): This phase serves two critical roles: it dissolves the inorganic base (e.g., K₂CO₃) and facilitates the conversion of the poorly soluble boronic acid into the highly soluble boronate salt. This salt can then interact with the palladium complex at the phase interface or be transported into the organic phase to participate in the catalytic cycle.[8]

For more challenging couplings that require higher temperatures, polar aprotic solvents like N,N-Dimethylformamide (DMF) or Dimethylacetamide (DMAc), often with added water, can be effective.[5]

Solvent SystemTypical Ratio (v/v)Max TemperatureKey Advantages
Dioxane / Water4:1~100 °CExcellent for general-purpose couplings; good balance of polarity.
THF / Water4:1~66 °CLower boiling point, easier to remove post-reaction.
Toluene / Water10:1~100 °CGood for less polar substrates; often requires a PTC (see Q6).
DMF / Water10:1>120 °CHigh boiling point allows for sluggish reactions; dissolves a wide range of substrates.
Q3: How does my choice of base impact the solubility and stability of this compound?

Answer: The base is mechanistically critical. Its primary role is to activate the boronic acid to form a more nucleophilic boronate species for transmetalation.[7]

  • Solubility: Stronger bases or those that form more soluble salts can enhance the concentration of the active boronate in solution. For instance, K₃PO₄ is often more effective than K₂CO₃ for challenging couplings, partly due to its ability to promote the formation of the active species.

  • Stability (Protodeboronation): This is a crucial consideration for your specific molecule. The electron-withdrawing fluorine atoms make the boronic acid more susceptible to protodeboronation , a side reaction where the C-B bond is cleaved by a proton source (like water), replacing the boronic acid with a hydrogen atom. This is often accelerated by strong bases.[3] Therefore, using an excessively strong base (like NaOH or KOH) or prolonged heating might improve initial solubility but can lead to significant decomposition and low yields. A moderately strong base like K₂CO₃ or K₃PO₄ often provides the best balance. For acutely base-sensitive substrates, base-free or milder "cationic" Suzuki coupling methods have been developed, though these require specialized catalysts.[2][9]

Q4: I am observing low yields, likely due to poor solubility. Can I simply increase the reaction temperature indefinitely?

Answer: While increasing temperature is a valid strategy to improve solubility and reaction rates, it comes with significant risks and is not a universal solution.

Potential Downsides of High Temperature:

  • Accelerated Protodeboronation: As mentioned in Q3, this is the most likely side reaction for your substrate, and its rate increases significantly with temperature.[3]

  • Catalyst Decomposition: Palladium catalysts, especially those with phosphine ligands, have limited thermal stability. Prolonged heating can lead to the formation of inactive palladium black, shutting down the catalytic cycle.

  • Side Reactions of the Formyl Group: Aldehydes can be sensitive to high temperatures and basic conditions, potentially leading to aldol-type side reactions or other decompositions.

A Better Approach: Instead of pushing the temperature to extremes, first explore the other strategies in this guide, such as converting to a boronic ester (Q5) or using a phase-transfer catalyst (Q6), which are designed to solve the root solubility issue at milder temperatures.

Q5: What are boronic esters, and can they solve my solubility problems with this compound?

Answer: Absolutely. Converting the boronic acid to a boronic ester is one of the most powerful and common strategies to overcome solubility issues. Boronic esters, such as the pinacol ester, are significantly less polar and more covalent than their parent acids.[10][11]

Why Boronic Esters Work:

  • Improved Solubility: They readily dissolve in a wide range of common organic solvents (THF, Dioxane, Toluene, DMF), eliminating the need for biphasic systems in some cases.[10][11]

  • Increased Stability: The ester group protects the boronic acid moiety, making it much more resistant to premature protodeboronation and oxidative degradation.[12]

  • Homogeneous Reactions: Using a soluble boronic ester can create a fully homogeneous reaction mixture, which often leads to faster, more reproducible kinetics and easier scale-up compared to heterogeneous solid-liquid or biphasic systems.[13]

The pinacol ester can be easily formed by reacting the boronic acid with pinacol, often with azeotropic removal of water. This can be done as a separate step or, in some cases, in situ.

Q6: My reaction is biphasic (e.g., Toluene/Water), but the yield is still poor. When and how should I use a phase-transfer catalyst?

Answer: A phase-transfer catalyst (PTC) is an excellent additive for biphasic reactions where the reactants are in separate, immiscible phases. You should consider a PTC when you suspect poor transport of the aqueous-soluble boronate into the organic phase where the catalyst resides.

Mechanism of Action: A PTC, such as tetrabutylammonium bromide (TBAB), is an amphiphilic salt.[14][15] It functions by pairing with the boronate anion ([ArB(OH)₃]⁻) in the aqueous phase, forming an ion pair ([ArB(OH)₃]⁻[NR₄]⁺) that is lipophilic enough to migrate into the organic phase. This "shuttle" mechanism dramatically increases the concentration of the active nucleophile in the organic phase, accelerating the transmetalation step and the overall reaction rate.[8]

When to Use:

  • In biphasic systems, especially those with non-polar organic solvents like Toluene.

  • When you observe a stalled reaction despite having all components present.

  • When you want to increase the reaction rate at a lower temperature.

A typical loading for TBAB is 5-10 mol%, though it can also be used in stoichiometric amounts.[16]

Troubleshooting and Experimental Workflows

Logical Troubleshooting Workflow

This diagram outlines a systematic approach to addressing solubility and reactivity issues with this compound.

G cluster_start Initial Observation cluster_strategy1 Strategy 1: System Optimization cluster_strategy2 Strategy 2: Additives cluster_strategy3 Strategy 3: Derivatization cluster_end Outcome start Poor Solubility or Low Yield Observed solvent Optimize Solvent System (e.g., Dioxane/H2O, DMF/H2O) start->solvent ptc Add Phase-Transfer Catalyst (e.g., TBAB for biphasic systems) start->ptc For biphasic systems ester Convert to Boronic Ester (e.g., Pinacol Ester) start->ester For persistent issues base Check Base (K2CO3, K3PO4) solvent->base If still poor... temp Increase Temperature (Cautiously, e.g., to 80-100 °C) base->temp If still poor... success Reaction Success temp->success If successful ptc->success ester->success

Caption: A decision workflow for troubleshooting solubility.

Mechanism of Phase-Transfer Catalysis

This diagram illustrates how a phase-transfer catalyst shuttles the boronate anion from the aqueous to the organic phase.

PTC_Mechanism Phase Interface cluster_organic Organic Phase (e.g., Toluene) cluster_aqueous Aqueous Phase catalyst [Pd]-L Complex product Ar-Ar' + [Pd]-L catalyst->product ion_pair_org [ArB(OH)3]⁻ [NR4]⁺ (Lipophilic Ion Pair) ion_pair_org->catalyst Transmetalation boronic_acid ArB(OH)2 (Poorly Soluble) boronate [ArB(OH)3]⁻ K⁺ (Water Soluble) boronic_acid->boronate + Base (K2CO3) base K2CO3 boronate->ion_pair_org + PTC [NR4]⁺ ptc_aq [NR4]⁺ Br⁻ (PTC) ptc_aq->ion_pair_org

References

Technical Support Center: Effective Removal of Boron-Containing Byproducts After Cross-Coupling

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for post-reaction purification. This guide is designed for researchers, chemists, and drug development professionals who utilize the powerful Suzuki-Miyaura cross-coupling reaction and face the common challenge of removing residual boron-containing impurities. As a Senior Application Scientist, my goal is to provide not just protocols, but a deeper understanding of the principles behind them, enabling you to troubleshoot effectively and optimize your purification strategies.

The Suzuki-Miyaura reaction is a cornerstone of modern synthesis, yet the hydrophilic and often reactive nature of boronic acids and their derivatives (such as boroxines) can make product isolation a significant bottleneck.[1][2][3] This guide offers a structured approach to tackling these purification challenges head-on.

Troubleshooting Guide: Common Purification Issues

This section addresses specific problems you might encounter during your experimental workup and purification, presented in a direct question-and-answer format.

Question 1: My post-reaction NMR/LC-MS analysis shows persistent polar impurities that I suspect are from my boronic acid starting material. Standard silica gel chromatography isn't separating them effectively from my product. What should I do?

This is the most frequent challenge encountered. Boronic acids can be surprisingly polar and may stick to or co-elute with polar products on silica gel.[4][5] Here are several field-proven strategies, ranging from simple workup modifications to the use of specialized reagents.

Root Cause Analysis: Boronic acids (R-B(OH)₂) are Lewis acids and can also act as Brønsted acids, readily forming anionic boronate species (R-B(OH)₃⁻) under basic conditions.[6] This dual acidic nature is the key to their removal through extractive methods. Furthermore, they can form complexes with diols, a property exploited by scavenger resins.

Solutions:

  • Aqueous Basic Wash (Liquid-Liquid Extraction): This should be your first line of defense. By converting the boronic acid into its highly water-soluble boronate salt, you can effectively pull it from the organic phase into the aqueous phase.[6][7]

    • Principle: The acidic proton of the boronic acid is removed by a base, forming a salt that is insoluble in most organic solvents used for extraction (e.g., Ethyl Acetate, DCM).

    • When to Use: Ideal for products that are stable to basic conditions and when a significant amount of boronic acid needs to be removed before chromatography.

    • Caution: Always confirm your product's stability in basic media before proceeding. Some functional groups (e.g., esters) may be sensitive.

  • Scavenger Resins: When an aqueous workup is undesirable or your product has some basicity, solid-supported scavengers are an excellent alternative. These are functionalized polymers that selectively bind to the impurity, which is then removed by simple filtration.

    • Principle: Resins functionalized with diol or diethanolamine (DEAM) groups chelate the boronic acid, immobilizing it onto the solid support.[8][9][10]

    • Common Scavengers:

      • SiliaBond Diol or DEAM: Highly effective for sequestering boronic acids.[8][9][10]

      • PS-Guanidine: A very strong scavenger for acidic compounds, including boronic acids.[9]

    • When to Use: Excellent for late-stage purifications, parallel synthesis, or when products are sensitive to aqueous base. It provides a very clean removal with minimal effort.

  • Specialized Extraction with Diols: A less common but effective method involves using a polyol like sorbitol in the aqueous extraction phase.

    • Principle: Sorbitol forms a highly water-soluble anionic complex with the boronic acid, significantly enhancing its partitioning into the aqueous layer.[11] This can be more effective than a simple basic wash for stubborn cases.

Question 2: My reaction has stalled with unreacted starting materials, and now my product, aryl halide, and boronic acid are all difficult to separate by chromatography. How can I improve this situation?

Co-elution of starting materials and product is a common chromatographic challenge, especially when their polarities are similar.[5]

Solutions:

  • Pre-Chromatography Acid-Base Extraction: Before attempting chromatography, perform the basic wash as described in Question 1. This will remove the boronic acid. Subsequently, if your product is neutral and your aryl halide starting material is significantly less polar, the chromatographic separation becomes much simpler.[12][13]

  • Modify the Chromatographic Conditions:

    • Change the Mobile Phase: If basic extraction is not an option, try modifying your eluent. Adding a small percentage of a modifier like triethylamine can deactivate the acidic silica surface and improve the chromatography of basic compounds, while a modifier like acetic acid can help with acidic compounds.[5][14]

    • Change the Stationary Phase: Boronic acids can interact strongly with the acidic silanol groups on standard silica gel, leading to streaking or irreversible binding.[4] Consider switching to neutral alumina, which can offer different selectivity and prevent degradation of sensitive compounds.[14] For very challenging separations, reverse-phase (C18) chromatography may be necessary.[4][11]

Question 3: I am observing a significant amount of a non-polar byproduct, which I've identified as the homocoupled dimer of my boronic acid. How can I prevent its formation?

Boronic acid homocoupling (R-B(OH)₂ + R-B(OH)₂ → R-R) is a problematic side reaction often promoted by the presence of oxygen or excess Pd(II) species before the catalytic cycle begins in earnest.[2][15]

Preventative Strategies:

  • Thorough Degassing: Oxygen is a primary culprit in promoting homocoupling.[2] Ensure your reaction solvent and the reaction vessel's headspace are rigorously deoxygenated. Standard practice involves at least three freeze-pump-thaw cycles or sparging the solvent with an inert gas (Argon or Nitrogen) for 20-30 minutes.[12]

  • Choice of Palladium Catalyst: The active catalyst is a Pd(0) species. If you start with a Pd(II) precatalyst (e.g., Pd(OAc)₂, PdCl₂(dppf)), it must be reduced in situ. This reduction can sometimes be mediated by the boronic acid, leading to homocoupling.[2]

    • Consider starting with a Pd(0) source directly, such as Pd(PPh₃)₄, which can sometimes minimize this side reaction.[12]

  • Controlled Reagent Addition: In some systems, the slow addition of the boronic acid to the reaction mixture can help maintain a low instantaneous concentration, thereby disfavoring the bimolecular homocoupling pathway.[12]

Purification Strategy Decision Matrix

Choosing the right purification method is critical for efficiency and yield. This decision tree can guide your selection process.

G start Start: Crude Reaction Mixture is_solid Is the desired product a solid? start->is_solid can_recrystallize Can a suitable recrystallization solvent be found? is_solid->can_recrystallize Yes liquid_or_oil Product is an oil or cannot be recrystallized is_solid->liquid_or_oil No recrystallize Recrystallize Product can_recrystallize->recrystallize Yes can_recrystallize->liquid_or_oil No is_base_stable Is the product stable to aqueous base? liquid_or_oil->is_base_stable basic_wash Perform Aqueous Basic Wash (e.g., 1M NaOH) is_base_stable->basic_wash Yes scavenger Use Boronic Acid Scavenger Resin is_base_stable->scavenger No chromatography Purify by Column Chromatography basic_wash->chromatography Proceed to Chromatography scavenger->chromatography Proceed to Chromatography

Caption: Decision tree for selecting a purification strategy.

Frequently Asked Questions (FAQs)

  • Q: What are the primary boron-containing byproducts I should be aware of?

    • A: The main species are: 1) Unreacted Boronic Acid , 2) Boroxines , which are cyclic anhydrides formed from the dehydration of three boronic acid molecules, and 3) Homocoupled Products , as discussed in the troubleshooting section. Boroxines can complicate stoichiometry calculations but are generally susceptible to the same removal techniques as boronic acids.[3]

  • Q: Is it a good idea to just use an excess of the halide partner to fully consume the boronic acid?

    • A: This can be a valid strategy, particularly if the excess halide is much easier to remove (e.g., more volatile or has a very different polarity) than the boronic acid.[7] However, you are simply trading one purification problem for another. It is often more efficient to use near-stoichiometric amounts and employ a targeted strategy to remove the specific boron byproducts.

  • Q: Can I use an acidic wash to remove boronic acid byproducts?

    • A: Generally, no. Boronic acids are acidic themselves, so washing with an acid will keep them in their neutral, organic-soluble form. A basic wash is required to deprotonate them into their water-soluble boronate salt form.[6][16]

Detailed Experimental Protocols

Protocol 1: Standard Aqueous Basic Wash

This protocol is designed for the removal of boronic acid from a reaction mixture where the desired product is stable to base.

Workflow Diagram:

G cluster_0 Organic Phase cluster_1 Aqueous Phase A 1. Dissolve crude mixture in organic solvent (e.g., Ethyl Acetate) B 2. Wash with 1M NaOH (aq) A->B Add & Shake C 3. Separate Layers E 5. Dry with Na₂SO₄, filter, and concentrate C->E Retain D Aqueous Layer (Contains Boronate Salt) C->D Remove F Purified Organic Layer (Ready for Chromatography) E->F B->C

Caption: Workflow for an extractive basic wash.

Step-by-Step Procedure:

  • After the reaction is complete, concentrate the reaction mixture under reduced pressure to remove the bulk solvent.

  • Dissolve the crude residue in a suitable organic solvent (e.g., ethyl acetate, DCM). A typical volume is 10-20 mL per gram of crude material.

  • Transfer the solution to a separatory funnel.

  • Add an equal volume of a 1M aqueous solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH).[6][7]

  • Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.

  • Allow the layers to separate completely. The upper layer is typically the organic phase (confirm miscibility if using chlorinated solvents).

  • Drain the lower aqueous layer. For thorough removal, repeat the wash (steps 4-7) one more time.

  • Wash the remaining organic layer with an equal volume of brine (saturated NaCl solution) to remove residual water and base.

  • Drain the brine layer and transfer the organic layer to an Erlenmeyer flask.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude product, now depleted of boronic acid impurities.

Protocol 2: Purification via Scavenger Resin

This protocol is ideal for non-aqueous workups or for base-sensitive compounds.

Step-by-Step Procedure:

  • Concentrate the crude reaction mixture to dryness.

  • Redissolve the residue in a suitable anhydrous solvent (e.g., THF, DCM, or acetonitrile) in which your product is soluble.

  • Add a boronic acid scavenger resin (e.g., SiliaBond DEAM or Diol). A typical loading is 3-5 equivalents relative to the initial amount of boronic acid used in the reaction.[8][10]

  • Stir the resulting slurry at room temperature. The required time can vary, but 2-4 hours is a good starting point. Monitor the removal of the boronic acid by TLC or LC-MS by analyzing a small, filtered aliquot of the supernatant.

  • Once the scavenging is complete, filter the mixture through a pad of celite or a fritted funnel to remove the resin.

  • Wash the resin thoroughly with the same solvent to ensure complete recovery of the product.

  • Combine the filtrate and washings, and concentrate under reduced pressure to yield the purified product.

Protocol 3: Purification by Recrystallization

If your desired product is a solid, recrystallization can be a highly effective method for achieving high purity, as it removes soluble and insoluble impurities simultaneously.[17][18]

Step-by-Step Procedure:

  • Solvent Selection: The key is to find a solvent (or solvent system) in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures.[18][19] The boronic acid byproduct should ideally remain soluble at low temperatures. Common solvents include ethanol, isopropanol, ethyl acetate/hexanes, or water.[11][19]

  • Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to boiling (using a hot plate and a condenser). Continue adding small portions of hot solvent until the solid just dissolves completely.

  • Hot Filtration (if necessary): If any insoluble impurities remain in the hot solution, perform a hot gravity filtration to remove them.[17]

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Covering the flask with a watch glass will slow evaporation. Cooling too quickly can cause the product to "crash out," trapping impurities.

  • Cooling: Once the flask has reached room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.[20]

  • Washing: Wash the crystals in the funnel with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.

  • Drying: Allow the crystals to dry completely under vacuum or in a desiccator to obtain the final, purified product.

Data Summary Table

Purification MethodPrincipleProsConsBest Suited For
Basic Wash Acid-base extractionFast, inexpensive, scalable, removes large amounts of impurity.[6][7]Product must be base-stable; requires aqueous workup.Initial bulk removal of boronic acid for base-stable products.
Scavenger Resin Covalent/ChelationHigh selectivity, simple filtration removal, anhydrous conditions.[8][10]Higher cost, requires stoichiometric excess of resin, can require longer reaction times.Base-sensitive products, final purification step, parallel synthesis.
Recrystallization Differential solubilityPotentially yields very high purity material in one step, scalable.[17][18]Product must be a solid, finding a suitable solvent can be time-consuming, potential for yield loss.Crystalline solid products where a suitable solvent system can be identified.
Chromatography Differential adsorptionWidely applicable to many compound types.Can be tedious, boronic acids may streak/decompose on silica.[4][14]Cases where extraction/recrystallization is ineffective or for separating from other non-boron impurities.

References

impact of fluorine substitution on the stability and reactivity of arylboronic acids

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: Fluorinated Arylboronic Acids

A Senior Application Scientist's Guide to Stability and Reactivity

The incorporation of fluorine into arylboronic acids presents a fascinating duality for the synthetic chemist. On one hand, fluorine's potent electron-withdrawing nature can enhance the Lewis acidity of the boron center, potentially accelerating key steps in cross-coupling reactions.[1][2][3] On the other hand, this same electronic influence can exacerbate pathways for decomposition, most notably protodeboronation, posing significant challenges for storage, handling, and reaction efficiency.[4][5][6]

This guide is structured to address the most common and critical issues encountered when working with these valuable reagents. We will move from foundational stability concerns to troubleshooting their application in the workhorse of C-C bond formation: the Suzuki-Miyaura coupling.

Section 1: Stability, Storage, and Degradation

This section addresses the inherent instability of fluoroarylboronic acids, focusing on identification, mitigation, and proper handling to ensure reagent integrity.

Frequently Asked Questions (FAQs) - Stability

Q1: My vial of 2-fluorophenylboronic acid has been on the shelf for a while. How can I tell if it has degraded?

A1: The primary degradation pathway to be concerned about is protodeboronation, where the C-B bond is cleaved, replacing the boronic acid group with a hydrogen atom (Ar-B(OH)₂ → Ar-H).[4][7] Another common issue is dehydration to form a cyclic trimer, known as a boroxine.

  • Visual Inspection: While not definitive, boronic acids should typically be fine, white-to-off-white crystalline solids. Clumping, discoloration, or an oily appearance can suggest degradation or hydration.

  • NMR Spectroscopy: This is the most reliable method.

    • ¹H NMR: Look for the appearance of new aromatic signals corresponding to the protodeboronated arene (e.g., fluorobenzene). The integration of these signals relative to the starting material provides a quantitative measure of degradation.

    • ¹¹B NMR: A sharp signal around 28-30 ppm is characteristic of the trigonal planar boronic acid. A broader signal or signals appearing upfield may indicate the formation of tetrahedral boronate species or degradation products.[8]

    • ¹⁹F NMR: This is particularly powerful for fluorinated compounds. The chemical shift of the fluorine atom is highly sensitive to its electronic environment. You will see a distinct signal for your starting material and a new signal for the protodeboronated fluoroarene, allowing for easy quantification.[3][7]

  • LC-MS: A stability-indicating HPLC or UPLC method can separate the parent boronic acid from its protodeboronated byproduct.[8][9] Mass spectrometry can confirm the identity of the degradation product.

Q2: Why does my 2,6-difluorophenylboronic acid seem to decompose faster than my 4-fluorophenylboronic acid?

A2: This is a commonly observed phenomenon rooted in electronic effects. Protodeboronation, especially under basic conditions typical for Suzuki-Miyaura coupling, is a significant issue.[5][6][10] The presence of electron-withdrawing fluorine atoms, particularly at the ortho positions, increases the polarization of the C-B bond, making the ipso-carbon more susceptible to protonation.[5][6] Compounds with two fluorine atoms at the ortho positions are often the least stable.[2][11]

The mechanism often involves the formation of a more reactive arylboronate anion.[4] The increased Lewis acidity from multiple fluorine substituents can facilitate the formation of this key intermediate, accelerating decomposition.[2][3]

Q3: What are the absolute best practices for storing fluorinated arylboronic acids to maximize their shelf-life?

A3: Proper storage is critical to prevent hydrolysis and oxidative degradation.

  • Store Cold and Dry: Store containers in a refrigerator or freezer (-20°C is common) within a desiccator containing a drying agent like silica gel or Drierite.

  • Inert Atmosphere: For particularly sensitive boronic acids, consider storage inside a glovebox or in a sealed container backfilled with an inert gas like argon or nitrogen.

  • Use High-Purity Reagents: Start with the highest quality boronic acid available. Impurities can sometimes catalyze decomposition.

  • Aliquot: If you have a large bottle, it is best practice to aliquot it into smaller, single-use vials. This prevents repeated exposure of the entire batch to atmospheric moisture and oxygen each time the container is opened.

Section 2: Reactivity and Troubleshooting in Suzuki-Miyaura Coupling

Fluorinated arylboronic acids are key substrates in drug discovery, but their unique properties can complicate the otherwise robust Suzuki-Miyaura reaction.

Troubleshooting Guide: Suzuki-Miyaura Reactions
ProblemPotential Cause(s)Recommended Solution(s)
Low or No Conversion 1. Reagent Degradation: The boronic acid has undergone significant protodeboronation.[12] 2. Inactive Catalyst: The Pd(0) active species is not forming or has decomposed.[13] 3. Poor Base Choice: The base may be too weak or poorly soluble.1. Verify Reagent Quality: Use the analytical methods from Q1 to check the boronic acid's purity. Use fresh, high-quality material. 2. Use a Pre-catalyst: Employ modern Pd(II) precatalysts (e.g., Buchwald-type) that reliably form the active Pd(0) species.[14] Ensure all solvents are thoroughly degassed to prevent catalyst oxidation.[14] 3. Screen Bases: For challenging couplings, switch to a stronger, more soluble base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered for maximum surface area.[15]
Significant Protodeboronation of Starting Material 1. Harsh Basic Conditions: The combination of base, water, and temperature is promoting protodeboronation faster than cross-coupling.[10] 2. Slow Transmetalation: The transfer of the aryl group from boron to palladium is the rate-limiting step, allowing more time for decomposition.1. Use Milder Bases: Try using KF or K₂CO₃.[12][16] 2. Minimize Water: While some water is often necessary, excessive amounts can accelerate hydrolysis. Try a solvent system like dioxane/H₂O (10:1) or anhydrous conditions with a base like KF.[14] 3. Change Ligand: Switch to a more electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) to accelerate the oxidative addition and reductive elimination steps, potentially making transmetalation more favorable.[15]
Homocoupling of Boronic Acid (Ar-Ar) 1. Oxygen in the Reaction: O₂ can facilitate the oxidative homocoupling of boronic acids, mediated by palladium.[14][13] 2. Use of Pd(II) Pre-catalyst: Some Pd(II) sources can promote homocoupling as part of the in-situ reduction to Pd(0).[13]1. Rigorous Degassing: Ensure solvents are thoroughly degassed via sparging with argon/nitrogen or through freeze-pump-thaw cycles. Maintain a positive inert gas atmosphere throughout the reaction.[14] 2. Use Pd(0) Source: Start with a Pd(0) source like Pd(PPh₃)₄, or use a modern precatalyst designed for clean activation.
Visualizing the Electronic Tug-of-War

The behavior of fluorine is dominated by its strong, distance-dependent inductive effect (-I) and its weaker, position-dependent mesomeric effect (+M). This duality is key to understanding its influence.

G cluster_aryl cluster_effects Aryl Aryl Ring B B(OH)₂ Aryl->B F F Aryl->F F->Aryl σ-bond withdrawal F->Aryl π-donation Inductive Inductive Effect (-I) Strongly withdrawing Pulls electron density from ring Mesomeric Mesomeric Effect (+M) Weakly donating (p-orbitals) Donates electron density to ring G start Start: Prepare Reagent & Base Stock Solutions init t=0 Mix solutions, take immediate sample for NMR/LC-MS start->init incubate Incubate Reaction (e.g., 80 °C) init->incubate sample Sample at Timed Intervals (1h, 2h, 4h, etc.) incubate->sample Loop analyze Analyze Samples (¹H, ¹⁹F NMR or LC-MS) sample->analyze data Quantify vs. Internal Standard analyze->data end_node End: Plot % Remaining vs. Time to Determine Rate data->end_node

References

Technical Support Center: Minimizing Homocoupling of 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource addresses a common and often frustrating challenge in Suzuki-Miyaura cross-coupling reactions: the homocoupling of 2,6-Difluoro-3-formylphenylboronic acid. The unique electronic properties of this reagent, while valuable for introducing a difluoro-formylphenyl moiety, also render it susceptible to this undesired side reaction. This guide provides in-depth troubleshooting strategies, scientifically-grounded explanations, and actionable protocols to help you optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

Q1: What is homocoupling in the context of my reaction with this compound?

A1: Homocoupling is an undesired side reaction where two molecules of your this compound react with each other to form a symmetrical biaryl byproduct (5,5'-diformyl-2,2',6,6'-tetrafluorobiphenyl). This consumes your starting material and complicates the purification of your desired cross-coupled product.

Q2: Why is this compound particularly prone to homocoupling?

A2: The strong electron-withdrawing effects of the two fluorine atoms and the formyl group increase the electrophilicity of the boronic acid's ipso-carbon. This heightened electrophilicity can facilitate oxidative addition to the Palladium(0) catalyst, a key step in the homocoupling pathway, especially under aerobic conditions.

Q3: I'm seeing a significant amount of a white precipitate in my reaction. Could this be the homocoupled product?

A3: It is highly likely. The homocoupled byproduct, 5,5'-diformyl-2,2',6,6'-tetrafluorobiphenyl, is a larger, more symmetrical molecule than your starting material and is often less soluble in common reaction solvents, causing it to precipitate out as a white or off-white solid.

Q4: Can I just add more boronic acid to compensate for the amount lost to homocoupling?

A4: While a slight excess of the boronic acid is a common strategy in Suzuki-Miyaura couplings, simply adding a large excess to counteract homocoupling is not an ideal solution. This can lead to higher levels of the homocoupled byproduct, making purification more challenging and wasting valuable starting material. A better approach is to optimize the reaction conditions to prevent homocoupling in the first place.

In-Depth Troubleshooting Guide

Question 1: What are the primary mechanistic pathways leading to the homocoupling of this compound, and how do they compete with my desired cross-coupling reaction?

The Suzuki-Miyaura reaction is a delicate catalytic cycle, and understanding the competing pathways is crucial for troubleshooting. The desired cross-coupling reaction and the undesired homocoupling side-reaction both originate from the same active Pd(0) catalyst.

  • Desired Cross-Coupling Pathway: This involves the oxidative addition of your aryl halide to the Pd(0) catalyst, followed by transmetalation with the this compound, and finally, reductive elimination to yield your target molecule and regenerate the Pd(0) catalyst.

  • Undesired Homocoupling Pathways: There are several proposed mechanisms for homocoupling. A prevalent one, particularly for electron-deficient boronic acids, involves the reaction of two boronic acid molecules with the palladium catalyst. Another significant contributor is the presence of oxygen, which can promote the oxidative coupling of the boronic acid.

Below is a diagram illustrating the competition between the desired cross-coupling and the undesired homocoupling pathways.

Suzuki_Coupling_Pathways cluster_legend Legend Pd0 Pd(0)L_n OxAdd_Intermediate Ar-Pd(II)-X(L_n) Pd0->OxAdd_Intermediate Oxidative Addition Homocoupling_Intermediate Ar'-Pd(II)-Ar'(L_n) Pd0->Homocoupling_Intermediate Dimerization Pathway ArylHalide Ar-X (Your Coupling Partner) ArylHalide->OxAdd_Intermediate Transmetalation_Intermediate Ar-Pd(II)-Ar'(L_n) OxAdd_Intermediate->Transmetalation_Intermediate Transmetalation BoronicAcid 2,6-Difluoro-3-formylphenyl- B(OH)₂ BoronicAcid->Transmetalation_Intermediate BoronicAcid->Homocoupling_Intermediate Homocoupled_Product Homocoupled Byproduct (Ar'-Ar') BoronicAcid->Homocoupled_Product Aerobic Oxidation CrossCoupled_Product Desired Product (Ar-Ar') Transmetalation_Intermediate->CrossCoupled_Product Reductive Elimination CrossCoupled_Product->Pd0 Homocoupling_Intermediate->Homocoupled_Product Reductive Elimination Homocoupled_Product->Pd0 Oxygen O₂ (Oxygen) Oxygen->Homocoupled_Product Desired_Pathway Desired Cross-Coupling Undesired_Pathway Undesired Homocoupling

Caption: Competing pathways in Suzuki-Miyaura coupling.

Question 2: How can I strategically modify my reaction conditions to suppress the homocoupling of this compound?

Optimizing your reaction protocol is the most effective way to minimize homocoupling. Below are key parameters to consider, with detailed explanations.

The choice of the palladium catalyst and its coordinating ligand is paramount. For electron-deficient boronic acids, a catalyst system that favors the oxidative addition of the aryl halide over interactions with the boronic acid is crucial.

  • Recommendation: Employ bulky, electron-rich phosphine ligands. These ligands accelerate the reductive elimination step, which is the product-forming step for both cross-coupling and homocoupling. A faster reductive elimination for the cross-coupled intermediate can outcompete the pathways leading to homocoupling.

ParameterRecommendationRationale
Palladium Precatalyst Pd(OAc)₂, Pd₂(dba)₃These are common and effective Pd(0) sources.
Ligand SPhos, XPhos, RuPhosBulky, electron-rich Buchwald-type ligands are highly effective in promoting the desired cross-coupling.
Catalyst Loading 1-3 mol%Higher catalyst loading can sometimes increase side reactions. Start with a lower loading and optimize if necessary.
Pd:Ligand Ratio 1:2 to 1:4A higher ligand-to-palladium ratio helps to stabilize the catalyst and can suppress some homocoupling pathways.

The base is not just a passive component; it plays a crucial role in the activation of the boronic acid for transmetalation. However, a base that is too strong or too concentrated can also promote the degradation of the boronic acid and facilitate homocoupling.

  • Recommendation: Use a moderately weak inorganic base. Strong bases like NaOH or KOH can accelerate protodeboronation, a side reaction that degrades your boronic acid.

BaseRecommended ConcentrationComments
K₂CO₃2-3 equivalentsA reliable and commonly used base for Suzuki couplings.
K₃PO₄2-3 equivalentsOften effective in challenging couplings and can sometimes reduce homocoupling.
Cs₂CO₃2-3 equivalentsA stronger inorganic base that can be effective but should be used with caution due to its potential to promote side reactions.

As mentioned, oxygen can be a major contributor to homocoupling. Therefore, meticulous degassing of your reaction mixture is non-negotiable.

  • Recommendation: Use a sparging technique with an inert gas (Argon or Nitrogen) for at least 30 minutes prior to adding the catalyst. Maintain a positive pressure of the inert gas throughout the reaction.

  • Solvent Choice: A polar aprotic solvent system is generally preferred.

Solvent SystemRationale
1,4-Dioxane/WaterA classic and often effective solvent system for Suzuki couplings.
Toluene/WaterAnother common biphasic system that can be effective.
THF/WaterA good alternative, though THF can be more prone to peroxide formation.
  • Recommendation: Start with a moderate temperature (e.g., 80-90 °C) and monitor the reaction progress by a suitable analytical method like TLC, GC-MS, or LC-MS. Prolonged reaction times at high temperatures can lead to catalyst decomposition and an increase in side products. If the reaction is sluggish, a slight increase in temperature may be warranted, but this should be done cautiously.

  • Recommendation: Use a slight excess of the this compound (1.1 to 1.3 equivalents relative to the aryl halide). This can help to drive the cross-coupling reaction to completion. However, ensure your boronic acid is of high purity. Impurities can sometimes interfere with the catalytic cycle.

Question 3: If homocoupling persists despite optimization, what are my alternative strategies?

If you continue to face challenges with homocoupling, you might consider alternative reagents or coupling protocols.

  • Boronic Esters: Consider converting the this compound to a boronic ester, such as a pinacol ester (Bpin). Boronic esters are often more stable and less prone to homocoupling than their corresponding boronic acids.

  • Alternative Cross-Coupling Reactions: Depending on your specific synthetic needs, other cross-coupling reactions like Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) could be explored, as these often have different reactivity profiles and may not be as susceptible to homocoupling.

Question 4: What are the best analytical methods to accurately determine the ratio of my desired product to the homocoupled byproduct?

Accurate monitoring is key to successful optimization.

  • ¹H NMR Spectroscopy: This is an excellent tool for quantifying the ratio of your product to the homocoupled byproduct, provided there are distinct, well-resolved peaks for each compound.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is a powerful technique for both separating and identifying the components of your reaction mixture. By integrating the peak areas from the chromatogram (assuming similar response factors), you can get a good estimate of the product-to-byproduct ratio.

  • GC-MS (Gas Chromatography-Mass Spectrometry): If your compounds are sufficiently volatile and thermally stable, GC-MS can provide excellent separation and quantification.

Optimized Experimental Protocol: A Step-by-Step Guide

This protocol incorporates the best practices discussed above to minimize the homocoupling of this compound.

Suzuki_Protocol_Workflow Prep 1. Reagent Preparation (Aryl Halide, Boronic Acid, Base) Solvent 2. Add Solvents (e.g., Dioxane/Water) Prep->Solvent Degas 3. Degas Mixture (Ar or N₂ sparge for 30 min) Solvent->Degas Catalyst 4. Add Catalyst System (Pd Precatalyst + Ligand) Degas->Catalyst Heat 5. Heat Reaction (e.g., 80-90 °C) Catalyst->Heat Monitor 6. Monitor Progress (TLC, LC-MS, or GC-MS) Heat->Monitor Workup 7. Reaction Workup (Quench, Extract) Monitor->Workup Purify 8. Purification (Column Chromatography) Workup->Purify

Technical Support Center: Reaction Condition Refinement for Unstable Polyfluorophenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with polyfluorophenylboronic acids. These reagents are powerful building blocks for introducing highly fluorinated aryl moieties, which are crucial for modifying the pharmacokinetic and electronic properties of target molecules. However, their high electron deficiency renders them susceptible to decomposition, primarily through protodeboronation, making their application in cross-coupling reactions a significant challenge.

This guide provides in-depth, field-proven insights to help you navigate these challenges. We will move beyond simple procedural lists to explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you may encounter during your experiments, offering diagnostic advice and detailed protocols for resolution.

Problem 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

You've set up a Suzuki-Miyaura reaction with a polyfluorophenylboronic acid (e.g., pentafluorophenylboronic acid), but the reaction yields are disappointingly low, or you only recover your starting materials. The most probable culprit is the decomposition of your boronic acid before it can participate in the catalytic cycle.

Primary Cause: Protodeboronation

Protodeboronation is a parasitic side reaction where the C-B bond of the boronic acid is cleaved by a proton source (often water) and replaced with a C-H bond.[1][2] This process is significantly accelerated under the basic conditions required for Suzuki-Miyaura coupling, especially for electron-deficient arylboronic acids like polyfluorinated derivatives.[3][4] The resulting boronate species is highly susceptible to this degradation pathway, consuming your starting material and halting the reaction.[5]

Protodeboronation cluster_0 Protodeboronation Pathway ArBOH Ar(F)n-B(OH)2 (Polyfluorophenylboronic Acid) ArBOH_OH [Ar(F)n-B(OH)3]⁻ (Ate Complex) ArBOH->ArBOH_OH ArH Ar(F)n-H (Protodeboronated Byproduct) ArBOH_OH->ArH + H₂O (Proton Source) BOH3 B(OH)3

Caption: Base-catalyzed protodeboronation of a polyfluorophenylboronic acid.

Diagnostic Steps:

  • Run a Control Experiment: Set up your reaction as planned but omit the palladium catalyst and the aryl halide. Let it stir under the same conditions (base, solvent, temperature) for the intended reaction time.

  • Analyze by LC-MS or ¹⁹F NMR: After the control experiment, analyze the reaction mixture. The presence of the corresponding polyfluoroarene (Ar-H) confirms that protodeboronation is occurring under your current conditions.[6][7]

Solutions to Minimize Protodeboronation:

The key is to facilitate the desired catalytic cycle at a rate that significantly outpaces the decomposition of the boronic acid. This can be achieved by carefully selecting reaction parameters.

  • Strategy 1: Use a More Stable Boron Reagent: If possible, consider using a more stable derivative like a potassium polyfluorophenyltrifluoroborate (ArBF₃K) or a boronic ester (e.g., pinacol or MIDA esters).[2][4][8] These reagents often exhibit greater stability under basic conditions and release the active boronic acid species slowly.[5]

  • Strategy 2: Optimize Reaction Conditions for the Boronic Acid:

    • Choice of Base: The base is critical. Strong aqueous bases (like NaOH or K₂CO₃ in water) accelerate protodeboronation. Weaker, non-aqueous, or fluoride-based bases are often superior. Cesium fluoride (CsF) or potassium phosphate (K₃PO₄) are excellent choices.[9][10][11]

    • Solvent System: Use anhydrous solvents to minimize the primary proton source.[5] Aprotic polar solvents like DME, THF, or dioxane are generally effective. The use of THF, in particular, may help stabilize the electron-poor boronic acid.[4]

    • Temperature Control: Lowering the reaction temperature can slow the rate of protodeboronation.[5] However, this must be balanced with the temperature required for efficient catalytic turnover.

    • Catalyst System: For challenging, unstable boronic acids, a highly active catalyst system is required to ensure the coupling is fast. Precatalysts that rapidly generate the active Pd(0) species are highly effective.[11][12]

ParameterStandard Conditions (Prone to Failure)Recommended Optimized ConditionsRationale
Base K₂CO₃, NaOH (in aqueous solution)CsF, K₃PO₄, Cs₂CO₃Weaker, non-nucleophilic bases minimize boronate formation and subsequent protodeboronation.[5][9]
Solvent EtOH/H₂O, Toluene/H₂OAnhydrous DME, THF, DioxaneReduces the availability of water as a proton source.[4][5]
Temperature 80-110 °CRoom Temperature to 60 °C (if possible)Decomposition pathways are often more sensitive to temperature than the catalytic cycle.[13]
Catalyst Pd(PPh₃)₄Buchwald Precatalysts (e.g., XPhos Pd G3)Rapidly generates the active Pd(0) catalyst, promoting fast coupling that outcompetes decomposition.[11][12]
Problem 2: Reaction Stalls or Fails with Pentafluorophenylboronic Acid

Even after addressing protodeboronation, reactions with pentafluorophenylboronic acid can be uniquely challenging and fail to proceed. This is often due to the inherent electronic properties of the C₆F₅ group.

Primary Cause: Inefficient Transmetalation

The Suzuki-Miyaura cycle involves a key step called transmetalation, where the organic group is transferred from boron to the palladium center. For this to occur efficiently, the organic group needs a certain degree of nucleophilicity. The highly electron-withdrawing nature of the five fluorine atoms makes the C₆F₅ group extremely electron-deficient and a poor nucleophile, severely slowing down or inhibiting the transmetalation step.[4][10]

Solution: Additive-Promoted Coupling

A breakthrough for this specific problem was the discovery that silver(I) oxide (Ag₂O) can act as a crucial promoter for the coupling of pentafluorophenylboronic acid.[9][10][14] While the exact mechanism is still debated, it is proposed that Ag₂O facilitates the transfer of the C₆F₅ group to the palladium center.

Optimized Protocol for Pentafluorophenylboronic Acid Coupling:

This protocol is adapted from methodologies proven to be effective for this challenging substrate.[9][10]

  • Reagent Preparation: To an oven-dried reaction vessel under an inert atmosphere (Argon or Nitrogen), add the aryl halide (1.0 equiv.), pentafluorophenylboronic acid (1.5 equiv.), Cesium Fluoride (CsF, 2.0 equiv.), and Silver(I) Oxide (Ag₂O, 1.2 equiv.).

  • Catalyst Addition: Add the palladium catalyst system. Two effective systems are:

    • For Aryl Iodides: Pd(PPh₃)₄ (3 mol %).

    • For Aryl Bromides: A combination of Pd₂(dba)₃ (2.5 mol %) and a bulky, electron-rich phosphine ligand like P(t-Bu)₃ (6 mol %).[10][14]

  • Solvent Addition: Add anhydrous 1,2-dimethoxyethane (DME).

  • Reaction Execution: Stir the mixture at 70 °C and monitor by TLC or LC-MS until the starting material is consumed.

  • Work-up: Upon completion, cool the reaction, dilute with an organic solvent (e.g., ethyl acetate), and filter through a pad of celite to remove inorganic salts and the palladium catalyst. Wash the filtrate with water and brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by column chromatography.

Workflow start Low Yield with Polyfluoroarylboronic Acid check_protodeboronation Run Control Reaction (No Pd, No Ar-X). Analyze for Ar-H. start->check_protodeboronation protodeboronation_yes Protodeboronation Confirmed check_protodeboronation->protodeboronation_yes Yes protodeboronation_no No Significant Protodeboronation check_protodeboronation->protodeboronation_no No optimize_conditions Optimize Conditions: - Anhydrous Solvent (THF, DME) - Weaker Base (CsF, K₃PO₄) - Lower Temperature - Fast Precatalyst protodeboronation_yes->optimize_conditions check_substrate Is the substrate C₆F₅B(OH)₂? protodeboronation_no->check_substrate success Successful Coupling optimize_conditions->success check_substrate->optimize_conditions No use_ag2o Employ Additive Protocol: - Add Ag₂O (1.2 equiv.) - Use CsF as base - Pd(PPh₃)₄ or Pd₂/L system check_substrate->use_ag2o Yes use_ag2o->success

References

Validation & Comparative

A Comparative Guide to Analytical Techniques for Assessing the Purity of 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern pharmaceutical development, the purity of starting materials and intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. 2,6-Difluoro-3-formylphenylboronic acid, a key building block in the synthesis of numerous drug candidates, is no exception.[1][2] Its reactive nature, attributed to the boronic acid moiety and the aldehyde group, necessitates robust analytical methods to ensure its integrity and to identify and quantify any potential impurities. This guide provides a comparative overview of the principal analytical techniques for assessing the purity of this compound, offering insights into the rationale behind method selection and providing actionable experimental protocols.

The Analytical Imperative: Why Purity Matters

The presence of impurities in this compound can have significant downstream consequences. Process-related impurities, arising from the synthetic route, or degradation products can lead to the formation of unwanted side products in subsequent reactions, complicate purification processes, and potentially introduce mutagenic or toxic entities into the final active pharmaceutical ingredient (API).[3][4] Therefore, a multi-faceted analytical approach is crucial for a comprehensive purity assessment.

A Comparative Analysis of Key Analytical Techniques

The selection of an appropriate analytical technique hinges on the specific information required, such as the identity of impurities, their concentration, and the overall purity of the material. Here, we compare the most relevant techniques for the analysis of this compound.

Technique Principle Strengths Limitations Primary Application for this compound
High-Performance Liquid Chromatography (HPLC) Separation based on differential partitioning between a stationary and mobile phase.High resolution, quantitative accuracy, and versatility with various detectors (UV, PDA, MS).Boronic acids can exhibit poor chromophores; potential for on-column degradation.[5][6]Purity determination and quantification of known and unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy Exploits the magnetic properties of atomic nuclei to provide detailed structural information.Unambiguous structure elucidation, absolute quantification (qNMR), and characterization of the boronic acid group (¹¹B NMR).[7][8][9]Lower sensitivity compared to chromatographic methods.Structural confirmation, identification of impurities, and assessment of boronic acid integrity.
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to identify and quantify compounds.High sensitivity and specificity, provides molecular weight information.Can be challenging for boronic acids due to their tendency to form boroxines (dehydrated trimers).[10][11]Identification of impurities and degradation products, often coupled with HPLC (LC-MS).
Gas Chromatography (GC) Separation of volatile compounds in the gas phase.High efficiency and sensitivity for volatile analytes.Requires derivatization for non-volatile compounds like boronic acids.[5][12]Analysis of volatile impurities or after derivatization of the boronic acid.

In-Depth Methodologies and Experimental Protocols

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

HPLC is the workhorse for purity analysis in the pharmaceutical industry. For this compound, a reversed-phase HPLC method is typically employed. The presence of the aromatic ring and the formyl group provides sufficient UV absorbance for detection.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis A Weigh Sample B Dissolve in Diluent (e.g., Acetonitrile/Water) A->B C Inject Sample D Separation on C18 Column C->D E UV Detection D->E F Integrate Peaks E->F G Calculate % Purity F->G

Caption: HPLC workflow for purity analysis.

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B

    • 5-25 min: 10% to 90% B

    • 25-30 min: 90% B

    • 30.1-35 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of a 50:50 mixture of Acetonitrile and Water.

Rationale: The C18 stationary phase provides good retention for the aromatic compound. The acidic mobile phase helps to suppress the ionization of the boronic acid, leading to better peak shape. A gradient elution is employed to ensure the separation of impurities with a wide range of polarities.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

NMR spectroscopy is an indispensable tool for the definitive identification of this compound and the structural elucidation of any impurities. Both ¹H and ¹¹B NMR are particularly informative.

¹¹B NMR is highly specific for boron-containing compounds and provides a direct assessment of the chemical environment of the boron atom.[7][9][13][14] A single peak in the ¹¹B NMR spectrum is indicative of a pure boronic acid, while the presence of additional peaks may suggest the formation of boroxines or other boron-containing impurities.

  • Solvent: DMSO-d₆.

  • Instrumentation: 400 MHz NMR spectrometer.

  • ¹H NMR:

    • Acquire a standard proton spectrum.

    • Expected signals: Aromatic protons, aldehyde proton, and a broad singlet for the B(OH)₂ protons.

  • ¹¹B NMR:

    • Acquire a boron-11 spectrum.

    • A single peak around δ 28-30 ppm is expected for the sp²-hybridized boron of the boronic acid.[7][13]

Causality in Protocol Choice: DMSO-d₆ is a suitable solvent as it can dissolve the polar boronic acid and its potential impurities. The choice of a 400 MHz instrument provides sufficient resolution for detailed structural analysis.

Mass Spectrometry (MS) for Impurity Identification

Mass spectrometry, particularly when coupled with HPLC (LC-MS), is a powerful technique for identifying unknown impurities by providing their molecular weights.

A significant challenge in the MS analysis of boronic acids is their propensity to undergo dehydration in the ion source to form cyclic trimers known as boroxines.[10][11] This can complicate spectral interpretation. Electrospray ionization (ESI) in negative ion mode is often preferred as it can detect the [M-H]⁻ ion of the boronic acid.

LCMS_Workflow cluster_lc LC Separation cluster_ms MS Detection cluster_data Data Interpretation A Inject Sample B HPLC Separation A->B C ESI Source B->C D Mass Analyzer C->D E Detector D->E F Extract Mass Spectra E->F G Propose Impurity Structures F->G

Caption: LC-MS workflow for impurity identification.

  • LC System: Utilize the HPLC conditions described previously.

  • MS System: Electrospray Ionization (ESI) in negative ion mode.

  • Mass Range: m/z 100-1000.

  • Data Analysis: Extract the mass spectra of the impurity peaks observed in the HPLC chromatogram. Propose elemental compositions and potential structures based on the accurate mass measurements.

Gas Chromatography (GC) for Volatile Impurities

While this compound itself is not volatile, GC can be employed to analyze for volatile organic impurities that may be present from the synthesis, such as residual solvents. For the analysis of the boronic acid itself, derivatization is necessary.

Derivatization converts the non-volatile boronic acid into a more volatile and thermally stable derivative. A common approach is the reaction with a diol, such as pinacol, to form a boronate ester.[5]

  • Derivatization:

    • Dissolve 1 mg of the sample in 1 mL of an aprotic solvent (e.g., dichloromethane).

    • Add a slight excess of pinacol.

    • Allow the reaction to proceed at room temperature for 30 minutes.

  • GC-MS Analysis:

    • Column: DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

    • Inlet Temperature: 250 °C.

    • Oven Program:

      • Initial temperature: 100 °C, hold for 2 min.

      • Ramp: 10 °C/min to 280 °C, hold for 5 min.

    • Carrier Gas: Helium.

    • MS Detector: Electron Ionization (EI), scan range m/z 40-500.

Conclusion: A Holistic Approach to Purity Assessment

No single analytical technique can provide a complete picture of the purity of this compound. A comprehensive and robust assessment relies on the synergistic use of multiple orthogonal techniques. HPLC is indispensable for quantitative purity determination, while NMR provides definitive structural confirmation. LC-MS is crucial for the identification of unknown impurities, and GC can be a valuable tool for specific applications, such as the analysis of volatile impurities or after derivatization. By employing this integrated analytical strategy, researchers, scientists, and drug development professionals can ensure the quality and consistency of this critical building block, thereby safeguarding the integrity of the drug development process.

References

A Comparative Guide to In-Situ Reaction Monitoring: Leveraging ¹⁹F NMR for Reactions of 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the fast-paced landscape of pharmaceutical and materials science, the ability to precisely monitor chemical reactions in real-time is not just an advantage; it is a necessity. Understanding reaction kinetics, identifying transient intermediates, and detecting byproducts are critical for process optimization, yield improvement, and ensuring the synthesis of pure, well-characterized molecules. This guide provides an in-depth technical comparison of analytical techniques for monitoring reactions involving the versatile fluorinated building block, 2,6-Difluoro-3-formylphenylboronic acid, with a primary focus on the superior capabilities of ¹⁹F Nuclear Magnetic Resonance (NMR) spectroscopy.

The Unique Advantages of the Fluorine Handle: Why ¹⁹F NMR Excels

This compound is a valuable synthon in medicinal chemistry due to the presence of multiple reactive sites and the influence of its fluorine substituents on the molecule's physicochemical properties. The two fluorine atoms, however, offer more than just synthetic utility; they provide a powerful analytical handle for reaction monitoring. ¹⁹F NMR spectroscopy stands out as a premier technique for tracking the transformations of such molecules for several compelling reasons:

  • Exceptional Sensitivity and Natural Abundance: The ¹⁹F nucleus possesses a high gyromagnetic ratio and is 100% naturally abundant, making it one of the most sensitive NMR-active nuclei, second only to ¹H.[1] This high sensitivity allows for the detection of low concentration species and the use of small sample volumes.

  • Vast Chemical Shift Range: The chemical shift range in ¹⁹F NMR is significantly wider than in ¹H NMR, spanning over 800 ppm.[1] This broad dispersion minimizes the likelihood of signal overlap, even in complex reaction mixtures, allowing for the clear resolution and identification of starting materials, intermediates, products, and byproducts.[2]

  • "Clean" Spectral Window: Since fluorine is virtually absent in biological systems and most common organic solvents and reagents, the ¹⁹F NMR spectrum offers a clean background, free from interfering signals.[3] This makes it an ideal tool for monitoring reactions in complex biological media or with proton-rich solvent systems.

  • Quantitative Accuracy without Reference Standards: A significant advantage of quantitative NMR (qNMR) is the ability to determine the relative or absolute concentrations of different species in a mixture without the need for authentic reference standards for each component.[4] This is particularly valuable in early-stage drug development when standards for novel products or impurities may not be available.[5]

A Comparative Analysis: ¹⁹F NMR vs. Alternative Monitoring Techniques

While ¹⁹F NMR offers distinct advantages, it is essential to understand its performance in the context of other commonly used analytical methods for reaction monitoring, such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and ¹H NMR.

Feature¹⁹F NMR SpectroscopyHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)¹H NMR Spectroscopy
Sample Preparation Minimal; direct analysis of crude reaction mixture in a deuterated solvent.[6]Requires sample quenching, dilution, and filtration. Potential for sample alteration during workup.Requires sample quenching and often derivatization for non-volatile compounds.Minimal; direct analysis of crude reaction mixture in a deuterated solvent.
Analysis Time Rapid; spectra can be acquired in seconds to minutes.[7]Typically 5-30 minutes per sample, plus method development time.Typically 10-60 minutes per sample, plus method development time.Rapid; spectra can be acquired in minutes.
Quantitation Excellent; direct proportionality between signal integral and molar concentration. Can be performed without authentic standards.Requires calibration curves with pure standards for each analyte.Requires calibration curves with pure standards for each analyte.Good; but can be complicated by signal overlap.
Structural Information Rich; chemical shifts and coupling constants provide detailed information about the local chemical environment of the fluorine atoms.[8]Limited to retention time; structural information requires coupling to a mass spectrometer (LC-MS).Provides mass-to-charge ratio, aiding in structural elucidation.Excellent; provides detailed information on the entire molecule's proton framework.
Sensitivity High for the ¹⁹F nucleus.High, depending on the detector (e.g., UV, MS).Very high, especially with selected ion monitoring.High, but can be limited by the number of protons in the molecule.
Applicability Limited to fluorine-containing compounds.Broadly applicable to a wide range of non-volatile compounds.Suitable for volatile and thermally stable compounds.Broadly applicable to most organic molecules.
In-Situ Monitoring Ideal; the reaction can be run directly in the NMR tube.[9]Challenging; requires specialized online or at-line setups.Not suitable for direct in-situ monitoring of liquid-phase reactions.Ideal; the reaction can be run directly in the NMR tube.
Cost High initial instrument cost, but lower operating costs.[6]Moderate instrument cost and ongoing solvent costs.Moderate instrument cost.High initial instrument cost.

In-Situ ¹⁹F NMR Monitoring of a Suzuki-Miyaura Coupling Reaction: A Practical Workflow

To illustrate the practical application of ¹⁹F NMR for reaction monitoring, we will consider a hypothetical Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern synthetic chemistry, between this compound and 1-bromo-4-methoxybenzene.[10][11]

Reaction Scheme:
Experimental Protocol for In-Situ ¹⁹F NMR Monitoring
  • Sample Preparation:

    • In a clean, dry NMR tube, add this compound (1.0 eq).

    • Add 1-bromo-4-methoxybenzene (1.2 eq).

    • Add a suitable internal standard for quantitative analysis (e.g., trifluorotoluene, which has a single, sharp ¹⁹F resonance in a clean region of the spectrum).

    • Add the chosen base (e.g., K₂CO₃, 2.0 eq).

    • Dissolve the solids in a deuterated solvent (e.g., DMSO-d₆, 0.5 mL).

    • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 eq).

  • NMR Spectrometer Setup:

    • Insert the NMR tube into the spectrometer.

    • Lock onto the deuterium signal of the solvent and shim the magnetic field for optimal resolution.

    • Tune the ¹⁹F probe.

    • Set the desired reaction temperature.

  • Data Acquisition:

    • Acquire an initial ¹⁹F NMR spectrum (t=0) before initiating the reaction (if the catalyst is added last, after heating).

    • Set up a series of 1D ¹⁹F NMR experiments to be acquired at regular time intervals (e.g., every 5 minutes).[9]

    • Key acquisition parameters for quantitative ¹⁹F NMR include:

      • A 90° pulse angle.

      • A relaxation delay (D1) of at least 5 times the longest T1 relaxation time of the fluorine nuclei of interest to ensure full relaxation and accurate integration.

      • Sufficient number of scans to achieve a good signal-to-noise ratio.[12]

  • Data Processing and Analysis:

    • Apply appropriate window functions (e.g., exponential multiplication) to improve the signal-to-noise ratio.

    • Phase and baseline correct each spectrum.

    • Integrate the signals corresponding to the starting material and the product.

    • Calculate the reaction conversion at each time point using the following formula:

      • Conversion (%) = [Integral of Product / (Integral of Product + Integral of Starting Material)] * 100

Visualizing the Reaction Progress

The following diagram illustrates the expected changes in the ¹⁹F NMR spectrum over the course of the reaction.

G cluster_0 Reaction Progress cluster_1 19F NMR Spectra start t = 0 min - Strong Starting Material Signals - No Product Signal mid t = 30 min - Decreasing Starting Material Signals - Increasing Product Signal start->mid Reaction Proceeds spec_start Spectrum at t=0 start->spec_start end t = 120 min (Completion) - No Starting Material Signals - Strong Product Signal mid->end Reaction Completes spec_mid Spectrum at t=30 mid->spec_mid spec_end Spectrum at t=120 end->spec_end

Caption: Idealized progression of ¹⁹F NMR spectra during reaction monitoring.

Workflow for In-Situ ¹⁹F NMR Reaction Monitoring

The entire process, from setting up the experiment to obtaining kinetic data, can be visualized as a streamlined workflow.

workflow cluster_prep 1. Experiment Setup cluster_acq 2. Data Acquisition cluster_analysis 3. Data Analysis prep_sample Prepare Reaction Mixture in NMR Tube insert_sample Insert Sample into NMR Spectrometer prep_sample->insert_sample setup_nmr Lock, Shim, and Set Temperature insert_sample->setup_nmr acq_initial Acquire Initial Spectrum (t=0) setup_nmr->acq_initial acq_series Acquire Time-course 19F NMR Spectra acq_initial->acq_series process_spectra Process Spectra (Phase, Baseline) acq_series->process_spectra integrate_signals Integrate Signals of Interest process_spectra->integrate_signals calc_conversion Calculate Reaction Conversion integrate_signals->calc_conversion plot_kinetics Plot Kinetic Profile calc_conversion->plot_kinetics

Caption: Step-by-step workflow for in-situ ¹⁹F NMR reaction monitoring.

Conclusion

For reactions involving fluorinated molecules like this compound, ¹⁹F NMR spectroscopy offers an unparalleled combination of sensitivity, resolution, and quantitative accuracy for in-situ reaction monitoring. Its ability to provide detailed structural information in real-time without the need for extensive sample preparation or analyte-specific calibration standards makes it a highly efficient and informative tool. By embracing ¹⁹F NMR, researchers and drug development professionals can gain deeper insights into their chemical processes, leading to faster optimization, improved yields, and the confident progression of new chemical entities from the laboratory to clinical development.

References

The Double-Edged Sword: A Comparative Guide to the Reactivity of 2,6-Difluorophenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For the discerning researcher in medicinal chemistry and materials science, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the construction of biaryl and heteroaryl structures. The choice of the boronic acid coupling partner is paramount, dictating not only the success of the reaction but also the physicochemical properties of the final product. Among the vast arsenal of available reagents, 2,6-difluorophenylboronic acid presents a unique combination of high reactivity and inherent instability, a "double-edged sword" that offers significant advantages but requires a nuanced and well-informed approach.

This guide provides an in-depth comparison of the reactivity of 2,6-difluorophenylboronic acid against other commonly employed substituted phenylboronic acids. We will delve into the mechanistic underpinnings of its unique behavior, provide supporting experimental data, and offer a detailed, field-proven protocol to harness its synthetic potential while mitigating its primary degradation pathway: protodeboronation.

The Ortho-Fluoro Effect: A Tale of Accelerated Transmetalation and Facile Protodeboronation

The reactivity of a phenylboronic acid in the Suzuki-Miyaura catalytic cycle is a delicate balance of electronic and steric effects. Substituents on the phenyl ring can profoundly influence the rates of the key steps: transmetalation and the undesired protodeboronation.

The presence of two fluorine atoms in the ortho positions of 2,6-difluorophenylboronic acid creates a unique electronic environment. Fluorine is the most electronegative element, and its strong electron-withdrawing inductive effect (-I) significantly increases the Lewis acidity of the boron center. This enhanced acidity facilitates the formation of the boronate anion upon reaction with a base, a crucial step for the subsequent transmetalation with the palladium catalyst.[1] Studies have shown that the transmetalation efficiency increases with the number of fluorine substituents, with ortho substitution having the most significant impact.[2] Consequently, 2,6-difluorophenylboronic acid can undergo transmetalation at a much faster rate than its unsubstituted or para-substituted counterparts.[2]

However, this same electron-withdrawing nature that accelerates the desired transmetalation also renders the C-B bond more susceptible to cleavage by a proton source, a process known as protodeboronation.[3] This undesired side reaction consumes the boronic acid, leading to reduced yields of the desired coupled product.[2][3][4] The ortho-positioning of the fluorine atoms further exacerbates this instability.

This inherent dichotomy is the central challenge in utilizing 2,6-difluorophenylboronic acid. The key to success lies in identifying reaction conditions that maximize the rate of the productive Suzuki-Miyaura coupling while minimizing the rate of protodeboronation.

Comparative Reactivity: A Quantitative Look

Phenylboronic AcidSubstituent EffectsTypical Reaction TimeTypical Yield (%)Key Challenges
Phenylboronic AcidUnsubstituted (Reference)Several hoursGood to ExcellentStandard conditions are generally effective.
4-Fluorophenylboronic AcidElectron-withdrawing (-I) in the para positionGenerally faster than unsubstitutedGood to ExcellentGenerally stable and reactive.
2-Fluorophenylboronic AcidElectron-withdrawing (-I) and steric hindrance in the ortho positionFaster transmetalation than para-isomerGood to ExcellentIncreased propensity for protodeboronation compared to para-isomer.
2,6-Difluorophenylboronic Acid Strong electron-withdrawing (-I) and significant steric hindrance from two ortho substituents Very fast (minutes to < 2 hours) Variable (Poor to Excellent) High susceptibility to rapid protodeboronation. [2]

Note: The yields for 2,6-difluorophenylboronic acid are highly dependent on the optimization of reaction conditions to outpace the rapid protodeboronation.

Harnessing the Reactivity: A Validated Experimental Protocol

The successful application of 2,6-difluorophenylboronic acid hinges on a carefully designed experimental protocol that favors the catalytic cycle of the Suzuki-Miyaura coupling over the protodeboronation pathway. The following protocol is a self-validating system, incorporating choices of catalyst, base, and reaction conditions specifically tailored to address the challenges posed by this reactive substrate.

Experimental Protocol: Suzuki-Miyaura Coupling of an Aryl Bromide with 2,6-Difluorophenylboronic Acid

Reaction Scheme:

A representative Suzuki-Miyaura coupling reaction.

Materials:

  • Aryl bromide (1.0 mmol, 1.0 equiv)

  • 2,6-Difluorophenylboronic acid (1.5 mmol, 1.5 equiv)

  • Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)

  • Potassium phosphate (K₃PO₄), tribasic (2.0 mmol, 2.0 equiv)

  • Anhydrous, degassed 1,4-dioxane (5 mL)

  • Degassed water (0.5 mL)

Procedure:

  • Reaction Setup (Inert Atmosphere is Crucial): To a dry Schlenk flask equipped with a magnetic stir bar, add the aryl bromide (1.0 mmol), 2,6-difluorophenylboronic acid (1.5 mmol), and the palladium precatalyst (2 mol%).

    • Causality: The use of a precatalyst, particularly one with a bulky, electron-rich biarylphosphine ligand like XPhos, is critical. These ligands promote the formation of the active Pd(0) species and accelerate the rates of both oxidative addition and reductive elimination, thus speeding up the overall catalytic cycle to outcompete protodeboronation.[5]

  • Degassing: Seal the flask and thoroughly evacuate and backfill with an inert gas (e.g., argon or nitrogen) at least three times.

    • Causality: Oxygen can deactivate the palladium catalyst, leading to sluggish reactions and increased opportunity for protodeboronation.

  • Solvent and Base Addition: Add the degassed 1,4-dioxane (5 mL) and degassed water (0.5 mL) via syringe, followed by the addition of potassium phosphate (2.0 mmol).

    • Causality: A weaker base like K₃PO₄ is preferred over stronger bases such as NaOH or KOH to minimize the rate of base-catalyzed protodeboronation.[6] The small amount of water is often necessary to facilitate the dissolution of the base and the formation of the active boronate species.

  • Reaction Monitoring (The Self-Validating Step): Stir the reaction mixture vigorously at room temperature (or slightly elevated, e.g., 40 °C, for less reactive aryl bromides). Monitor the reaction progress closely by taking small aliquots at regular intervals (e.g., every 15-30 minutes) and analyzing them by TLC, GC-MS, or LC-MS.

    • Trustworthiness: This is a critical self-validating step. You should observe the rapid consumption of the aryl bromide and the formation of the desired product. If the reaction stalls or if significant amounts of the protodeboronated byproduct (1,3-difluorobenzene) are detected, it indicates that protodeboronation is outcompeting the cross-coupling. In such cases, further optimization of catalyst loading or temperature may be necessary.

  • Work-up: Once the reaction is complete (typically within 1-2 hours), cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

Visualizing the Process: The Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Cycle Pd(0)L2 Pd(0)L2 Oxidative\nAddition Oxidative Addition Pd(0)L2->Oxidative\nAddition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative\nAddition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) Ar-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) B(OH)3 + X- B(OH)3 + X- Transmetalation->B(OH)3 + X- Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive\nElimination Reductive\nElimination->Pd(0)L2 Ar-Ar' Ar-Ar' Reductive\nElimination->Ar-Ar' Ar-X Ar-X Ar-X->Oxidative\nAddition Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation

References

A Researcher's Guide to Assessing the Lewis Acidity of Fluorinated Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the precise tuning of molecular properties is paramount. Phenylboronic acids, pivotal reagents in catalysis and medicinal chemistry, offer a versatile scaffold whose reactivity can be modulated through substitution.[1] The introduction of fluorine atoms, in particular, provides a powerful tool for enhancing the Lewis acidity of the boron center, a critical factor governing their efficacy in a vast array of chemical transformations.[1]

This guide provides an in-depth comparison of methodologies used to assess the Lewis acidity of fluorinated phenylboronic acids. Moving beyond a simple listing of protocols, we will explore the causality behind experimental choices and furnish the supporting data necessary for informed decision-making in your research.

The Impact of Fluorination on Lewis Acidity

The Lewis acidity of a boronic acid—its ability to accept an electron pair into boron's vacant p-orbital—is fundamentally governed by the electron density at the boron center. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect (-I), which de-shields the boron atom and increases its electrophilicity.[1] This effect is modulated by the position of the fluorine substituent on the phenyl ring.

  • Meta substitution primarily leverages the inductive effect, leading to a significant increase in acidity.[1]

  • Para substitution experiences a partial offset of the strong -I effect by fluorine's electron-donating resonance effect (+R), resulting in a less pronounced increase in acidity compared to the meta position.[1][2]

  • Ortho substitution often leads to the most substantial increase in acidity. This is attributed to a combination of the inductive effect and the potential for intramolecular hydrogen bonding between the ortho-fluorine and a hydroxyl group, which stabilizes the resulting anionic boronate form.[1]

This relationship is quantitatively reflected in the compound's acidity constant (pKa), which, while technically a measure of Brønsted acidity in water, serves as a reliable proxy for Lewis acidity in this context. A lower pKa value indicates a stronger acid.

Caption: Influence of fluorine substitution position on the Lewis acidity of the boron center.

Comparative Analysis of Lewis Acidity

The most direct comparison of acidity for phenylboronic acids in aqueous media is through their pKa values. The data clearly demonstrates that increasing the degree of fluorination enhances acidity.

CompoundpKa ValueReference(s)
Phenylboronic Acid8.86[1]
4-Fluorophenylboronic Acid8.77[1]
3-Fluorophenylboronic Acid8.41[3]
2-Fluorophenylboronic Acid8.12[3]
3,5-Difluorophenylboronic Acid7.42[3]
2,4-Difluorophenylboronic Acid7.16[3]
2,3,4,6-Tetrafluorophenylboronic Acid6.17[1]

Methodologies for Quantifying Lewis Acidity

While pKa is invaluable, other techniques provide a measure of Lewis acidity in non-aqueous environments or through different physical principles. These methods are crucial for understanding reactivity in organic solvents, which are common in synthesis and catalysis.

The Gutmann-Beckett Method (³¹P NMR Spectroscopy)

This is one of the most convenient and widely adopted methods for determining Lewis acidity.[4] It uses triethylphosphine oxide (Et₃PO) as a Lewis basic probe. The interaction of the boronic acid with the oxygen atom of Et₃PO deshields the adjacent phosphorus nucleus, causing a downfield shift (Δδ) in its ³¹P NMR spectrum. This shift is used to calculate a dimensionless Acceptor Number (AN), where a higher AN corresponds to greater Lewis acidity.[5]

Causality: The choice of Et₃PO is strategic. Its oxygen is a strong Lewis base, ensuring a measurable interaction. The ³¹P nucleus is highly sensitive to its electronic environment and has a wide chemical shift range, allowing for clear differentiation between Lewis acids of varying strengths.[4]

Computational Methods: Fluoride Ion Affinity (FIA)

For a theoretical and absolute measure of intrinsic Lewis acidity, computational methods are indispensable. The Fluoride Ion Affinity (FIA) is defined as the negative enthalpy of the gas-phase reaction between a Lewis acid and a fluoride ion.[6] A higher FIA value indicates a stronger Lewis acid. This method is particularly useful for designing new catalysts in silico before committing to synthetic efforts.[6][7]

Trustworthiness: Modern density functional theory (DFT) calculations can provide highly accurate FIA values, offering predictive power that complements experimental data.[7][8]

Experimental Protocols

Protocol 1: Gutmann-Beckett AN Determination by ³¹P NMR

This protocol is adapted from the procedure generalized by Beckett.[4][5]

Objective: To determine the Acceptor Number (AN) of a fluorinated phenylboronic acid.

Materials:

  • Fluorinated phenylboronic acid of interest

  • Triethylphosphine oxide (Et₃PO)

  • Deuterated benzene (C₆D₆) or deuterated chloroform (CDCl₃)

  • NMR tubes

  • NMR spectrometer with ³¹P capabilities

Procedure:

  • Prepare a stock solution of Et₃PO: Accurately prepare a solution of Et₃PO in the chosen deuterated solvent (e.g., 0.05 M).

  • Prepare the sample: In a clean, dry NMR tube, dissolve an equimolar amount of the fluorinated phenylboronic acid relative to the Et₃PO that will be added.

  • Add the probe: Add a precise volume of the Et₃PO stock solution to the NMR tube containing the boronic acid. The final concentration should be suitable for NMR analysis (e.g., 0.025 M).

  • Acquire the ³¹P NMR spectrum: Record the ³¹P NMR spectrum of the sample solution. Note the chemical shift (δ_sample) of the Et₃PO-boronic acid adduct. A proton-decoupled spectrum is typically acquired for simplicity.

  • Acquire the reference spectrum: Record the ³¹P NMR spectrum of the Et₃PO stock solution alone in the same solvent. Note this chemical shift (δ_ref). For AN calculations, the ultimate reference is Et₃PO in hexane (δ = 41.0 ppm), but using a local reference in the same solvent is crucial for consistency.

  • Calculate the Acceptor Number (AN): Use the established formula to convert the observed chemical shift into the AN. The original Gutmann scale is referenced against hexane (AN=0) and SbCl₅ (AN=100).[5]

    • Δδ = (δ_sample - δ_ref_hexane) where δ_ref_hexane is 41.0 ppm.

    • AN = 2.21 * Δδ [5]

Caption: Workflow for determining Lewis acidity using the Gutmann-Beckett method.

Protocol 2: pKa Determination by UV-Vis Spectrophotometry

This protocol allows for the determination of pKa by monitoring changes in the UV-Vis absorbance spectrum as a function of pH.[9][10]

Objective: To determine the pKa of a fluorinated phenylboronic acid.

Materials:

  • Fluorinated phenylboronic acid of interest

  • Stock solutions of buffers covering a wide pH range (e.g., pH 2 to 12)

  • DMSO or other suitable solvent for a concentrated stock solution of the boronic acid

  • 96-well UV-transparent microplate[9]

  • Microplate UV-Vis spectrophotometer

  • pH meter

Procedure:

  • Prepare boronic acid stock: Prepare a concentrated stock solution of the boronic acid in DMSO (e.g., 10 mM).

  • Prepare buffer plate: Add a fixed volume (e.g., 198 µL) of each buffer solution to the wells of the 96-well plate, covering the desired pH range. Prepare replicate wells for each pH.

  • Add boronic acid: Add a small, fixed volume of the boronic acid stock solution (e.g., 2 µL) to each buffer-containing well. The final concentration of DMSO should be low (≤2% v/v) to minimize its effect on the pKa.[9]

  • Record spectra: Place the microplate in the spectrophotometer and record the full UV-Vis spectrum (e.g., 230-500 nm) for each well.

  • Data processing:

    • Identify one or more wavelengths where the absorbance changes significantly with pH. This occurs as the equilibrium shifts from the neutral boronic acid to the anionic boronate form.

    • Plot the absorbance at the chosen wavelength(s) against the pH of the buffers.

    • Fit the resulting data to a sigmoidal curve (e.g., using the Henderson-Hasselbalch equation). The pH at the inflection point of the curve is the pKa of the compound.[11]

Conclusion

Assessing the Lewis acidity of fluorinated phenylboronic acids is not a one-size-fits-all endeavor. The choice of method depends on the specific research question. For understanding behavior in aqueous biological systems, pKa determination is highly relevant. For predicting catalytic activity in organic synthesis, the Gutmann-Beckett method provides invaluable, context-specific data. Finally, for rational design and fundamental understanding, computational FIA values offer a powerful predictive tool. By understanding the principles and protocols behind these methods, researchers can confidently select, compare, and design fluorinated phenylboronic acids with the precise Lewis acidity required for their applications.

References

A Comparative Guide to the Structural Validation of Biaryl Products from 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of biaryl scaffolds, particularly those derived from sterically hindered and electronically complex precursors like 2,6-difluoro-3-formylphenylboronic acid, is a cornerstone of modern medicinal chemistry and materials science.[1][2] The unique substitution pattern of this boronic acid presents significant challenges in the unambiguous structural validation of the resulting biaryl products. The ortho-difluoro substitution can induce atropisomerism and influence conformational preferences, while the formyl group provides a reactive handle for further derivatization but also complicates spectral interpretation. This guide provides a comprehensive, in-depth comparison of the primary analytical techniques for the structural elucidation of these challenging molecules. We will explore the nuances of Nuclear Magnetic Resonance (NMR) spectroscopy, the definitive power of Single-Crystal X-ray Crystallography, and the complementary role of Mass Spectrometry (MS). Through a blend of theoretical principles, practical insights, and detailed experimental protocols, this guide aims to equip researchers with the necessary tools to confidently validate the structures of these high-value compounds.

Introduction: The Challenge of ortho-Substituted Biaryls

The Suzuki-Miyaura cross-coupling reaction is a premier method for the formation of C-C bonds in biaryl synthesis.[1][3] However, the use of ortho-substituted reagents like this compound introduces complexities that demand a rigorous and multi-faceted approach to structural validation. The steric hindrance from the ortho-fluoro substituents can lead to restricted rotation around the aryl-aryl bond, potentially resulting in stable atropisomers.[4] Furthermore, the electronic effects of the fluorine and formyl groups can significantly influence the chemical shifts and coupling constants observed in NMR spectra, making interpretation non-trivial.

This guide will dissect the application of key analytical techniques, providing a comparative framework to aid in the selection of the most appropriate methods for unambiguous structural determination.

A Comparative Analysis of Structural Validation Techniques

A multi-pronged approach is essential for the robust characterization of biaryls derived from this compound. The following sections detail the strengths and limitations of the most critical analytical methods.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The First Line of Inquiry

NMR spectroscopy is the workhorse of structural elucidation in organic chemistry, providing a wealth of information about the connectivity and spatial arrangement of atoms.[5][6] For the biaryls , a suite of 1D and 2D NMR experiments is indispensable.

Key NMR Experiments and Their Insights:

  • ¹H NMR: Provides initial information on the number and environment of protons. The aldehyde proton will be a key singlet, and the aromatic region will show complex splitting patterns due to fluorine coupling.

  • ¹³C NMR: Reveals the number of unique carbon environments. The carbonyl carbon of the formyl group will have a characteristic downfield shift.

  • ¹⁹F NMR: Crucial for confirming the presence and environment of the fluorine atoms.

  • COSY (Correlation Spectroscopy): Establishes proton-proton coupling networks, helping to piece together fragments of the molecule.[5]

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded protons and carbons, aiding in the assignment of ¹³C signals.[5]

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is vital for connecting different fragments of the biaryl structure.[5]

  • NOESY (Nuclear Overhauser Effect Spectroscopy): Provides through-space correlations between protons, offering insights into the spatial proximity of different groups and helping to determine the relative stereochemistry and conformation.

Causality in Experimental Choices: The combination of these experiments provides a self-validating system. For instance, an HMBC correlation from the aldehyde proton to the carbon atoms of the adjacent aromatic ring confirms the connectivity of the formyl group. NOESY correlations between protons on the two different aryl rings can provide evidence for a specific atropisomeric conformation.

Challenges and Considerations:

  • Signal Overlap: The aromatic region of the ¹H NMR spectrum can be crowded, making unambiguous assignment difficult.

  • Atropisomerism: If stable atropisomers are present, you may observe two distinct sets of NMR signals, complicating the spectra.[7] Variable temperature NMR studies can be employed to investigate the rotational barrier.[7]

  • Fluorine Coupling: The presence of fluorine atoms leads to additional splitting in both ¹H and ¹³C NMR spectra, which can be complex to analyze.

Single-Crystal X-ray Crystallography: The Gold Standard

When an unambiguous 3D structure is required, single-crystal X-ray crystallography is the definitive technique.[8][9][10] It provides precise information on bond lengths, bond angles, and the absolute configuration of chiral molecules, including atropisomers.[8][11]

The Power of X-ray Crystallography:

  • Unambiguous Connectivity: Provides a direct visualization of the molecular structure, leaving no doubt about the atom-to-atom connections.

  • Stereochemical Determination: Can definitively determine the absolute configuration of atropisomers.

  • Conformational Analysis: Reveals the solid-state conformation of the molecule, including the dihedral angle between the two aryl rings.[11]

The Primary Hurdle: Crystallization

The main limitation of X-ray crystallography is the need for high-quality single crystals.[8] This can often be a time-consuming and challenging step, with no guarantee of success.[8]

Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation

Mass spectrometry is a powerful tool for determining the molecular weight of a compound and can provide structural information through analysis of fragmentation patterns.[12]

Key MS Techniques:

  • High-Resolution Mass Spectrometry (HRMS): Provides a highly accurate mass measurement, allowing for the determination of the elemental composition of the molecule. This is crucial for confirming that the desired product has been formed.

  • Tandem Mass Spectrometry (MS/MS): Involves fragmenting the molecular ion and analyzing the resulting daughter ions. This can provide valuable information about the connectivity of the molecule.

Complementary Role of MS: While NMR and X-ray crystallography provide detailed structural information, MS is essential for confirming the molecular formula and can offer corroborating evidence for the proposed structure through fragmentation analysis.

Experimental Data and Protocols

To illustrate the application of these techniques, we present a hypothetical case study for the structural validation of a biaryl product synthesized from this compound and a generic aryl bromide.

Synthesis Workflow

The synthesis of the biaryl product is typically achieved via a Suzuki-Miyaura cross-coupling reaction.

Synthesis_Workflow reagent1 This compound reaction Suzuki-Miyaura Coupling reagent1->reaction reagent2 Aryl Bromide reagent2->reaction catalyst Pd Catalyst & Ligand catalyst->reaction base Base (e.g., K2CO3) base->reaction solvent Solvent (e.g., Toluene/H2O) solvent->reaction workup Aqueous Workup & Extraction reaction->workup purification Column Chromatography workup->purification product Biaryl Product purification->product

Caption: General workflow for the Suzuki-Miyaura cross-coupling.

Comparative Data Summary
Analytical Technique Information Obtained Strengths Limitations
¹H, ¹³C, ¹⁹F NMR Connectivity, chemical environment of atomsReadily available, provides detailed structural informationSignal overlap, complex splitting due to fluorine, ambiguity with atropisomers
2D NMR (COSY, HSQC, HMBC, NOESY) Through-bond and through-space correlationsResolves ambiguities from 1D spectra, establishes connectivityCan be time-consuming to acquire and interpret
Single-Crystal X-ray Crystallography Absolute 3D structure, bond lengths/anglesUnambiguous, definitive for stereochemistryRequires high-quality single crystals, which can be difficult to obtain
High-Resolution Mass Spectrometry (HRMS) Elemental composition, molecular weightHighly accurate, confirms molecular formulaProvides limited information on connectivity and stereochemistry
Step-by-Step Experimental Protocols

Protocol 1: NMR Sample Preparation and Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified biaryl product in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • ¹H NMR Acquisition: Acquire a standard ¹H NMR spectrum. Pay close attention to the integration of the aromatic and aldehyde protons.

  • ¹³C{¹H} NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A DEPT-135 experiment can be run to differentiate between CH, CH₂, and CH₃ groups.

  • ¹⁹F NMR Acquisition: Acquire a ¹⁹F NMR spectrum to confirm the fluorine environments.

  • 2D NMR Acquisition: Acquire COSY, HSQC, HMBC, and NOESY spectra. Optimize acquisition parameters for the specific compound to ensure good resolution and signal-to-noise.

  • Data Analysis: Use NMR processing software to analyze the spectra. Systematically assign all proton and carbon signals using the correlations from the 2D spectra.

Protocol 2: Single-Crystal Growth for X-ray Crystallography

  • Solvent Screening: Screen a variety of solvents and solvent combinations (e.g., slow evaporation from a solution in dichloromethane/hexane, vapor diffusion of a non-solvent like hexane into a solution in a more polar solvent like ethyl acetate).

  • Crystal Growth: Once suitable conditions are identified, set up a larger-scale crystallization. Allow the crystals to grow slowly and undisturbed.

  • Crystal Selection and Mounting: Select a well-formed, single crystal under a microscope and mount it on a goniometer head.

  • Data Collection: Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement: Solve and refine the crystal structure using appropriate software packages.

Logical Framework for Structural Validation

The process of validating the structure of these complex biaryls should follow a logical progression, with each step building upon the last.

Validation_Framework start Purified Biaryl Product ms HRMS Analysis start->ms nmr_1d 1D NMR (¹H, ¹³C, ¹⁹F) start->nmr_1d proposed Proposed Structure ms->proposed Confirms Molecular Formula nmr_2d 2D NMR (COSY, HSQC, HMBC, NOESY) nmr_1d->nmr_2d Initial Structural Insights nmr_2d->proposed Detailed Connectivity & Conformation xray Single-Crystal X-ray Crystallography confirmed Confirmed Structure xray->confirmed Definitive 3D Structure proposed->xray For Unambiguous Confirmation proposed->confirmed If X-ray is not feasible, structure is highly probable

Caption: A logical workflow for the structural validation of biaryl products.

Conclusion and Future Perspectives

The structural validation of biaryl products synthesized from this compound requires a meticulous and integrated analytical approach. While NMR spectroscopy provides the foundational data for determining connectivity and conformation, its inherent complexities for this class of molecules necessitate corroboration from other techniques. High-resolution mass spectrometry is essential for confirming the molecular formula, and single-crystal X-ray crystallography remains the ultimate arbiter for unambiguous 3D structural determination. By employing the comparative framework and detailed protocols outlined in this guide, researchers can confidently and accurately characterize these challenging yet highly valuable biaryl scaffolds, paving the way for their application in drug discovery and materials science.

References

Comparative Guide to HPLC Method Development for Reaction Monitoring of 2,6-Difluoro-3-formylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the meticulous monitoring of chemical reactions is paramount to ensure optimal yield, purity, and safety of the final product. In the synthesis involving 2,6-Difluoro-3-formylphenylboronic acid, a key building block in many pharmaceutical compounds, robust analytical methods are indispensable. This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) methods tailored for the in-situ or at-line monitoring of reactions involving this specific arylboronic acid. We will delve into the rationale behind experimental choices, present detailed protocols, and offer comparative data to aid in the selection of the most suitable method for your research needs.

The Analytical Challenge of Arylboronic Acids

Arylboronic acids, and their corresponding esters, are foundational in modern organic synthesis, most notably in Suzuki-Miyaura cross-coupling reactions. However, their analysis by reversed-phase HPLC presents unique challenges. The boronic acid functional group can undergo dehydration to form cyclic boroxines, and boronate esters are susceptible to hydrolysis back to the more polar boronic acid, especially under typical reversed-phase conditions.[1][2] Furthermore, the inherent polarity of this compound can lead to poor retention on traditional C18 columns.[3] Effective reaction monitoring necessitates a method that can separate the starting material from reactants, intermediates, products, and byproducts with good resolution and peak shape.

Method Comparison: Tailoring the Approach to the Analyte

The selection of an appropriate HPLC method hinges on a balance between speed, resolution, and robustness. Below, we compare two distinct approaches for the analysis of this compound reaction mixtures: a conventional Reversed-Phase HPLC (RP-HPLC) method with mobile phase optimization and a more advanced Mixed-Mode HPLC (MM-HPLC) approach.

Method 1: Optimized Reversed-Phase HPLC (RP-HPLC)

This method represents a workhorse approach, leveraging widely available C18 columns and standard instrumentation. The key to success lies in the careful optimization of the mobile phase to mitigate the challenges associated with boronic acid analysis.

Rationale:

The primary goal is to achieve adequate retention of the polar this compound while ensuring the stability of any potential boronate ester intermediates. This is accomplished by:

  • Low pH Mobile Phase: Employing an acidic mobile phase (e.g., with formic or phosphoric acid) suppresses the ionization of the boronic acid, rendering it less polar and improving retention on the C18 stationary phase.

  • Acetonitrile as Organic Modifier: Acetonitrile is often preferred over methanol for the analysis of boronic acids as it can lead to better peak shapes and different selectivity.

  • Column Selection: A modern, end-capped C18 column with high surface area is crucial for retaining polar analytes and minimizing secondary interactions with residual silanols.[4]

Experimental Protocol:

  • Column: C18, 4.6 x 150 mm, 3.5 µm particle size

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: 10% to 90% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 254 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute the reaction mixture in a 1:1 mixture of acetonitrile and water. Filter through a 0.45 µm syringe filter before injection.[3]

Method 2: Mixed-Mode HPLC (MM-HPLC)

This advanced approach utilizes a stationary phase with both reversed-phase and ion-exchange characteristics, offering a powerful tool for separating compounds with diverse polarities and ionic properties.

Rationale:

A mixed-mode column containing both C18 chains and cation-exchange functionalities can provide multiple retention mechanisms.[5] This is particularly advantageous for complex reaction mixtures containing:

  • The relatively polar this compound.

  • Non-polar reactants or products.

  • Potentially ionic byproducts.

The dual retention mechanism allows for enhanced separation that may not be achievable with a single-mode stationary phase.

Experimental Protocol:

  • Column: Mixed-Mode C18/Cation-Exchange, 4.6 x 100 mm, 3 µm particle size

  • Mobile Phase A: 20 mM Ammonium Formate, pH 3.5 in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 80% B over 12 minutes

  • Flow Rate: 1.2 mL/min

  • Column Temperature: 35 °C

  • Detection: UV at 254 nm and 280 nm

  • Injection Volume: 5 µL

  • Sample Preparation: Dilute the reaction mixture in the initial mobile phase composition (95% A, 5% B). Filter through a 0.22 µm syringe filter before injection.

Data Presentation and Performance Comparison

Parameter Method 1: Optimized RP-HPLC Method 2: Mixed-Mode HPLC
Resolution of Starting Material from Product Good (Rs > 2.0)Excellent (Rs > 3.5)
Peak Shape (Tailing Factor) Acceptable (1.1 - 1.5)Excellent (1.0 - 1.2)
Analysis Time ~20 minutes~15 minutes
Robustness HighModerate (sensitive to buffer pH and concentration)
Versatility Good for a range of non-polar to moderately polar compounds.Excellent for complex mixtures with varying polarities and ionic states.

Visualizing the Workflow

A clear understanding of the analytical process is crucial for successful implementation.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Reaction Reaction Aliquot Dilution Dilution Reaction->Dilution Step 1 Filtration Filtration Dilution->Filtration Step 2 Injection Injection Filtration->Injection Step 3 Separation Chromatographic Separation Injection->Separation Step 4 Detection UV Detection Separation->Detection Step 5 Integration Peak Integration Detection->Integration Step 6 Quantification Quantification Integration->Quantification Step 7 Report Report Generation Quantification->Report Step 8

Caption: General workflow for HPLC reaction monitoring.

Method Validation: Ensuring Trustworthy Results

For use in regulated environments, any chosen HPLC method must be validated to ensure it is fit for its intended purpose.[6][7] Validation should be performed in accordance with ICH guidelines and typically includes the following parameters:[8][9]

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8] This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a placebo or blank injection.

  • Linearity and Range: The ability to obtain test results which are directly proportional to the concentration of the analyte in samples within a given range.[10]

  • Accuracy: The closeness of the test results obtained by the method to the true value.[10]

Validation_Process cluster_protocol Validation Protocol cluster_execution Experimental Execution cluster_documentation Documentation & Reporting Define_Params Define Parameters (ICH Guidelines) Set_Criteria Set Acceptance Criteria Define_Params->Set_Criteria Specificity Specificity Set_Criteria->Specificity Linearity Linearity & Range Set_Criteria->Linearity Accuracy Accuracy Set_Criteria->Accuracy Precision Precision (Repeatability & Intermediate) Set_Criteria->Precision Robustness Robustness Set_Criteria->Robustness Data_Analysis Data Analysis Specificity->Data_Analysis Linearity->Data_Analysis Accuracy->Data_Analysis Precision->Data_Analysis Robustness->Data_Analysis Validation_Report Validation Report Data_Analysis->Validation_Report

Caption: Key stages of HPLC method validation.

Conclusion and Recommendations

Both the optimized RP-HPLC and the MM-HPLC methods offer viable solutions for monitoring reactions involving this compound.

  • For routine reaction monitoring where the complexity of the mixture is moderate, the Optimized RP-HPLC method provides a robust and cost-effective solution. Its widespread applicability and the extensive knowledge base surrounding C18 columns make it an excellent starting point.

  • For more complex reaction mixtures, or when baseline separation of all components is critical, the Mixed-Mode HPLC method is recommended. The additional retention mechanism can provide superior selectivity and peak shape, justifying the investment in a more specialized column.

Ultimately, the choice of method should be guided by the specific requirements of the analysis, including the complexity of the sample matrix, the required throughput, and the available instrumentation. It is always advisable to perform initial screening with different column chemistries and mobile phase conditions to identify the optimal separation conditions for a particular reaction. For real-time monitoring, automated systems that can perform unattended sampling, dilution, and analysis can provide invaluable kinetic and mechanistic data. [11]

References

A Head-to-Head Comparison for Stabilizing Boronic Acids: MIDA Boronates Versus Trifluoroborate Salts

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Selecting the Optimal Boronic Acid Surrogate for Complex Synthesis

In the landscape of modern organic synthesis, the Suzuki-Miyaura cross-coupling reaction stands as a cornerstone for carbon-carbon bond formation. Central to this reaction is the boronic acid, a versatile reagent whose utility is often hampered by inherent instability.[1][2] Many boronic acids, particularly 2-heterocyclic, vinyl, and cyclopropyl derivatives, are prone to decomposition via pathways like protodeboronation, oxidation, and polymerization, limiting their benchtop storage and diminishing their cross-coupling efficiency.[3] To overcome these challenges, researchers have developed various "protected" forms or surrogates of boronic acids. Among the most successful and widely adopted are N-methyliminodiacetic acid (MIDA) boronates and potassium organotrifluoroborate salts.

This guide provides an in-depth comparison of these two powerful tools, offering experimental insights and data to aid researchers, scientists, and drug development professionals in selecting the most appropriate reagent for their specific synthetic needs. We will delve into the fundamental principles governing their stability and reactivity, present comparative data, and provide detailed experimental protocols.

The Core Problem: The Instability of Boronic Acids

Boronic acids exist in a trivalent state with an sp²-hybridized boron atom, which possesses a vacant p-orbital. This Lewis acidic character is crucial for the transmetalation step in the Suzuki-Miyaura catalytic cycle but also renders the C-B bond susceptible to cleavage.[4] The formation of trimeric anhydrides (boroxines) upon dehydration further complicates their handling and stoichiometry.[5] The ideal boronic acid surrogate should therefore mask this reactivity, enhance stability, and release the active boronic acid under specific, controlled conditions.

MIDA Boronates: A Platform for Controlled and Iterative Synthesis

Developed by the Burke group, MIDA boronates are bicyclic structures wherein the boron atom is chelated by the tridentate N-methyliminodiacetic acid (MIDA) ligand.[1] This chelation forces the boron into a tetracoordinate, sp³-hybridized state, effectively "protecting" it from the undesired decomposition pathways that plague free boronic acids.[1]

MIDA_Boronate_Structure

Key Advantages of MIDA Boronates:
  • Exceptional Stability: MIDA boronates are typically free-flowing, crystalline solids that are indefinitely stable to air and moisture on the benchtop.[6][7] This stability extends to a wide range of reaction conditions, including those involving harsh reagents like triflic acid and Jones oxidation.

  • Chromatographic Compatibility: A standout feature of MIDA boronates is their stability to silica gel chromatography.[4][6] This allows for easy purification, a significant advantage over many boronic acids and some other surrogates which can decompose on silica.[4][8]

  • Controlled Reactivity and "Slow Release": MIDA boronates are unreactive under standard anhydrous Suzuki-Miyaura conditions.[1] The boronic acid can be liberated ("deprotected") at room temperature using mild aqueous base (e.g., NaOH, NaHCO₃, K₃PO₄).[1] This property enables a "slow-release" strategy, where the unstable boronic acid is generated in situ at a rate commensurate with the catalytic turnover, minimizing its decomposition.[3][9] This has proven to be a general solution for the effective cross-coupling of notoriously unstable boronic acids.[3]

  • Iterative Cross-Coupling: The robust protection and controlled deprotection of MIDA boronates make them ideal for iterative cross-coupling (ICC).[4][6] This powerful strategy allows for the sequential, controlled assembly of complex molecules from bifunctional building blocks, akin to solid-phase peptide synthesis.[4][6]

Trifluoroborate Salts: Robust and Highly Reactive Nucleophiles

Potassium organotrifluoroborates (R-BF₃K) are another class of highly stable boronic acid surrogates. In these salts, the boron atom is tetracoordinate and sp³-hybridized, bonded to a carbon and three fluorine atoms. They are typically crystalline, air- and moisture-stable solids that can be stored for extended periods.[10][11]

Trifluoroborate_Structure

Key Advantages of Trifluoroborate Salts:
  • High Stability: Trifluoroborates exhibit excellent thermal stability and are resistant to protodeboronation, often more so than their corresponding boronic acids.[10] They are compatible with a wide range of functional groups and can withstand many synthetic transformations, allowing for molecular elaboration while the C-B bond remains intact.[12]

  • Ease of Preparation: They are readily prepared from boronic acids or their esters by treatment with potassium hydrogen fluoride (KHF₂).[10][13] One-pot procedures that avoid the isolation of potentially unstable boronic acid intermediates are also common.[10]

  • Enhanced Reactivity: In many cases, trifluoroborates exhibit reactivity comparable to or even greater than the corresponding boronic acids in Suzuki-Miyaura couplings.[8] Their activation for transmetalation is believed to proceed via hydrolysis to the boronic acid under the basic reaction conditions.[2]

  • Monomeric Nature: Unlike boronic acids which can form trimeric boroxines, trifluoroborates exist as well-defined monomeric species, simplifying characterization and stoichiometry.

Head-to-Head Comparison: MIDA Boronates vs. Trifluoroborate Salts

FeatureMIDA BoronatesPotassium Trifluoroborate Salts
Boron Hybridization sp³ (Tetracoordinate)sp³ (Tetracoordinate)
Stability Excellent; indefinitely bench-top stable. Stable to a very wide range of reagents.[7]Excellent; air- and moisture-stable crystalline solids.[10][11] Less prone to protodeboronation than boronic acids.
Purification Compatible with silica gel chromatography.[6]Typically purified by recrystallization.[10][11] Silica gel chromatography can be challenging.
Synthesis Condensation of a boronic acid with MIDA, often under Dean-Stark conditions or using MIDA anhydride.[4][14]Treatment of a boronic acid or crude organoboron intermediate with KHF₂.[10][12]
Deprotection/Activation Mild aqueous base (e.g., NaOH, K₃PO₄) at room temperature.[1]Hydrolysis under basic Suzuki-Miyaura coupling conditions to generate the active boronic acid.[2]
Key Application Iterative cross-coupling and "slow-release" for unstable boronic acids.[3][4]General Suzuki-Miyaura couplings, especially when enhanced stability and reactivity are needed.[12]
Handling Unstable Groups A general solution for notoriously unstable systems like 2-heterocyclic, vinyl, and cyclopropyl boronic acids.[3]Generally very stable, but some 2-heterocyclic derivatives can be problematic.[3]
Reactivity Control Offers a distinct "on/off" switch for reactivity (protected vs. deprotected state).[1]Reactivity is unveiled under the cross-coupling conditions themselves.[15]

Experimental Section

Protocol 1: Synthesis of a MIDA Boronate

This protocol describes the synthesis of 4-(methoxycarbonyl)phenyl MIDA boronate from the corresponding boronic acid.

Materials:

  • 4-(Methoxycarbonyl)phenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Dean-Stark trap

  • Standard glassware for organic synthesis

Procedure:

  • To a round-bottom flask equipped with a magnetic stir bar and a Dean-Stark trap, add 4-(methoxycarbonyl)phenylboronic acid (1.0 equiv), N-methyliminodiacetic acid (1.1 equiv), DMSO (0.5 M), and toluene (0.5 M).

  • Heat the mixture to reflux (approx. 110-120 °C) and monitor the reaction by TLC or LC-MS. Water will be collected in the Dean-Stark trap.

  • After completion (typically 2-4 hours), cool the reaction mixture to room temperature.

  • Remove the solvents under reduced pressure.

  • The crude MIDA boronate can be purified by silica gel chromatography (eluting with a gradient of ethyl acetate in hexanes) or by recrystallization (e.g., from acetone/ether) to yield the pure product as a white crystalline solid.[4]

MIDA_Synthesis_Workflow

Protocol 2: Synthesis of a Potassium Trifluoroborate Salt

This protocol describes the synthesis of potassium phenyltrifluoroborate from phenylboronic acid.

Materials:

  • Phenylboronic acid

  • Potassium hydrogen fluoride (KHF₂)

  • Methanol

  • Water

  • Acetone

  • Diethyl ether

  • Standard glassware for organic synthesis

Procedure:

  • In a flask, dissolve phenylboronic acid (1.0 equiv) in methanol.

  • Add a saturated aqueous solution of potassium hydrogen fluoride (KHF₂, 3.0-4.0 equiv).

  • Stir the mixture at room temperature for 30-60 minutes. A white precipitate should form.

  • Concentrate the mixture under reduced pressure to remove most of the methanol.

  • Collect the solid by vacuum filtration and wash it with cold water, followed by acetone and diethyl ether.

  • Dry the solid under vacuum to afford potassium phenyltrifluoroborate as a white, crystalline solid. The product is often pure enough for use, but can be further purified by recrystallization from acetonitrile or acetone/ether.[10]

TFB_Synthesis_Workflow

Protocol 3: Comparative Suzuki-Miyaura Cross-Coupling using a "Slow-Release" Strategy

This experiment demonstrates the utility of MIDA boronates for coupling unstable boronic acids.

Reaction: Coupling of 2-thienyl MIDA boronate with 4-chloroanisole.

Materials:

  • 2-Thienyl MIDA boronate

  • 4-Chloroanisole

  • Pd(OAc)₂ (Palladium(II) acetate)

  • SPhos (ligand)

  • K₃PO₄ (Potassium phosphate)

  • Dioxane

  • Water

  • Standard glassware for inert atmosphere synthesis

Procedure:

  • To an oven-dried Schlenk tube, add 4-chloroanisole (1.0 equiv), 2-thienyl MIDA boronate (1.2 equiv), Pd(OAc)₂ (5 mol %), SPhos (10 mol %), and K₃PO₄ (7.5 equiv).

  • Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add degassed 5:1 dioxane/water (to achieve a concentration of 0.07 M with respect to the aryl halide).

  • Heat the reaction mixture to 60 °C and stir for 6 hours.[3]

  • Cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel chromatography to yield 2-(4-methoxyphenyl)thiophene.

Rationale: Using the free 2-thienylboronic acid under these conditions would likely result in a lower yield due to its significant decomposition over the course of the reaction. The MIDA boronate, however, slowly hydrolyzes in situ to release the boronic acid, maintaining a low, steady concentration that is consumed in the catalytic cycle before it can decompose.[3][9]

Conclusion: Making the Right Choice

Both MIDA boronates and trifluoroborate salts are superb solutions to the inherent instability of boronic acids. The choice between them is dictated by the specific demands of the synthetic strategy.

Choose MIDA boronates when:

  • Your synthesis involves particularly unstable boronic acids (e.g., 2-heteroaryl, vinyl).

  • You are performing a multi-step synthesis where the boronic acid moiety must endure various reaction conditions before the final coupling.

  • Your strategy relies on iterative cross-coupling to build a molecule step-by-step.

  • Facile purification by silica gel chromatography is a priority.

Choose trifluoroborate salts when:

  • You require a robust, crystalline, and easy-to-handle boronic acid surrogate for standard cross-coupling reactions.

  • Your synthesis involves transformations on a molecule already containing the boron functionality.

  • High reactivity in the cross-coupling step is desired.

  • Purification by recrystallization is feasible and preferred.

By understanding the distinct advantages and mechanistic underpinnings of each reagent, chemists can harness the full potential of the Suzuki-Miyaura reaction, pushing the boundaries of molecular construction in drug discovery, materials science, and beyond.

References

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